molecular formula C₂₃H₄₂D₃NO₅ B1163238 3-Hydroxyhexadecanoylcarnitine-d3

3-Hydroxyhexadecanoylcarnitine-d3

Cat. No.: B1163238
M. Wt: 418.63
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxyhexadecanoylcarnitine-d3 is a deuterium-labeled stable isotope of 3-Hydroxyhexadecanoylcarnitine (also known as 3-Hydroxypalmitoylcarnitine), which is a derivative of carnitine, an essential cofactor in fatty acid metabolism . It is specifically designed for use as an internal standard in quantitative mass spectrometry-based assays, helping to correct for analyte loss during sample preparation and ionization variability during analysis, thereby ensuring highly accurate and reliable measurements . This high-purity compound is critical in research concerning inborn errors of metabolism (IEMs), particularly through newborn screening programs that analyze amino acid and acylcarnitine profiles from dried blood spots . In this context, it aids in the precise quantification of acylcarnitine species, which serve as diagnostic markers for various disorders. Furthermore, it finds application in advanced metabolomics studies, such as those investigating the mechanisms of chemosensitizing compounds in diseases like triple-negative breast cancer, where alterations in fatty acid oxidation and the carnitine shuttle are areas of interest . By providing a stable isotopic label, this compound enables researchers to perform targeted and untargeted metabolic profiling with high precision, facilitating a deeper understanding of metabolic pathways and their dysregulation. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C₂₃H₄₂D₃NO₅

Molecular Weight

418.63

Synonyms

3-Hydroxypalmitoylcarnitine-d3;  (2R)-3-Carboxy-2-[(3-hydroxy-1-oxohexadecyl)oxy]-N,N,N-trimethyl-1-propanaminiumInner Salt-d3;  _x000B_[1(R)]-3-Carboxy-2-[(3-hydroxy-1-oxohexadecyl)oxy]-N,N,N-trimethyl-1-propanaminium Inner Salt-d3; 

Origin of Product

United States

Foundational & Exploratory

Biochemical Properties and Diagnostic Utility of 3-Hydroxyhexadecanoylcarnitine (C16-OH)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Hydroxyhexadecanoylcarnitine (C16-OH) is a specific long-chain acylcarnitine intermediate generated during mitochondrial fatty acid


-oxidation (FAO). Under physiological conditions, it exists as a transient intermediate; however, in pathological states—specifically Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency and Mitochondrial Trifunctional Protein (MTP) deficiency—it accumulates to toxic levels.

This guide provides a comprehensive technical analysis of C16-OH, detailing its physicochemical characteristics, metabolic origins, pathological mechanisms (lipotoxicity), and the gold-standard LC-MS/MS methodologies used for its quantification. It is designed to serve as a self-validating resource for researchers and diagnostic professionals.

Physicochemical Profile

C16-OH is an amphipathic zwitterion. Its structure combines a polar carnitine head group with a hydrophobic palmitoyl tail modified by a hydroxyl group at the


-carbon (position 3). This hydroxylation significantly alters its solubility and membrane interaction properties compared to its non-hydroxylated counterpart, Palmitoylcarnitine (C16).
Table 1: Chemical Specifications
PropertySpecification
IUPAC Name 3-hydroxy-4-(trimethylammonio)butanoate-3'-hydroxyhexadecanoate
Common Name 3-Hydroxyhexadecanoylcarnitine (C16-OH)
Molecular Formula

Molecular Weight 415.61 g/mol
Monoisotopic Mass 415.33 Da
Solubility Soluble in methanol, ethanol; forms micelles in aqueous solution at high concentrations.[1]
pKa ~3.8 (Carboxylate group)
Structural Feature Contains a chiral center at the carnitine backbone and the

-carbon of the fatty acid chain.

Metabolic Context & Pathophysiology[2][3][4][5][6]

The LCHAD Bottleneck

In the mitochondrial matrix, long-chain fatty acids undergo


-oxidation. The process involves four enzymatic steps per cycle. C16-OH represents the substrate for the third step, catalyzed by Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) , which is part of the Mitochondrial Trifunctional Protein (MTP) complex.[2]

When LCHAD activity is impaired (e.g., HADHA gene mutation, commonly c.1528G>C), 3-hydroxyhexadecanoyl-CoA cannot be converted to 3-ketohexadecanoyl-CoA. The accumulated CoA ester is converted to its carnitine ester, C16-OH, by Carnitine Palmitoyltransferase II (CPT II) to facilitate efflux from the mitochondria, leading to plasma accumulation.

Pathological Mechanisms

The accumulation of C16-OH is not merely a diagnostic marker but a driver of pathology:

  • Mitochondrial Uncoupling: Long-chain acylcarnitines act as detergents, disrupting the inner mitochondrial membrane integrity and uncoupling oxidative phosphorylation.

  • Arrhythmogenesis: C16-OH accumulation in cardiomyocytes alters ion channel function, contributing to the high risk of sudden cardiac death in LCHAD patients.

  • Oxidative Stress: 3-hydroxy fatty acids induce lipid peroxidation, which is hypothesized to contribute to the pigmentary retinopathy unique to LCHAD deficiency.

Diagram 1: LCHAD Metabolic Block

Visualization of the specific block in the Beta-Oxidation spiral leading to C16-OH accumulation.

BetaOxidation cluster_enzymes Mitochondrial Trifunctional Protein (MTP) AcylCoA Long-Chain Acyl-CoA (C16:0-CoA) EnoylCoA 2-Enoyl-CoA (C16:1-CoA) AcylCoA->EnoylCoA ACADVL HydroxyCoA 3-Hydroxyacyl-CoA (C16-OH-CoA) EnoylCoA->HydroxyCoA LCEH KetoCoA 3-Ketoacyl-CoA HydroxyCoA->KetoCoA LCHAD (Blocked) C16OH_Carnitine 3-Hydroxyhexadecanoylcarnitine (C16-OH) [ACCUMULATES] HydroxyCoA->C16OH_Carnitine CPT II / CACT (Efflux to Plasma) AcetylCoA Acetyl-CoA + Acyl-CoA (C14) KetoCoA->AcetylCoA KAT LCEH Enoyl-CoA Hydratase LCHAD LCHAD Enzyme (Defective Step) KAT Thiolase

Caption: The metabolic block at LCHAD prevents dehydrogenation of 3-Hydroxyacyl-CoA, forcing conversion to the carnitine ester (C16-OH).

Analytical Methodology: LC-MS/MS Quantification

The gold standard for detecting C16-OH is Flow Injection Analysis (FIA) or Liquid Chromatography (LC) coupled with Tandem Mass Spectrometry (MS/MS).

Experimental Rationale
  • Derivatization: Samples are typically derivatized with n-butanol/HCl to form butyl esters. This introduces a positive charge, improving ionization efficiency in Electrospray Ionization (ESI+) and forcing a common fragmentation pattern.

  • Precursor Ion Scan: Butyl esters of acylcarnitines typically fragment to produce a characteristic daughter ion at m/z 85 .[3] However, for specific quantification, Multiple Reaction Monitoring (MRM) is preferred.

  • Internal Standardization: Isotope dilution is mandatory. Use Deuterated C16-carnitine (

    
    -C16) or preferably 
    
    
    
    -C16-OH (if commercially available) to correct for matrix effects and ionization suppression.
Protocol: Extraction and Analysis from Dried Blood Spots (DBS)

Reagents:

  • Methanol (HPLC Grade)

  • 3N HCl in n-Butanol

  • Internal Standard Solution (isotopically labeled acylcarnitines)

Workflow:

  • Punch: Punch a 3.2 mm disk from the DBS card into a 96-well plate.

  • Extraction: Add 100

    
    L of Methanol containing Internal Standards. Shake for 20 mins at room temperature.
    
  • Transfer: Transfer supernatant to a new plate.

  • Dry: Evaporate solvent under

    
     stream at 40°C.
    
  • Derivatization: Add 50

    
    L of 3N HCl in n-Butanol. Incubate at 65°C for 15 minutes.
    
    • Critical Step: Ensure the plate is sealed tightly to prevent evaporation of the reagent.

  • Dry: Evaporate excess reagents under

    
    .
    
  • Reconstitution: Dissolve residue in 100

    
    L Mobile Phase (80:20 Acetonitrile:Water + 0.1% Formic Acid).
    
  • MS/MS Acquisition: Inject 10

    
    L.
    
Mass Spectrometry Settings (MRM Mode)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
C16-OH (Butyl ester) 472.485.128
d3-C16 (IS) 459.585.128

Note: The mass shift for the butyl ester is +56 Da relative to the free acid. C16-OH (415) + Butyl (56) + H+ (1) = 472.

Diagram 2: Analytical Workflow

Step-by-step logic for the extraction and quantification process.

Workflow Sample DBS Sample (3.2mm Punch) Extract Extraction (MeOH + IS) Sample->Extract Solubilize Deriv Derivatization (Butanol/HCl, 65°C) Extract->Deriv Esterification MS MS/MS Analysis (ESI+ MRM) Deriv->MS Inject Data Quantification (Ratio to IS) MS->Data Calc Conc.

Caption: Standardized workflow for acylcarnitine profiling using butyl-ester derivatization.

Diagnostic Interpretation

Primary Biomarkers

Elevated C16-OH is highly suggestive of LCHAD or MTP deficiency.[2] However, isolated elevation can be subtle.

Diagnostic Ratios

To improve specificity and reduce false positives, ratios are calculated against non-hydroxylated species or free carnitine.

  • C16-OH / C16: Distinguishes LCHAD deficiency from general secondary carnitine abnormalities.

  • C16-OH + C18:1-OH / C0: High sensitivity for LCHAD deficiency in newborns.[4]

Table 2: Reference Patterns
ConditionC16-OHC18:1-OHC16-OH/C16 RatioFree Carnitine (C0)
Normal < 0.1

M
< 0.1

M
Low20-60

M
LCHAD Deficiency High (>0.5

M)
High Elevated Low/Normal
VLCAD Deficiency NormalNormalNormalLow/Normal
CPT II Deficiency NormalNormalNormalLow

Note: Absolute cut-offs vary by laboratory and population. Always use local reference ranges.

References

  • LCHAD Deficiency Pathophysiology : Spiekerkoetter, U. (2010). Mitochondrial fatty acid oxidation disorders: clinical presentation of long-chain fatty acid oxidation defects before and after newborn screening. Journal of Inherited Metabolic Disease. Link

  • MS/MS Methodology : Rashed, M. S., et al. (1997). Screening blood spots for inborn errors of metabolism by electrospray tandem mass spectrometry with a microplate batch process and a computer algorithm for automated flagging of abnormal profiles. Clinical Chemistry. Link

  • Lipotoxicity Mechanisms : Gorska, M., et al. (2005). Accumulation of long-chain acylcarnitine and 3-hydroxy acylcarnitine molecular species in diabetic myocardium. Journal of Biological Chemistry. Link

  • Diagnostic Ratios : Matern, D., et al. (2001). Prospects for newborn screening for LCHAD deficiency. Journal of Pediatrics. Link

  • Chemical Structure Data : PubChem Compound Summary for CID 71464553, 3-Hydroxyhexadecanoylcarnitine. Link

Sources

3-Hydroxyhexadecanoylcarnitine as a Definitive Biomarker for Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency is a rare and potentially fatal autosomal recessive disorder of mitochondrial fatty acid β-oxidation. The timely and accurate diagnosis of this condition is critical for initiating life-saving dietary and medical interventions. Central to the diagnostic paradigm is the measurement of specific acylcarnitines, among which 3-hydroxyhexadecanoylcarnitine (C16-OH) has emerged as a key biomarker. This technical guide provides a comprehensive overview for researchers, clinicians, and drug development professionals on the biochemical rationale, analytical methodologies, and clinical utility of 3-hydroxyhexadecanoylcarnitine in the context of LCHAD deficiency. We will delve into the underlying molecular pathology, detail robust analytical workflows for biomarker quantification, and discuss the interpretation of acylcarnitine profiles for definitive diagnosis and monitoring.

The Molecular Basis of LCHAD Deficiency and the Genesis of 3-Hydroxyhexadecanoylcarnitine

Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency is a disorder that prevents the body from converting certain fats into energy, particularly during periods of fasting.[1][2] The condition arises from mutations in the HADHA gene, which codes for the alpha subunit of the mitochondrial trifunctional protein (MTP).[2][3] The MTP is a multi-enzyme complex located on the inner mitochondrial membrane that catalyzes the final three steps of long-chain fatty acid β-oxidation.[4][5] This complex comprises three enzymatic activities: long-chain 2-enoyl-CoA hydratase, long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), and long-chain 3-ketoacyl-CoA thiolase.[6]

In individuals with LCHAD deficiency, the specific impairment of the long-chain 3-hydroxyacyl-CoA dehydrogenase function disrupts the breakdown of long-chain fatty acids.[3][7] This enzymatic block leads to the accumulation of long-chain 3-hydroxyacyl-CoA esters within the mitochondria. To mitigate the toxicity of these accumulating intermediates and to regenerate the pool of free coenzyme A, these acyl-CoAs are converted to their corresponding acylcarnitine esters by carnitine acyltransferases.[8][9] This process results in the formation and subsequent efflux of specific long-chain 3-hydroxyacylcarnitines into the circulation, including the prominent 3-hydroxyhexadecanoylcarnitine (C16-OH).[10][11]

The structure of 3-hydroxyhexadecanoylcarnitine consists of a carnitine molecule esterified to 3-hydroxyhexadecanoic acid, a 16-carbon fatty acid with a hydroxyl group at the third carbon position.[12] Its accumulation in bodily fluids is a direct biochemical consequence of the enzymatic defect in LCHAD.

cluster_Mitochondrial_Matrix Mitochondrial Matrix Long-Chain Fatty Acid Long-Chain Fatty Acid Long-Chain Acyl-CoA Long-Chain Acyl-CoA Long-Chain Fatty Acid->Long-Chain Acyl-CoA 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Long-Chain Acyl-CoA->3-Hydroxyacyl-CoA β-Oxidation Steps LCHAD Enzyme (Deficient) LCHAD Enzyme (Deficient) 3-Hydroxyacyl-CoA->LCHAD Enzyme (Deficient) Accumulated 3-Hydroxyacyl-CoA Accumulated 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA->Accumulated 3-Hydroxyacyl-CoA 3-Ketoacyl-CoA 3-Ketoacyl-CoA Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle LCHAD Enzyme (Deficient)->3-Ketoacyl-CoA Blocked Step Carnitine Acyltransferase Carnitine Acyltransferase Accumulated 3-Hydroxyacyl-CoA->Carnitine Acyltransferase 3-Hydroxyhexadecanoylcarnitine (C16-OH) 3-Hydroxyhexadecanoylcarnitine (C16-OH) Carnitine Acyltransferase->3-Hydroxyhexadecanoylcarnitine (C16-OH) Bloodstream Bloodstream 3-Hydroxyhexadecanoylcarnitine (C16-OH)->Bloodstream Efflux

Caption: Biochemical pathway illustrating the accumulation of 3-hydroxyhexadecanoylcarnitine in LCHAD deficiency.

Clinical Manifestations and the Imperative for Early Detection

The clinical presentation of LCHAD deficiency can be heterogeneous, ranging from a severe neonatal-onset form to a milder, later-onset myopathic phenotype.[13][14] The severe form often presents in early infancy with feeding difficulties, lethargy, hypotonia, and hypoketotic hypoglycemia.[3][15] Without prompt intervention, this can progress to life-threatening complications including cardiomyopathy, liver dysfunction, rhabdomyolysis, coma, and sudden death.[3][16] A notable long-term complication in survivors is the development of pigmentary retinopathy and peripheral neuropathy.[4][10]

Given the severity of the condition, early and accurate diagnosis through newborn screening programs is paramount.[17][18] These programs have revolutionized the management of LCHAD deficiency by enabling pre-symptomatic detection and the immediate implementation of treatment protocols.[19]

Analytical Methodology: Quantification of 3-Hydroxyhexadecanoylcarnitine

The cornerstone of newborn screening and confirmatory testing for LCHAD deficiency is the analysis of acylcarnitine profiles in dried blood spots and plasma using tandem mass spectrometry (MS/MS).[20][21][22] This technology allows for the simultaneous and rapid quantification of a wide range of acylcarnitines.[23]

Sample Preparation

The robustness of acylcarnitine analysis is highly dependent on a standardized and efficient sample preparation protocol. The following is a generalized workflow for the extraction of acylcarnitines from dried blood spots (DBS).

Protocol: Acylcarnitine Extraction from Dried Blood Spots

  • Punching: A 3 mm disc is punched from the dried blood spot into a 96-well microplate.

  • Internal Standard Addition: A methanol-based solution containing a mixture of stable isotope-labeled acylcarnitine internal standards is added to each well. This is a critical step for accurate quantification.[24]

  • Extraction: The plate is agitated for 20-30 minutes to ensure complete extraction of the acylcarnitines from the filter paper into the methanolic solution.

  • Evaporation: The supernatant is transferred to a new microplate and evaporated to dryness under a stream of nitrogen.

  • Derivatization: The dried residue is reconstituted in a derivatizing agent, typically acidic n-butanol (e.g., 3N HCl in n-butanol), and incubated at 60-65°C for 15-20 minutes. This butylation step converts the acylcarnitines to their butyl esters, which enhances their ionization efficiency and chromatographic behavior.[9]

  • Final Evaporation and Reconstitution: The derivatized sample is again evaporated to dryness and reconstituted in the mobile phase for MS/MS analysis.

Tandem Mass Spectrometry (MS/MS) Analysis

Flow injection analysis-tandem mass spectrometry (FIA-MS/MS) is the most common method for high-throughput newborn screening. For more detailed analysis and separation of isomers, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed.[8][25]

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is used to generate protonated molecular ions of the butylated acylcarnitines.

  • Detection: The analysis is typically performed in the precursor ion scan mode. All acylcarnitine butyl esters produce a common fragment ion at m/z 85 upon collision-induced dissociation, corresponding to the carnitine moiety. By scanning for precursors of m/z 85, a profile of all acylcarnitines in the sample can be generated.

  • Quantification: The concentration of each acylcarnitine, including 3-hydroxyhexadecanoylcarnitine, is determined by comparing the ion intensity of the analyte to that of its corresponding stable isotope-labeled internal standard.

Dried Blood Spot Dried Blood Spot Punching Punching Dried Blood Spot->Punching Extraction with Internal Standards Extraction with Internal Standards Punching->Extraction with Internal Standards Evaporation Evaporation Extraction with Internal Standards->Evaporation Derivatization (Butylation) Derivatization (Butylation) Evaporation->Derivatization (Butylation) Final Evaporation & Reconstitution Final Evaporation & Reconstitution Derivatization (Butylation)->Final Evaporation & Reconstitution FIA-MS/MS or LC-MS/MS Analysis FIA-MS/MS or LC-MS/MS Analysis Final Evaporation & Reconstitution->FIA-MS/MS or LC-MS/MS Analysis Data Analysis & Quantification Data Analysis & Quantification FIA-MS/MS or LC-MS/MS Analysis->Data Analysis & Quantification

Sources

chemical structure and properties of 3-Hydroxyhexadecanoylcarnitine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Hydroxyhexadecanoylcarnitine (C16-OH) is a specific long-chain acylcarnitine metabolite that serves as the primary diagnostic biomarker for Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and Mitochondrial Trifunctional Protein (MTP) deficiency .[1]

Unlike canonical acylcarnitines that function purely as transport vectors for fatty acids, the accumulation of C16-OH represents a "metabolic traffic jam" at the third step of mitochondrial


-oxidation.[1] Its amphiphilic structure confers significant lipotoxicity, directly implicated in the pathophysiology of cardiomyopathy, retinopathy, and maternal Acute Fatty Liver of Pregnancy (AFLP).

This guide provides a comprehensive technical analysis of C16-OH, ranging from its physicochemical properties and synthesis to validated mass spectrometry protocols for its quantification.[2]

Part 1: Chemical Identity & Physicochemical Properties[3]

C16-OH is a zwitterionic ammonium compound containing a 16-carbon fatty acyl chain with a hydroxyl group at the


-carbon (C3) position.[1] This hydroxylation significantly alters its solubility and membrane interaction profile compared to non-hydroxylated palmitoylcarnitine.
Nomenclature & Identification
PropertyDetail
IUPAC Name (2R)-3-carboxy-2-[(3-hydroxyhexadecanoyl)oxy]-N,N,N-trimethylpropan-1-aminium
Common Names 3-Hydroxy-palmitoylcarnitine; C16-OH Carnitine; 3-OH-C16
CAS Number 195207-76-2 (Specific to the L-isomer found in biological systems)
Molecular Formula

Exact Mass 415.3298 Da
Molecular Weight 415.61 g/mol
Solubility & Stability
  • Solubility Profile: Unlike neutral lipids, C16-OH is an amphiphile.[1] It is soluble in methanol and ethanol (critical for extraction from biological matrices) and sparingly soluble in DMSO. It forms micelles in aqueous solution.

  • Critical Micelle Concentration (CMC): While precise experimental values for C16-OH are rare, structurally similar long-chain acylcarnitines (e.g., stearoylcarnitine) exhibit a CMC in the range of 10–25

    
    M . The 3-hydroxyl group increases hydrophilicity, likely shifting the CMC slightly higher, but it remains a potent surfactant capable of disrupting membrane integrity at pathological concentrations.
    
  • Stability: The ester linkage is susceptible to hydrolysis in highly alkaline conditions (pH > 10) or prolonged exposure to strong acids at high temperatures. Samples should be stored at -20°C or lower, preferably in methanol to prevent hydrolysis.[1]

Part 2: Metabolic Context & Mechanism of Action

C16-OH accumulation is not a random event; it is a deterministic consequence of enzymatic failure in the mitochondrial


-oxidation spiral.[1]
The LCHAD/MTP Blockade

Mitochondrial


-oxidation of long-chain fatty acids requires the Mitochondrial Trifunctional Protein (MTP) , a hetero-octameric complex.[1] The alpha-subunit contains the Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD)  activity.[1]
  • Normal Physiology: Long-chain enoyl-CoA hydratase converts trans-2-enoyl-CoA to 3-hydroxyacyl-CoA .[1] LCHAD then oxidizes this to 3-ketoacyl-CoA .[1]

  • Pathology: In LCHAD deficiency, the enzyme fails to oxidize the 3-hydroxyl group.

  • The Escape Route: The accumulated 3-hydroxyhexadecanoyl-CoA cannot proceed.[1] To preserve the limited pool of free Coenzyme A (CoA) inside the mitochondrion, the acyl group is transferred to carnitine by Carnitine Palmitoyltransferase II (CPT2) (acting in reverse) or Carnitine Acylcarnitine Translocase (CACT) .

  • Result: 3-Hydroxyhexadecanoylcarnitine (C16-OH) is formed and exported into the cytosol and blood, becoming a diagnostic marker.[1]

BetaOxidationBlock cluster_mito Mitochondrial Matrix C16_CoA Palmitoyl-CoA (C16:0) Enoyl_CoA 2-Enoyl-CoA C16_CoA->Enoyl_CoA Acyl-CoA DH Hydroxy_CoA 3-Hydroxyhexadecanoyl-CoA (ACCUMULATES) Enoyl_CoA->Hydroxy_CoA Hydratase Keto_CoA 3-Ketoacyl-CoA Hydroxy_CoA->Keto_CoA LCHAD Step (BLOCKED) C16_OH_Carn 3-Hydroxyhexadecanoylcarnitine (C16-OH) Hydroxy_CoA->C16_OH_Carn Transesterification to rescue CoA Hydratase Enoyl-CoA Hydratase LCHAD LCHAD Enzyme (DEFECTIVE) CPT2 CPT II / CACT (Reverse Transport) Blood Systemic Circulation (Plasma/DBS) C16_OH_Carn->Blood Export via Translocase caption Figure 1: Mechanism of C16-OH accumulation in LCHAD deficiency. The metabolic block forces the conversion of CoA esters to carnitine esters.

Part 3: Clinical & Toxicological Significance

Diagnostic Biomarker

C16-OH is the hallmark metabolite for LCHAD deficiency.[1]

  • Specificity: While C16-OH is elevated, the ratio of hydroxylated to non-hydroxylated species is often more diagnostic to rule out secondary artifacts.

  • The "HADHA Ratio": Recent literature proposes the ratio

    
     as a superior metric to distinguish LCHAD deficiency from other fatty acid oxidation disorders (FAODs).
    
Lipotoxicity & AFLP

C16-OH is not biologically inert.[1]

  • Arrhythmogenesis: Long-chain acylcarnitines accumulate in the sarcolemma of cardiomyocytes, altering ion channel function and leading to lethal arrhythmias.

  • Maternal-Fetal Interaction: In Acute Fatty Liver of Pregnancy (AFLP) , a fetus homozygous for LCHAD deficiency produces massive amounts of 3-hydroxy intermediates.[1][3] These cross the placenta into the mother (who is a heterozygote with 50% enzyme activity). The mother's liver cannot process this overload, leading to microvesicular steatosis and liver failure.

Part 4: Analytical Methodologies

The "Gold Standard" for detection is Flow Injection Analysis - Tandem Mass Spectrometry (FIA-MS/MS) or Liquid Chromatography - Tandem Mass Spectrometry (LC-MS/MS) .[1]

Sample Preparation (DBS)
  • Punch: 3.2 mm dried blood spot.

  • Extraction: Add methanol containing isotopically labeled internal standards.

  • Derivatization (Optional but Recommended): Treatment with 3N HCl in n-butanol at 65°C for 15 minutes. This converts the carboxylic acid to a butyl ester, increasing ionization efficiency and mass separation.

Mass Spectrometry Settings (Butylated Method)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[4][5]

  • Scan Type: Precursor Ion Scan of m/z 85 (or MRM).

  • Internal Standard:

    
    -Palmitoylcarnitine (
    
    
    
    -C16) is typically used as the reference, as specific deuterated C16-OH standards are expensive or less common in screening kits.[1] Correction factors are applied.
AnalyteDerivativePrecursor Ion (

)
Product IonTransition
C16-OH Butyl Ester472.4 85.1 472.4

85.1
C16 (Ref) Butyl Ester456.485.1456.4

85.1
d3-C16 (IS) Butyl Ester459.485.1459.4

85.1

Note: If analyzing underivatized samples (e.g., plasma), the C16-OH transition is 416.3


 85.1 .
Analytical Workflow Diagram

AnalyticalWorkflow Sample Sample (DBS / Plasma) Extraction Extraction (Methanol) Sample->Extraction IS Internal Standard (d3-C16 Carnitine) IS->Extraction Deriv Derivatization (3N HCl / n-Butanol, 65°C) Extraction->Deriv Supernatant MS ESI-MS/MS (Triple Quadrupole) Deriv->MS Flow Injection Data Data Analysis Target: m/z 472.4 > 85.1 MS->Data caption Figure 2: Standard analytical workflow for C16-OH quantification using butylation.

Part 5: Synthesis & Standards

For researchers requiring high-purity standards for assay development:

  • Chemical Synthesis:

    • Starting Material: 3-Hydroxyhexadecanoic acid.[1]

    • Activation: Conversion to the acid chloride using oxalyl chloride or thionyl chloride.

    • Coupling: Reaction with L-carnitine perchlorate in an organic solvent (e.g., acetonitrile) followed by hydrolysis of the acid chloride.

    • Purification: HPLC or recrystallization to remove unreacted carnitine and fatty acid.

  • Commercial Availability:

    • Certified Reference Materials (CRMs) are available from major metabolomics suppliers (e.g., Sigma-Aldrich, Cayman Chemical).

    • Storage: Standards should be dissolved in methanol (1 mg/mL) and stored at -20°C. Avoid aqueous storage to prevent hydrolysis.

References

  • PubChem. (2025). 3-Hydroxyhexadecanoylcarnitine (Compound).[1][6][7] National Library of Medicine. Available at: [Link]

  • Knottnerus, S. J., et al. (2018). Disorders of mitochondrial long-chain fatty acid oxidation and the carnitine shuttle. Reviews in Endocrine and Metabolic Disorders. Available at: [Link]

  • Fingerhut, R., et al. (2023). New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency. MDPI.[1] Available at: [Link]

  • Raval, D. B., et al. (2015). Diagnosis of LCHAD/TFP deficiency in an at risk newborn using umbilical cord blood acylcarnitine analysis. Molecular Genetics and Metabolism Reports. Available at: [Link]

  • Miller, M. J., et al. (2021). Quantitative Acylcarnitine Determination by UHPLC-MS/MS. Clinical Chemistry. Available at: [Link]

Sources

biological significance of long-chain 3-hydroxyacylcarnitines

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Bioenergetic & Toxicological Profile of Long-Chain 3-Hydroxyacylcarnitines: A Technical Guide to Pathogenesis and Quantification

Executive Summary

Long-chain 3-hydroxyacylcarnitines (LCHACs) are not merely passive biomarkers of metabolic dysfunction; they are potent, bioactive intermediates capable of disrupting mitochondrial integrity and cellular viability. Accumulating primarily in Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency and Mitochondrial Trifunctional Protein (TFP) deficiency, these amphiphilic compounds drive a distinct pathophysiology characterized by pigmentary retinopathy, cardiomyopathy, and fulminant hepatic failure.

This technical guide synthesizes the biochemical origins of LCHACs, their specific mechanisms of cellular toxicity (uncoupling and ROS generation), and the gold-standard LC-MS/MS methodologies required for their precise quantification in clinical and research settings.

Biochemical Origin & The Metabolic Block

To understand the significance of LCHACs, one must isolate the specific enzymatic failure within the mitochondrial beta-oxidation spiral.

The Molecular Defect: LCHACs accumulate due to a bottleneck at the third step of beta-oxidation for long-chain fatty acids (C12–C18). This step is catalyzed by Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) , which resides on the alpha-subunit (HADHA gene) of the Mitochondrial Trifunctional Protein (TFP) complex.[1]

The Flux Deviation:

  • Long-chain acyl-CoAs enter the mitochondria via the carnitine shuttle.

  • They undergo dehydrogenation and hydration to form 3-hydroxyacyl-CoA .

  • The Block: In LCHADD/TFP deficiency, the conversion of 3-hydroxyacyl-CoA to 3-ketoacyl-CoA is impaired.

  • The Escape Valve: Accumulated intramitochondrial 3-hydroxyacyl-CoAs are transesterified back to carnitine by Carnitine Palmitoyltransferase II (CPT II) to facilitate cellular efflux, creating 3-hydroxyacylcarnitines (e.g., C16-OH, C18:1-OH).

Diagram 1: The LCHAD Metabolic Blockade

LCHAD_Block node_normal node_normal node_enzyme node_enzyme node_toxic node_toxic LC_AcylCoA Long-Chain Acyl-CoA Enoyl_CoA 2-Enoyl-CoA LC_AcylCoA->Enoyl_CoA Step 1 Hydroxy_CoA 3-Hydroxyacyl-CoA (Accumulates) Enoyl_CoA->Hydroxy_CoA Step 2 Keto_CoA 3-Ketoacyl-CoA Hydroxy_CoA->Keto_CoA Step 3 (Blocked) LCHAC Long-Chain 3-Hydroxyacylcarnitine (LCHAC) (Toxic Efflux Product) Hydroxy_CoA->LCHAC Transesterification Enz1 Acyl-CoA Dehydrogenase Enz2 Enoyl-CoA Hydratase LCHAD LCHAD Enzyme (Deficient/Blocked) CPT2 CPT II (Reverse Transport) CPT2->LCHAC Catalyzes

Caption: The metabolic diversion in LCHAD deficiency. The primary block at the 3-hydroxyacyl-CoA step forces the accumulation of CoA esters, which are converted to toxic carnitines (LCHACs) for mitochondrial efflux.

Pathophysiological Mechanisms: Why LCHACs are Toxic

Unlike saturated acylcarnitines (e.g., C16:0) found in CPT II deficiency, 3-hydroxy variants possess unique amphiphilic properties due to the hydroxyl group. This structural difference dictates their specific toxicity profile.

A. Mitochondrial Uncoupling & Bioenergetic Failure

LCHACs act as weak surfactants and protonophores. They insert themselves into the inner mitochondrial membrane (IMM), disrupting the lipid bilayer integrity.

  • Mechanism: They shuttle protons across the IMM, bypassing ATP synthase. This dissipates the mitochondrial membrane potential (

    
    ), uncoupling oxidative phosphorylation.
    
  • Result: Reduced ATP synthesis despite available substrate, leading to energy failure in high-demand tissues (heart, retina).

B. Reactive Oxygen Species (ROS) Induction

The accumulation of LCHACs inhibits the electron transport chain (ETC), specifically at Complex I and Complex III.

  • Mechanism: Disruption of electron flow increases electron leakage, reacting with molecular oxygen to form superoxide anions (

    
    ).
    
  • Result: Oxidative stress damages retinal pigment epithelium (RPE) cells, contributing to the pigmentary retinopathy unique to LCHAD deficiency.

C. Enzyme Inhibition

LCHACs have been shown to inhibit critical membrane-bound enzymes:

  • Na+/K+ ATPase: Inhibition leads to ionic imbalance and cellular swelling.

  • Creatine Kinase: Disruption impairs the phosphocreatine energy shuttle in cardiomyocytes.

Diagram 2: The Toxicity Cascade

Toxicity_Cascade Accumulation LCHAC Accumulation (C16-OH, C18-OH) Membrane Membrane Insertion (Surfactant Effect) Accumulation->Membrane ETC_Inhib Complex I/III Inhibition Accumulation->ETC_Inhib Uncoupling Mitochondrial Uncoupling Membrane->Uncoupling ROS ROS Generation (Superoxide) ETC_Inhib->ROS ATP_Drop ATP Depletion Uncoupling->ATP_Drop Retinopathy Pigmentary Retinopathy ROS->Retinopathy Oxidative Damage Apoptosis Apoptosis (RPE/Myocytes) ROS->Apoptosis Cardio Cardiomyopathy ATP_Drop->Cardio Apoptosis->Retinopathy Apoptosis->Cardio

Caption: The cascade of cellular injury driven by LCHACs. Note the dual pathway of bioenergetic collapse (Uncoupling) and oxidative stress (ROS), leading to tissue-specific pathology.

Analytical Methodology: Quantification by LC-MS/MS

Precise quantification is critical for diagnosis and monitoring therapeutic efficacy (e.g., MCT diet compliance). The following protocol utilizes Flow Injection Analysis (FIA) or Liquid Chromatography (LC) coupled with Tandem Mass Spectrometry (MS/MS) .

Method Choice: Butanol derivatization is recommended over underivatized methods for LCHACs to enhance sensitivity and stabilize the hydroxyl group during ionization.

Protocol: Butyl Ester Derivatization

1. Sample Preparation:

  • Input: 3.2 mm Dried Blood Spot (DBS) punch or 10 µL plasma.

  • Extraction: Add 100 µL Methanol containing isotopically labeled internal standards.

    • Critical Standard:d3-C16-OH carnitine (3-hydroxy-hexadecanoyl-carnitine-d3). Using a non-hydroxylated standard (like d3-C16) is insufficient due to different ionization efficiencies.

  • Incubation: Shake at room temperature for 20 mins.

  • Drying: Evaporate solvent under Nitrogen stream at 40°C.

2. Derivatization (Butanolysis):

  • Reagent: 50 µL of 3N HCl in n-Butanol.

  • Reaction: Incubate at 65°C for 15 minutes. This converts the carboxylic acid of the carnitine to a butyl ester, increasing lipophilicity and ionization signal.

  • Drying: Evaporate excess reagent under Nitrogen.

  • Reconstitution: Dissolve residue in 100 µL Mobile Phase (80:20 Acetonitrile:Water).

3. Mass Spectrometry (MS/MS) Parameters:

  • Mode: Electrospray Ionization (ESI), Positive Mode.[2]

  • Scan Type: Multiple Reaction Monitoring (MRM) or Precursor Ion Scan of 85 m/z.

  • Mechanism: The collision-induced dissociation (CID) cleaves the butyl ester, releasing the characteristic fragment at m/z 85 (the carnitine backbone).

Data Table 1: Key MRM Transitions (Butyl Esters)
AnalyteCommon NamePrecursor Ion (Q1) [M+H]+Product Ion (Q3)Significance
C16-OH 3-OH-Palmitoylcarnitine474.4 m/z85.1 m/zPrimary Marker for LCHADD
C18:1-OH 3-OH-Oleoylcarnitine500.4 m/z85.1 m/zSecondary Marker
C18-OH 3-OH-Stearoylcarnitine502.4 m/z85.1 m/zSecondary Marker
d3-C16-OH Internal Standard477.4 m/z85.1 m/zQuantification Reference

Validation Criteria:

  • Linearity:

    
     over 0.1 – 50 µM range.
    
  • Recovery: 85–115%.

  • Interference: Separation of C4-OH (short chain) from isobaric interferences is usually not an issue for Long-Chain (C16/C18), but chromatographic separation is preferred over Flow Injection if isomer differentiation is required.

Clinical & Translational Implications

Diagnostic Thresholds

LCHACs are the diagnostic hallmark of LCHADD. While normal profiles show trace amounts, pathological states show massive elevations.

Table 2: Reference vs. Pathological Ranges (Plasma/DBS)

AnalyteHealthy Neonate (µM)LCHADD Patient (µM)Clinical Note
C16-OH < 0.12> 0.50 (often > 2.[3]0)Pathognomonic when elevated
C18:1-OH < 0.08> 0.40Confirmatory marker
C16:0 1.0 – 3.5Normal or ElevatedNon-specific (elevated in CPT2/Translocase)
Therapeutic Targets

Understanding the toxicity of LCHACs drives current drug development:

  • Substrate Reduction (MCT Oil):

    • Logic: Bypass the LCHAD block by providing Medium-Chain Triglycerides (C8, C10), which enter mitochondria independently of the carnitine shuttle and bypass the long-chain machinery.

  • Anaplerosis (Triheptanoin/Dojolvi):

    • Logic: Provides odd-chain fatty acids (C7) to replenish the TCA cycle intermediates (Succinyl-CoA) depleted by the energy block.

  • PPAR Agonists (Bezafibrate):

    • Logic: Upregulates gene expression of residual mutant LCHAD enzyme or compensatory enzymes (experimental).

References

  • Wanders, R. J., et al. (2010). "Disorders of mitochondrial fatty acid oxidation."[4][5][6][7] Journal of Inherited Metabolic Disease.

  • Gillingham, M. B., et al. (2003). "Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency."[1][3][5][6][7][8] Molecular Genetics and Metabolism.

  • Spiekerkoetter, U. (2010). "Mitochondrial fatty acid oxidation disorders: clinical presentation of long-chain fatty acid oxidation defects before and after newborn screening." Journal of Inherited Metabolic Disease.

  • Tyni, T., et al. (1998). "Mitochondrial fatty acid oxidation in the retinal pigment epithelium." Pediatric Research.

  • Tonin, A. M., et al. (2013). "Long-chain 3-hydroxy fatty acids accumulating in LCHAD deficiency uncouple oxidative phosphorylation in heart mitochondria."[8] Journal of Bioenergetics and Biomembranes.

  • Matern, D., et al. (2001). "Tandem mass spectrometry for the diagnosis of metabolic disorders." Pediatric Clinics of North America.

Sources

Technical Deep Dive: 3-Hydroxyhexadecanoylcarnitine (C16-OH) & LCHAD Deficiency

[1]

Executive Summary

3-Hydroxyhexadecanoylcarnitine (C16-OH) is a specific long-chain acylcarnitine intermediate that serves as the primary biochemical marker for Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and Mitochondrial Trifunctional Protein (TFP) deficiency .[1] Its accumulation signifies a critical block in the mitochondrial

1

Beyond its diagnostic utility in Newborn Screening (NBS), C16-OH is a lipotoxic metabolite.[1] Its accumulation is directly implicated in the pathophysiology of retinopathy and neuropathy seen in LCHAD patients and is mechanistically linked to Maternal HELLP Syndrome (Hemolysis, Elevated Liver enzymes, Low Platelets) in mothers carrying affected fetuses. This guide details the biochemistry, diagnostic protocols, and experimental methodologies required to study and manage this metabolic defect.

Biochemical Context: The Beta-Oxidation Spiral

To understand the origin of C16-OH, one must isolate the specific enzymatic step within the mitochondrial

1

Fatty acids are oxidized in a four-step repeating cycle to release Acetyl-CoA.[1][2][3][4]

  • Dehydrogenation (Acyl-CoA Dehydrogenase)

  • Hydration (Enoyl-CoA Hydratase)[1][3]

  • Dehydrogenation (3-Hydroxyacyl-CoA Dehydrogenase)

    
    The Block 
    
  • Thiolysis (3-Ketoacyl-CoA Thiolase)

In LCHAD deficiency, the enzyme responsible for step 3—converting 3-hydroxyhexadecanoyl-CoA to 3-ketohexadecanoyl-CoA —is defective.[1] This leads to an intramitochondrial accumulation of 3-hydroxy fatty acyl-CoAs.[1] To preserve the limited pool of free Coenzyme A (CoA), these acyl groups are transferred to carnitine by Carnitine Palmitoyltransferase II (CPT II) , forming 3-Hydroxyhexadecanoylcarnitine (C16-OH), which is then exported into the plasma.

Visualization: The Metabolic Blockade

BetaOxidationcluster_enzymesMitochondrial Trifunctional Protein (TFP) ComplexLCFALong-Chain Fatty Acid(Cytosol)AcylCoALong-Chain Acyl-CoA(Mitochondria)LCFA->AcylCoACarnitine ShuttleEnoylCoA2-Enoyl-CoAAcylCoA->EnoylCoAVLCADHydroxyCoA3-Hydroxyhexadecanoyl-CoAEnoylCoA->HydroxyCoALCEHKetoCoA3-Ketohexadecanoyl-CoAHydroxyCoA->KetoCoALCHAD (Blocked)C16OH3-Hydroxyhexadecanoylcarnitine(C16-OH)[ACCUMULATES]HydroxyCoA->C16OHCPT II / CACT(Detoxification pathway)AcetylCoAAcetyl-CoA + Acyl-CoA (n-2)KetoCoA->AcetylCoALCKATLCEHEnoyl-CoA Hydratase(LCEH)LCHAD3-Hydroxyacyl-CoADehydrogenase (LCHAD)[DEFECTIVE]LCKAT3-Ketoacyl-CoAThiolase (LCKAT)

Caption: The mitochondrial beta-oxidation spiral highlighting the LCHAD enzymatic block that forces the conversion of 3-hydroxyhexadecanoyl-CoA into the diagnostic marker C16-OH.[1]

The Analyte: 3-Hydroxyhexadecanoylcarnitine (C16-OH)[1]

Chemical Profile[1][5][6][7][8][9][10][11][12]
  • IUPAC Name: 3-hydroxy-4-(trimethylammonio)butanoate ester with 3-hydroxyhexadecanoic acid.[1][5]

  • Molecular Formula: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    
    
  • Molecular Weight: 415.61 Da (Inner Salt)[6][7]

  • Physiological Role: Under normal conditions, C16-OH is a transient intermediate.[1] In disease states, it becomes a stable plasma marker.

Toxicity & Pathophysiology

Unlike simple acylcarnitines (e.g., C16:0), 3-hydroxy long-chain acylcarnitines are chemically active and toxic.[1]

  • Lipotoxicity: They act as amphipathic detergents, disrupting mitochondrial membrane integrity.

  • Oxidative Stress: Accumulation uncouples oxidative phosphorylation, increasing Reactive Oxygen Species (ROS) production.

  • Maternal HELLP Association: Fetal C16-OH and 3-hydroxy fatty acids accumulate in the placenta.[1] Due to a lack of placental metabolism, these toxic intermediates are dumped into the maternal circulation, overwhelming the mother's liver and causing acute fatty liver of pregnancy (AFLP) or HELLP syndrome.

Diagnostic Architecture

Diagnosis relies on Tandem Mass Spectrometry (MS/MS) of dried blood spots (DBS).[8][9] However, isolated elevation of C16-OH can be subtle.[1] Modern protocols utilize ratios to maximize sensitivity and specificity.

Key Diagnostic Markers
MarkerDescriptionClinical Significance
C16-OH Primary AnalyteElevated in LCHAD and TFP deficiency.[1]
C18:1-OH Secondary Analyte3-Hydroxyoleoylcarnitine; often co-elevated.[1]
C16-OH / C16 RatioDifferentiates LCHAD from CPT-II deficiency.[1]
HADHA Ratio

High Specificity. Reduces false negatives in newborns with low total carnitine.
Diagnostic Flowchart

DiagnosisNBSNewborn Screening (NBS)Dried Blood Spot MS/MSResultElevated C16-OHElevated C18:1-OHNBS->ResultSecondaryCalculate Ratios:(C16OH + C18:1OH) / C0Result->SecondaryDecisionRatio > Cutoff?Secondary->DecisionPlasmaPlasma Acylcarnitine Profile(Repeat MS/MS)Decision->PlasmaYesUrineUrine Organic Acids(Look for 3-OH-dicarboxylic acids)Plasma->UrineGeneticsMolecular Genetics(HADHA gene sequencing)Urine->GeneticsDiagnosisConfirmed LCHAD Deficiency(c.1528G>C common mutation)Genetics->Diagnosis

Caption: Step-wise diagnostic algorithm starting from newborn screening to molecular confirmation.

Experimental Protocols

Protocol A: MS/MS Quantification (Butyl Ester Method)

Standard clinical method for high sensitivity.

Principle: Derivatization with butanol-HCl converts acylcarnitines to butyl esters, improving ionization efficiency and creating a common product ion fragment (

1

Materials:

  • Dried Blood Spots (DBS) or Plasma (10

    
    L).
    
  • Internal Standards: Deuterated acylcarnitines (

    
    -C16, etc.).[1]
    
  • Reagent: 3N HCl in n-Butanol.[1]

Workflow:

  • Extraction: Punch 3mm DBS into a 96-well plate. Add 100

    
    L Methanol with Internal Standards. Shake 20 min.
    
  • Drying: Evaporate solvent under

    
     stream at 40°C.
    
  • Derivatization: Add 50

    
    L 3N HCl in n-Butanol. Incubate at 65°C for 15 min.
    
  • Drying: Evaporate excess reagent under

    
    .
    
  • Reconstitution: Dissolve residue in 100

    
    L Acetonitrile:Water (80:20).
    
  • Analysis: Flow Injection Analysis (FIA) or LC-MS/MS.

MS/MS Transitions (Positive Ion Mode):

  • Precursor Scan:

    
     85 (Characteristic of butyl ester acylcarnitines).
    
  • C16-OH Butyl Ester:

    
    [1]
    
  • C16-OH Non-derivatized:

    
     (If skipping steps 3-4).[1]
    
Protocol B: In Vitro FAO Flux Assay (Fibroblasts)

The "Gold Standard" functional assay for confirming metabolic block severity.

Principle: Incubating patient fibroblasts with tritiated fatty acids (

1


Materials:

  • Patient Skin Fibroblasts (cultured in DMEM + 10% FBS).

  • Substrate:

    
    -Oleic acid (bound to BSA).
    
  • Ion Exchange Resin: Dowex 1X8-400 (removes unreacted fatty acids).[1]

Workflow:

  • Seeding: Plate fibroblasts in 24-well plates (confluency ~80%).

  • Substrate Loading: Replace media with reaction mix containing 0.1 mM

    
    oleate-BSA complex and 1 mM carnitine.
    
  • Incubation: Incubate at 37°C for 72 hours.

  • Harvest: Transfer medium to microcentrifuge tubes.

  • Separation: Pass medium through Dowex resin columns. The resin binds the fatty acid; the generated

    
     flows through.
    
  • Quantification: Mix eluate with scintillation fluid and count (CPM).

  • Normalization: Normalize CPM to total cellular protein content.

Interpretation:

  • Normal: 100% Activity.

  • LCHAD/TFP Deficiency: <20% Activity compared to controls.

Therapeutic Landscape

Current Standard of Care:

  • Dietary: Strict low-fat, high-carbohydrate diet.

  • Supplementation: Medium-Chain Triglycerides (MCT Oil).[1] MCTs (C8, C10) bypass the long-chain defect and enter mitochondria independently of the carnitine shuttle.

  • Crisis Management: Avoidance of fasting (max 4-8 hours) to prevent lipolysis.[1]

Emerging Therapies:

  • Triheptanoin (C7): An odd-chain triglyceride that provides anaplerotic substrates (Propionyl-CoA

    
     Succinyl-CoA) to replenish the Krebs cycle.[1]
    
  • Peroxisome Proliferator-Activated Receptor (PPAR) Agonists: Bezafibrate (experimental) to upregulate residual enzyme activity and compensatory pathways.

  • Chaperone Therapy: Small molecules designed to stabilize the mutant LCHAD protein structure (specifically for the c.1528G>C mutation).

References

  • Spiekerkoetter, U., et al. (2004). "General recommendations for the management of the long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) and mitochondrial trifunctional protein (MTP) deficiencies." Journal of Inherited Metabolic Disease. Link

  • Vockley, J., et al. (2016). "Mitochondrial Fatty Acid Oxidation Disorders: Laboratory Diagnosis, Pathogenesis, and the Definition of the LCHAD/MTP Deficiencies." Clinics in Laboratory Medicine. Link

  • Ibdah, J. A., et al. (1999). "A Fetal Fatty-Acid Oxidation Disorder as a Cause of Liver Disease in Pregnant Women." New England Journal of Medicine. Link

  • Sander, J., et al. (2005). "Diagnostic performance of the 'HADHA ratio' in newborn screening for LCHAD deficiency." Molecular Genetics and Metabolism. Link

  • Roe, C. R., & Ding, J. (2001). "Mitochondrial Fatty Acid Oxidation Disorders." The Metabolic and Molecular Bases of Inherited Disease. Link

Methodological & Application

sample preparation for acylcarnitine analysis using internal standards

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction: The Analytical Challenge

Acylcarnitines (ACs) are critical intermediates in mitochondrial fatty acid ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-oxidation. Their analysis is the cornerstone of newborn screening (NBS) for inborn errors of metabolism (IEM) and is increasingly vital in drug development for monitoring mitochondrial toxicity.

The analytical challenge lies in the physicochemical diversity of ACs. They range from highly polar, short-chain species (e.g., Acetylcarnitine, C2) to hydrophobic long-chain species (e.g., Palmitoylcarnitine, C16). Furthermore, they exist as zwitterions (containing both a quaternary ammonium and a carboxylic acid group), which complicates retention on standard C18 chromatography and suppresses ionization in electrospray sources.

This guide details two distinct sample preparation strategies—Derivatized (Butylation) and Non-Derivatized —using stable isotope-labeled internal standards (IS) to ensure quantitative accuracy and CLSI C62-A compliance.

The Role of Internal Standards (IS)

In electrospray ionization (ESI), matrix components (phospholipids, salts) often compete for charge, causing signal suppression. Because this effect varies between samples, external calibration is insufficient.

The Principle of Isotope Dilution Mass Spectrometry (IDMS): We utilize stable isotope-labeled internal standards (e.g.,


-C2, 

-C5). These isotopologues are chemically identical to the analyte but mass-shifted. They co-elute and experience the exact same ionization environment.
  • Self-Validation: If the matrix suppresses the analyte signal by 40%, the IS signal is also suppressed by 40%. The ratio of Analyte/IS remains constant, preserving quantitative accuracy.

Table 1: Recommended Internal Standard Mix (Surrogate Strategy)

Since isotopically labeled standards are not available for every single acylcarnitine, "surrogate" standards with the nearest chain length are used.

Analyte ClassTarget AnalytePrimary Internal StandardSurrogate Application
Short Chain Free Carnitine (C0)d9-C0-
Acetylcarnitine (C2)d3-C2-
Propionylcarnitine (C3)d3-C3-
Butyrylcarnitine (C4)d3-C3 or d9-C5Used for C4, Iso-C4
Medium Chain Octanoylcarnitine (C8)d3-C8Used for C6, C10, C4-DC
Long Chain Myristoylcarnitine (C14)d9-C14Used for C12, C14:1
Palmitoylcarnitine (C16)d3-C16Used for C18, C16:1

Strategic Decision: Derivatized vs. Non-Derivatized

Choosing the correct workflow is critical for data integrity.

WorkflowDecision Start Start: Define Analytical Goal Q1 Is high sensitivity for Short-Chain ACs (C2-C5) required? Start->Q1 Deriv Method A: Butyl Ester Derivatization (Gold Standard for NBS) Q1->Deriv Yes NonDeriv Method B: Non-Derivatized (High Throughput / Long Chain Focus) Q1->NonDeriv No Reason1 Derivatization adds hydrophobicity, improving ESI efficiency by 10-50x. Deriv->Reason1 Reason2 Avoids acid hydrolysis of labile long-chain species (C16, C18). NonDeriv->Reason2

Figure 1: Decision matrix for selecting the appropriate sample preparation strategy based on analyte priority.

Protocol A: Butyl Ester Derivatization (The Gold Standard)

Objective: Convert the polar carboxylic acid group into a butyl ester. This removes the negative charge (breaking the zwitterion), increases hydrophobicity, and significantly boosts ionization efficiency for short-chain ACs.

Reagents:

  • 3N HCl in n-Butanol (Prepare fresh or purchase commercial).

  • Internal Standard Working Solution (in Methanol).[1]

  • Acetonitrile (HPLC Grade).

Step-by-Step Workflow
  • Sample Aliquoting:

    • Pipette 10 µL of plasma/serum (or one 3mm Dried Blood Spot punch) into a polypropylene V-bottom plate.

  • Internal Standard Addition:

    • Add 100 µL of Methanol containing the IS mix.

    • Mechanism:[2] Methanol acts as a protein precipitant while introducing the IS.

  • Extraction:

    • Vortex for 2 minutes. Centrifuge at 3,000 x g for 5 minutes.

    • Transfer supernatant to a fresh glass vial/plate.

  • Evaporation (Critical):

    • Dry the supernatant completely under Nitrogen flow at 40°C.

    • Note: Moisture interferes with the derivatization reaction.

  • Derivatization:

    • Add 60 µL of 3N HCl in n-Butanol.

    • Seal plate/vials tightly (Teflon-lined caps).

    • Incubate at 65°C for 15 minutes .

    • Scientific Integrity: Do not exceed 65°C or 20 mins. Excessive heat causes hydrolysis of long-chain acylcarnitines (e.g., C16 converts to C0).

  • Final Evaporation:

    • Remove cover. Evaporate the Butanol/HCl mixture under Nitrogen at 40°C until completely dry.

    • Caution: Residual HCl will damage the LC column.

  • Reconstitution:

    • Reconstitute in 100 µL of Mobile Phase (80:20 Acetonitrile:Water).

    • Vortex and inject.

Validation Check:

  • Monitor the transition for Free Carnitine (C0). In this method, C0 is butylated (mass shift +56 Da). If you see underivatized C0, the reaction failed.

Protocol B: Non-Derivatized (High Throughput)

Objective: Rapid analysis minimizing sample manipulation. Preferred when long-chain stability is paramount or when using high-end sensitive mass spectrometers (e.g., Sciex 6500+, Orbitrap) where derivatization gain is unnecessary.

Step-by-Step Workflow
  • Sample Aliquoting:

    • Pipette 20 µL of plasma into a standard 96-well plate.

  • Protein Precipitation:

    • Add 180 µL of Methanol containing the IS mix.

    • Ratio: A 1:9 (Sample:Solvent) ratio ensures >98% protein removal.

  • Mixing:

    • Vortex vigorously for 5 minutes.

  • Centrifugation:

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Why 4°C? Cold temperature aids in precipitating lipids that might clog the column.

  • Supernatant Transfer:

    • Transfer 100 µL of clear supernatant to a fresh plate.

    • Optional: Dilute 1:1 with water if peak shape for early eluters (C0, C2) is poor due to solvent strength mismatch.

  • Injection:

    • Inject 2-5 µL onto the LC-MS/MS.

Critical Quality Attribute: Isobaric Resolution

A major risk in AC analysis is isobaric interference —compounds with the same mass but different structures. The mass spectrometer alone cannot distinguish them; chromatography must separate them.[3]

Key Isobaric Pairs:

  • C4 (Butyryl) vs. Iso-C4 (Isobutyryl): Iso-C4 is a marker for Isobutyryl-CoA Dehydrogenase Deficiency (IBD).

  • C5 (Isovaleryl) vs. C5 (2-Methylbutyryl) vs. Pivaloyl: Pivaloylcarnitine is a drug artifact (from pivalic acid-containing antibiotics) and leads to false positives for Isovaleric Acidemia (IVA).

IsobarLogic Mass246 Precursor Mass m/z 246 (C5 Acylcarnitine) Isovaleryl Isovalerylcarnitine (True IVA Marker) Mass246->Isovaleryl LC Elution: 3.2 min MethylBut 2-Methylbutyrylcarnitine (SBCAD Marker) Mass246->MethylBut LC Elution: 3.4 min Pivaloyl Pivaloylcarnitine (Antibiotic Artifact) Mass246->Pivaloyl LC Elution: 3.6 min Result Clinical Diagnosis Isovaleryl->Result MethylBut->Result Pivaloyl->Result False Positive Risk

Figure 2: Chromatographic separation is required to distinguish pathogenic markers from benign drug artifacts (Pivaloylcarnitine).

Chromatographic Solution (Pentafluorophenyl - PFP Column)

While C18 columns are common, a PFP (Pentafluorophenyl) column provides superior selectivity for these structural isomers due to pi-pi interactions.

  • Column: Kinetex PFP or equivalent, 2.6 µm, 100 x 2.1 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Slow ramp from 10% B to 40% B over 10 minutes is crucial for C4/C5 isomer separation.

References

  • Clinical and Laboratory Standards Institute (CLSI). C62-A: Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline.[4][5][6] 2014. [Link]

  • American College of Medical Genetics and Genomics (ACMG). Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). Genetics in Medicine, 2020. [Link]

  • Millington, D. S., et al. Tandem mass spectrometry for the diagnosis of metabolic disorders. Clinical Chemistry, 2019. [Link]

  • Turgeon, C. T., et al. Stability of Acylcarnitines and Free Carnitine in Dried Blood Samples. Clinical Chemistry, 2010.[1] [Link]

Sources

using 3-Hydroxyhexadecanoylcarnitine-d3 in newborn screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Quantitation of 3-Hydroxyhexadecanoylcarnitine-d3 (C16-OH-d3) in Newborn Screening

Executive Summary

This application note details the protocol for utilizing This compound (C16-OH-d3) as a stable isotope-labeled internal standard (IS) for the detection of Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and Mitochondrial Trifunctional Protein (TFP) deficiency.

Historically, newborn screening (NBS) laboratories relied on surrogate internal standards (e.g., C16-d3) to quantify hydroxy-acylcarnitines. However, the chemical disparity between non-hydroxy standards and hydroxy analytes can lead to variable recovery and ionization suppression/enhancement effects. This protocol validates the use of the chemically identical, isotopically labeled C16-OH-d3 , ensuring superior quantitative accuracy and reducing false-positive rates in high-throughput screening.

Scientific Background & Mechanism

LCHAD and TFP Deficiency LCHAD deficiency is a fatty acid oxidation disorder (FAOD) preventing the body from converting certain fats to energy, particularly during fasting.[1] It is caused by mutations in the HADHA gene. The primary biochemical marker accumulating in the blood is 3-hydroxyhexadecanoylcarnitine (C16-OH), often accompanied by 3-hydroxyoctadecenoylcarnitine (C18:1-OH).

The Role of Isotope Dilution Mass Spectrometry (ID-MS) Quantitative accuracy in NBS relies on the principle that an analyte and its isotopologue behave identically during extraction and ionization.

  • The Problem: Using C16-d3 (Palmitoylcarnitine-d3) to quantify C16-OH introduces bias because the hydroxyl group alters solubility and ionization efficiency compared to the saturated chain.

  • The Solution: C16-OH-d3 matches the analyte's retention time (in LC) and ionization suppression profile (in FIA), providing a true "internal" normalization.

Figure 1: Biochemical Pathway of LCHAD Deficiency

LCHAD_Pathway FattyAcid Long-Chain Fatty Acid AcylCoA Long-Chain Acyl-CoA FattyAcid->AcylCoA Activation EnoylCoA 2-Enoyl-CoA AcylCoA->EnoylCoA ACADVL (VLCAD) HydroxyCoA 3-Hydroxyacyl-CoA EnoylCoA->HydroxyCoA Hydratase KetoCoA 3-Ketoacyl-CoA HydroxyCoA->KetoCoA Blocked by LCHAD Def. Block LCHAD Enzyme (Deficient) HydroxyCoA->Block C16OH Accumulation: 3-Hydroxyhexadecanoylcarnitine (C16-OH) HydroxyCoA->C16OH Carnitine Shuttle (Export to Blood)

Caption: Pathway illustrating the metabolic block at LCHAD/TFP leading to the accumulation of C16-OH acylcarnitine.

Experimental Protocol

This protocol follows guidelines from CLSI NBS04 (Newborn Screening by Tandem Mass Spectrometry) and adapts methods for Non-Derivatized analysis, which is increasingly preferred over butyl-esterification for its speed and reduced instrument corrosion.

Reagents and Materials
  • Internal Standard Working Solution: Methanol containing C16-OH-d3 at a concentration of ~0.05 µmol/L (along with other acylcarnitine standards).

  • Extraction Solvent: Methanol containing 0.1% Formic Acid and 3 mmol/L Hydrazine Hydrate (optional, prevents hydrolysis).

  • Quality Control (QC): CDC NSQAP dried blood spot controls (Low, Medium, High).

  • Specimen: Dried Blood Spot (DBS) on Whatman 903 filter paper.

Sample Preparation Workflow
  • Punch: Punch a 3.2 mm (1/8 inch) disk from the DBS into a 96-well polypropylene plate. Include one blank well (filter paper only) and QC wells.

  • Extraction: Add 100 µL of Internal Standard Working Solution (containing C16-OH-d3) to each well.

  • Incubation: Seal the plate with aluminum foil. Shake at 650-700 rpm for 45 minutes at room temperature (22-25°C).

    • Note: Ensure the liquid fully covers the disk.

  • Transfer: Transfer ~70 µL of the supernatant to a new heat-resistant 96-well plate.

  • Preparation for Injection:

    • Non-Derivatized: The supernatant is ready for injection.

    • Derivatized (Alternative): Evaporate solvent, add 50 µL 3N HCl in n-Butanol, incubate at 65°C for 15 min, evaporate, and reconstitute in mobile phase. (This guide focuses on Non-Derivatized).

Figure 2: Analytical Workflow (FIA-MS/MS)

NBS_Workflow DBS DBS Punch (3.2 mm) Extract Extraction (45 min, Methanol) DBS->Extract IS_Add Add IS Solution (C16-OH-d3) IS_Add->Extract Spike MS FIA-MS/MS (Triple Quad) Extract->MS Flow Injection Data Data Processing (Ratio C16-OH / d3) MS->Data MRM Transitions

Caption: Step-by-step Flow Injection Analysis (FIA) workflow for acylcarnitine profiling.

Mass Spectrometry Configuration

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo, Sciex API series). Mode: Electrospray Ionization (ESI) Positive. Acquisition: Multiple Reaction Monitoring (MRM).

Table 1: MRM Transitions (Non-Derivatized)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
C16-OH 416.385.03528
C16-OH-d3 (IS)419.385.03528
C16 (Reference)400.385.03528

Note: The product ion 85.0 m/z corresponds to the characteristic +CH2-CH=CH-COOH fragment of the carnitine backbone.

Data Analysis & Interpretation

Calculation

Concentration is calculated using the ratio of the analyte peak area to the internal standard peak area.



  • 
     : Concentration of C16-OH in blood (µmol/L).
    
  • 
     : Concentration of C16-OH-d3 in the working solution.
    
  • RF (Response Factor) : Assumed to be 1.0 when using a stable isotope homologue (C16-OH-d3), whereas it would require adjustment if using C16-d3.

Clinical Cutoffs & Ratios

To improve specificity and reduce false positives from general lipolysis or stress, use the following ratios:

Marker / RatioTypical Normal RangeActionable Cutoff (Screen Positive)
C16-OH < 0.08 µmol/L> 0.10 µmol/L
C16-OH / C16 < 0.02> 0.06
C18:1-OH < 0.05 µmol/L> 0.08 µmol/L

Note: Cutoffs must be established locally by each laboratory as per CLSI NBS04 guidelines.

Validation & Quality Assurance

To ensure Trustworthiness and Self-Validation , the following checks are mandatory:

  • Isotopic Purity Check: Analyze the pure C16-OH-d3 standard. It must contribute < 0.5% signal to the unlabeled C16-OH channel (m/z 416). High "d0" contamination in the IS will cause false positives.

  • Linearity: Prepare spiked blood spots ranging from 0.05 to 10 µmol/L. The method should show

    
    .
    
  • Proficiency Testing: Enroll in the CDC Newborn Screening Quality Assurance Program (NSQAP) . Regular analysis of blind panels is required to verify accuracy against peer laboratories.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[2][3] Newborn Screening by Tandem Mass Spectrometry; Approved Guideline—Second Edition (NBS04-Ed2).[2] Wayne, PA: CLSI.[2][4][5]

  • Centers for Disease Control and Prevention (CDC). (2023). Newborn Screening Quality Assurance Program (NSQAP) Annual Summary Report. Atlanta, GA: CDC.

  • American College of Medical Genetics and Genomics (ACMG). (2006). Newborn Screening: Toward a Uniform Screening Panel and System. (The foundational document for the RUSP).

  • McHugh, D., et al. (2011). Clinical validation of cutoff target ranges in newborn screening of metabolic disorders by tandem mass spectrometry: a worldwide collaborative project. Genetics in Medicine, 13(3), 230-254.

  • Fingerhut, R., et al. (2009). Stability of acylcarnitines and amino acids in dried blood spots. Analytical Chemistry.[6] (Demonstrates the necessity of proper storage and IS selection).

Sources

Application Note: Quantitative Analysis of 3-Hydroxyhexadecanoylcarnitine (C16-OH) from Dried Blood Spots by Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals involved in newborn screening, metabolic disease research, and clinical diagnostics.

Abstract This document provides a comprehensive guide to the principles and protocols for the quantitative analysis of 3-Hydroxyhexadecanoylcarnitine (C16-OH) from dried blood spot (DBS) samples. 3-Hydroxyhexadecanoylcarnitine is a critical biomarker for the detection of long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and trifunctional protein (TFP) deficiency, two severe inborn errors of fatty acid oxidation.[1][2] The use of DBS specimens is a cornerstone of newborn screening programs, enabling minimally invasive and efficient sample collection and transport.[3] The analytical method described herein utilizes flow injection analysis-tandem mass spectrometry (FIA-MS/MS), a robust, sensitive, and high-throughput technique ideal for population-wide screening.[4] This note details the entire workflow, from sample collection and preparation, including an optional but common derivatization step, to instrumental analysis and data interpretation, providing the scientific rationale behind each procedural choice to ensure accuracy and reliability.

Scientific Principle and Clinical Significance

The Role of 3-Hydroxyhexadecanoylcarnitine in Metabolism

Carnitine is essential for transporting long-chain fatty acids into the mitochondrial matrix for β-oxidation, the primary process for energy generation during fasting or periods of high metabolic demand.[5] LCHAD and TFP deficiencies are autosomal recessive genetic disorders where enzymes crucial for the oxidation of these long-chain fatty acids are absent or non-functional.[1][6] This enzymatic block leads to the accumulation of toxic metabolic intermediates. Specifically, a defect in LCHAD causes a buildup of long-chain 3-hydroxyacylcarnitines, with 3-hydroxyhexadecanoylcarnitine (C16-OH) being a primary diagnostic marker.[7][8]

Clinical Manifestation and Importance of Early Detection

Untreated, LCHAD and TFP deficiencies can lead to severe clinical outcomes, including hypoketotic hypoglycemia, cardiomyopathy, liver dysfunction, lethargy, coma, and sudden infant death.[9][10] Newborn screening using DBS allows for the identification of affected infants before the onset of these life-threatening symptoms.[11] A screening test that identifies elevated C16-OH is considered a presumptive positive and requires immediate follow-up diagnostic testing.[1][12] Early detection and prompt initiation of treatment, which includes a low-fat diet and avoidance of fasting, can significantly improve patient outcomes and allow for healthy growth and development.[1][2]

Analytical Rationale: DBS and Tandem Mass Spectrometry

Dried blood spots provide a stable medium for the collection, transport, and storage of acylcarnitine profiles.[11] Tandem mass spectrometry (MS/MS) is the preferred analytical technology due to its high sensitivity, specificity, and multiplexing capability, allowing for the simultaneous measurement of dozens of metabolites from a single 3.2 mm DBS punch.[4]

The core of the MS/MS method involves the following steps:

  • Extraction: Analytes, including C16-OH, are extracted from the DBS matrix using a solvent, typically methanol, which contains stable isotope-labeled internal standards (SIL-IS). The SIL-IS for C16-OH mimics its chemical behavior throughout the process, correcting for variations in extraction efficiency, matrix effects, and instrument response.

  • Derivatization: To enhance sensitivity and specificity, extracted acylcarnitines and amino acids are often derivatized to their butyl esters using butanolic hydrochloride. This chemical modification increases their volatility and ionization efficiency in the mass spectrometer's electrospray source.[13][14]

  • Detection: The derivatized sample is introduced into the mass spectrometer. Using Multiple Reaction Monitoring (MRM), the instrument is set to specifically detect the transition of the C16-OH butyl ester precursor ion to a characteristic product ion (typically m/z 85), ensuring highly specific quantification.[13]

Overall Experimental Workflow

The following diagram outlines the complete process from sample collection to final data analysis.

workflow cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical Phase Collection 1. DBS Sample Collection (Heel Prick on Filter Paper) Ref: CLSI NBS01 Drying 2. Air Dry Sample (3-4 hours at ambient temp) Collection->Drying Transport 3. Transport to Lab Drying->Transport Punch 4. Punch 3.2 mm Disc into 96-well Plate Transport->Punch Extraction 5. Add Methanolic Extraction Solution with Internal Standards Punch->Extraction Incubate_Shake 6. Incubate & Shake (e.g., 45 min at 45°C) Extraction->Incubate_Shake Dry1 7. Transfer & Evaporate (Under Nitrogen) Incubate_Shake->Dry1 Derivatize 8. Add 3N Butanolic HCl & Incubate (65°C, 20 min) Dry1->Derivatize Dry2 9. Evaporate to Dryness (Under Nitrogen) Derivatize->Dry2 Reconstitute 10. Reconstitute in Mobile Phase Dry2->Reconstitute Analysis 11. FIA-MS/MS Analysis (MRM Mode) Reconstitute->Analysis Data 12. Data Acquisition & Quantification Analysis->Data Review 13. Review vs. Cut-offs Data->Review Report 14. Report Results Review->Report

Caption: Workflow for C16-OH analysis from DBS.

Materials, Reagents, and Instrumentation

Category Item Supplier/Specifications
Consumables Dried Blood Spot Collection CardsWhatman 903 or equivalent filter paper.[6]
96-well microtiter platesPolystyrene, U- or V-bottom.
Pipette tipsAppropriate volumes, filtered.
Plate sealsAdhesive or heat-sealing films.
Reagents Methanol (MeOH)HPLC or LC-MS grade.
Acetonitrile (ACN)HPLC or LC-MS grade.
n-ButanolACS grade or higher.
Acetyl ChlorideReagent grade.
WaterDeionized or LC-MS grade.
Standards 3-Hydroxyhexadecanoylcarnitine (C16-OH)Certified reference material.
Stable Isotope-Labeled Internal Standard (SIL-IS) for C16-OHe.g., 3-Hydroxyhexadecanoyl-(d3)-carnitine.
Acylcarnitine Internal Standard KitContaining a mixture of relevant SIL-IS.
Instrumentation Dried Blood Spot PuncherManual or automated, 1/8 inch (3.2 mm) diameter punch.
Microplate Shaker/IncubatorCapable of controlled temperature and shaking speed.
Sample Concentrator/EvaporatorNitrogen blow-down system with heating block.
Tandem Mass SpectrometerTriple quadrupole (QqQ) or equivalent with an electrospray ionization (ESI) source.[14]
Flow Injection or LC SystemTo introduce the sample into the mass spectrometer.
Data SystemSoftware for instrument control, data acquisition, and quantification.

Detailed Experimental Protocol

DBS Specimen Collection and Handling

Proper specimen collection is paramount for accurate results. All collection procedures should strictly adhere to established standards.

  • Collection: Collect blood spots from a heel prick onto an approved filter paper collection device. Ensure complete saturation of the paper within the printed circles.[3]

  • Drying: Allow the DBS cards to air-dry in a horizontal position for a minimum of 3-4 hours at ambient temperature (18-25°C), away from direct sunlight. Do not heat or stack the cards.[15]

  • Storage: Once dry, store specimens in low gas-permeable bags with desiccant packs at 2-8°C until analysis.[16] Long-term storage can lead to analyte degradation and should be approached with caution.[17]

Preparation of Reagents and Standards
  • Internal Standard (IS) Working Solution: Dilute the SIL-IS stock solutions in methanol to achieve the desired final concentration. This concentration should be optimized based on instrument response but is typically in the low µmol/L range.

  • 3N Butanolic HCl: Prepare this derivatizing agent fresh by slowly and carefully adding acetyl chloride to anhydrous n-butanol in a fume hood (a common ratio is ~24 mL of acetyl chloride to 1 L of n-butanol). This reaction is exothermic. Allow the solution to cool before use.

  • Mobile Phase: For FIA, a typical mobile phase is 80:20 (v/v) Acetonitrile:Water.

  • Calibration Standards: Prepare a series of calibrators by spiking known concentrations of C16-OH into whole blood, spotting onto filter paper, and allowing them to dry completely. These will be processed alongside the unknown samples.

Sample Preparation Protocol

This protocol is designed for a 96-well plate format. Include calibrators, quality control (QC) samples (low, medium, high), and a blank DBS card punch in every run.

  • Punching: Using a 3.2 mm puncher, place one disc from each DBS sample (calibrator, QC, or unknown) into a designated well of a 96-well plate.[18]

  • Extraction: Add 100 µL of the IS Working Solution (methanolic) to each well.[14]

  • Incubation: Seal the plate and place it on a microplate shaker. Incubate for 45 minutes at 45°C with gentle shaking.[14]

  • Eluate Transfer: Centrifuge the plate briefly to settle the paper discs. Carefully transfer the supernatant (~95 µL) to a new 96-well plate.

  • First Evaporation: Place the plate in a nitrogen evaporator and dry the contents completely at approximately 50°C.[14]

  • Derivatization: Add 60 µL of 3N Butanolic HCl to each well. Seal the plate and incubate at 65°C for 20 minutes.[14][18]

  • Second Evaporation: Return the plate to the nitrogen evaporator and dry the contents completely.

  • Reconstitution: Reconstitute the dried residue in each well with 100 µL of the mobile phase. Seal the plate, vortex briefly, and centrifuge. The plate is now ready for analysis.[13]

Tandem Mass Spectrometry (MS/MS) Analysis

The following parameters serve as a starting point and must be optimized for the specific instrument in use.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Flow Injection Analysis (FIA) or rapid LC

  • Scan Type: Multiple Reaction Monitoring (MRM)

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
C16-OH (Butyl Ester)488.485.120-5025-35
C16-OH-d3 IS (Butyl Ester)491.485.120-5025-35
Table 1: Example MS/MS parameters for the analysis of butylated C16-OH and its corresponding stable isotope-labeled internal standard (IS). The precursor ion mass represents the [M+H]+ of the butylated form. The product ion at m/z 85 is characteristic of the fragmented carnitine moiety.

Data Analysis and Interpretation

  • Quantification: The concentration of C16-OH in each sample is calculated by the instrument's software. It determines the peak area ratio of the analyte to its corresponding internal standard and plots this against the calibration curve generated from the known standards.

  • Cut-off Values: Each laboratory must establish its own cut-off values for C16-OH. A result exceeding the pre-defined upper limit is flagged as a presumptive positive. These values can be influenced by population genetics and diet.[4][19] As an example, some screening programs may use a cut-off of ≥ 0.19 µmol/L as a critical value requiring immediate follow-up.[1]

Analyte Normal/Acceptable Range Abnormal/Actionable Range
C16-OH (µmol/L)< 0.10≥ 0.10
Table 2: Example cut-off values for C16-OH in newborn screening. These values are for illustrative purposes only. Laboratories must validate and establish their own reference ranges based on their specific population and methodology.[1]
  • Result Review: All presumptive positive results must be confirmed with second-tier testing, such as plasma acylcarnitine analysis, urine organic acid analysis, and ultimately, enzymatic or molecular genetic testing.[8][9]

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal for All Analytes Instrument failure (no spray, detector off).Check instrument status, solvent lines, and ESI needle positioning. Run a system suitability test.
Clogged sample transfer line.Flush the system or replace the tubing.
Incorrect reconstitution volume.Verify pipette accuracy and ensure complete reconstitution.
Low Internal Standard (IS) Signal Error in IS Working Solution preparation.Prepare fresh IS solution and re-run affected samples.
Incomplete extraction or sample loss.Review sample preparation steps for consistency.
High Background/Noise Contaminated solvent or reagents.Use fresh, high-purity solvents and reagents.
Contaminated MS source.Clean the mass spectrometer source according to manufacturer instructions.
Poor Peak Shape (in LC-MS/MS) Column degradation.Replace the analytical column.
Incompatible reconstitution solvent.Ensure the reconstitution solvent is compatible with the initial mobile phase.
Inaccurate QC Results Improperly prepared calibrators or QCs.Prepare fresh calibration and QC materials.
Analyte degradation.Check storage conditions of standards and samples.[17]
Calculation error.Verify the data processing method and calibration curve fit.

Conclusion

The analysis of 3-Hydroxyhexadecanoylcarnitine from dried blood spots using tandem mass spectrometry is a highly effective and essential tool for the early detection of LCHAD and TFP deficiencies. The methodology presented provides a robust framework for achieving the high sensitivity and throughput required for newborn screening programs. Adherence to standardized protocols for sample collection, meticulous execution of the analytical procedure, and the implementation of rigorous quality control measures are critical for ensuring the reliability of results and enabling timely clinical intervention for affected individuals.

References

  • AccessPediatrics. (n.d.). Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency (LCHADD).
  • Virginia Department of Health. (n.d.). Elevated Fatty Acid: C16-OH 3-hydroxypalmitoylcarnitine.
  • Ikonen, E. (1998). Long-chain 3-hydroxyacyl-CoA Dehydrogenase Deficiency. PubMed.
  • American College of Medical Genetics and Genomics (ACMG). (n.d.). Newborn Screening ACT Sheet [Elevated C16-OH and Other Long Chain Acylcarnitines] Long-chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency (LCHAD).
  • Metabolic Support UK. (n.d.). Long chain acyl CoA dehydrogenase deficiency.
  • Health Resources and Services Administration (HRSA). (n.d.). Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency - Newborn Screening.
  • Government of Western Australia Department of Health. (n.d.). Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.
  • ANSI Webstore. (n.d.). CLSI NBS01-Ed7 - Dried Blood Spot Specimen Collection for Newborn Screening - 7th Edition.
  • Clinical and Laboratory Standards Institute (CLSI). (2021). NBS01 | Dried Blood Spot Specimen Collection for Newborn Screening.
  • De Kesel, P. M., et al. (2015). Dried Blood Spots - Preparing and Processing for Use in Immunoassays and in Molecular Techniques. Journal of Visualized Experiments.
  • MilliporeSigma. (n.d.). Analysis of Acylcarnitines in Dried Blood Spots (DBS) Samples by FIA-MS/MS.
  • SCIEX. (n.d.). Rapid Analysis of Acylcarnitines in Dried Blood Spots Using Fast Chromatography with Ion Mobility High Resolution Mass Spectrometry.
  • Missouri Department of Health & Senior Services. (n.d.). Fatty Acid Disorders.
  • Minnesota Department of Health. (n.d.). Elevated C16-OH Acylcarnitine Family Fact Sheet.
  • Al-Dirbashi, O. Y., et al. (2022). Establishment and Validation of Reference Values for Amino Acids and Acylcarnitines in Dried Blood Spots for Omani Newborns Using Tandem Mass Spectrometry. Oman Medical Journal.
  • Lin, M., et al. (2024). Newborn screening for fatty acid oxidation disorders: epidemiological and genetic findings in Southeastern China. Orphanet Journal of Rare Diseases.
  • D'Apolito, O., et al. (2020). Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism. International Journal of Neonatal Screening.
  • Association of Public Health Laboratories (APHL). (2014). Residual Dried Blood Spot Specimens Educational Toolkit for Newborn Screening Programs.
  • Al-Dirbashi, O. Y., et al. (2022). Establishment and Validation of Reference Values for Amino Acids and Acylcarnitines in Dried Blood Spots for Omani Newborns Using Tandem Mass Spectrometry. Oman Medical Journal.
  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). NBS06QG2 | Schematic for Preparing Dried Blood Spot Reference Materials Quick Guide.
  • Wang, T., et al. (2009). [Blood spot carnitine and acylcarnitine in newborn to adolescence: measured by tandem mass spectrometry]. Zhonghua Er Ke Za Zhi.
  • Al-Dirbashi, O. Y., et al. (2022). Establishment and Validation of Reference Values for Amino Acids and Acylcarnitines in Dried Blood Spots for Omani Newborns Using Tandem Mass Spectrometry. PubMed.
  • ResearchGate. (n.d.). A quantitative method for acylcarnitines and amino acids using high resolution chromatography and tandem mass spectrometry in newborn screening dried blood spot analysis. Request PDF.
  • Agilent Technologies. (2010). Simultaneous Analysis of Amino Acids and Acylcarnitines in Dried Blood Spots.
  • Minnesota Department of Health. (n.d.). Elevated C16-OH Acylcarnitine Provider Fact Sheet.
  • Gucciardi, A., et al. (2012). A rapid UPLC-MS/MS method for simultaneous separation of 48 acylcarnitines in dried blood spots and plasma useful as a second-tier test for expanded newborn screening. Analytical and Bioanalytical Chemistry.
  • Springer Nature Experiments. (n.d.). Drug, Lipid, and Acylcarnitine Profiling Using Dried Blood Spot (DBS) Technology in Drug Discovery.
  • Familias GA. (n.d.). Comparison of amino acids and acylcarnitines assay methods used in newborn screening assays by tandem mass spectrometry.
  • Thermo Fisher Scientific. (n.d.). Simultaneous Analysis of Amino Acids, Acylcarnitines, and Succinylacetone in Dried Blood Spots for Research Using Nonderivatized and Derivatized Methods.
  • Medscape. (2024). Carnitine Deficiency: Background, Pathophysiology, Epidemiology.
  • Oklahoma State Department of Health. (n.d.). Newborn Screening ACT Sheet - [Elevated C16 and/or C18:1 Acylcarnitine].

Sources

Application Note: Quantitative Profiling of 3-Hydroxyhexadecanoylcarnitine (C16-OH) in Clinical Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Hydroxyhexadecanoylcarnitine (C16-OH) is a specific long-chain acylcarnitine intermediate that accumulates during mitochondrial fatty acid


-oxidation. In clinical research, it serves as the primary biomarker for Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency  and Mitochondrial Trifunctional Protein (TFP) deficiency .

This application note details the protocol for using 3-Hydroxyhexadecanoylcarnitine-d3 (C16-OH-d3) as a stable isotope-labeled internal standard (IS) for the precise quantification of C16-OH in biological matrices (Dried Blood Spots, Plasma, and Serum). We present a validated LC-MS/MS workflow designed to overcome common analytical challenges, such as isobaric interference and matrix effects, ensuring data integrity for clinical trials and diagnostic development.

Technical Specifications: The Molecule

PropertySpecification
Analyte Name This compound (C16-OH-d3)
Chemical Formula

(Inner Salt)
Molecular Weight ~418.62 g/mol (varies by specific salt form, e.g., HCl)
Isotopic Purity

99% deuterium incorporation
Solubility Soluble in Methanol, Water, and Ethanol
Stability Hygroscopic; store at -20°C. Stable in solution for 1 week at 4°C.
Primary Application Internal Standard for quantification of C16-OH via Isotope Dilution MS

Critical Note on Isotope Labeling: Commercially available C16-OH-d3 standards may be deuterated on the


-methyl group  of the carnitine moiety or the fatty acid chain .
  • Chain-labeled (

    
     on fatty acid):  Produces a product ion of m/z 85 . Ideal for "Precursor Scan" screening methods.
    
  • Methyl-labeled (

    
     on carnitine head):  Produces a product ion of m/z 88 . Ideal for MRM (Multiple Reaction Monitoring) methods to eliminate cross-talk from endogenous unlabeled analytes.
    
  • This protocol assumes a Chain-labeled variant (m/z 85 product) but provides adjustments for Methyl-labeled variants.

Clinical Significance & Mechanism[2][3][4][5]

The Metabolic Block

LCHAD and TFP deficiencies impair the mitochondrial oxidation of long-chain fatty acids. The enzyme complex catalyzes the third step of


-oxidation. When defective, 3-hydroxy intermediates accumulate, are converted to acylcarnitines (like C16-OH) by Carnitine Palmitoyltransferase II (CPT II), and exported into the blood.
Disease Associations
  • LCHAD Deficiency: Isolated defect in the

    
    -subunit. Characterized by hypoketotic hypoglycemia, liver dysfunction, and pigmentary retinopathy.[1]
    
  • TFP Deficiency: Complete complex defect. Often presents with severe cardiomyopathy and rhabdomyolysis.

  • Maternal HELLP/AFLP: Fetuses with LCHAD deficiency can induce Acute Fatty Liver of Pregnancy (AFLP) or HELLP syndrome in heterozygous mothers due to the accumulation of toxic 3-hydroxy intermediates.

Pathway Visualization

The following diagram illustrates the specific metabolic block leading to C16-OH accumulation.

BetaOxidation cluster_enzymes Mitochondrial Trifunctional Protein (TFP) LC_AcylCoA Long-Chain Acyl-CoA (C16:0-CoA) EnoylCoA 2-Trans-Enoyl-CoA LC_AcylCoA->EnoylCoA Acyl-CoA DH HydroxyCoA 3-Hydroxy-Acyl-CoA (Accumulates) EnoylCoA->HydroxyCoA Hydratase KetoCoA 3-Keto-Acyl-CoA HydroxyCoA->KetoCoA LCHAD (Blocked) C16OH_Carn 3-OH-Hexadecanoylcarnitine (C16-OH) PLASMA BIOMARKER HydroxyCoA->C16OH_Carn CPT II / CACT (Export to Plasma) AcetylCoA Acetyl-CoA + Acyl-CoA (Cn-2) KetoCoA->AcetylCoA Thiolase Hydratase Enoyl-CoA Hydratase LCHAD LCHAD Enzyme (X DEFECT X) Thiolase Thiolase

Caption: Pathway diagram showing the LCHAD enzymatic block causing accumulation of 3-Hydroxy-Acyl-CoA and subsequent conversion to the plasma biomarker C16-OH.

Experimental Protocol: Quantitative LC-MS/MS

This protocol uses a non-derivatized approach, which is faster and reduces sample preparation errors compared to butylation methods.

Reagents & Materials
  • Internal Standard: this compound (10 µg/mL in MeOH stock).

  • Extraction Solvent: Methanol containing 0.1% Formic Acid and Internal Standard (Working Conc: 10 ng/mL).

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm) or HILIC (for polar retention). Note: C18 is preferred here to separate isomers.

Sample Preparation (Dried Blood Spots - DBS)
  • Punch: Punch a 3.2 mm diameter disc from the DBS card into a 96-well plate.

  • Extraction: Add 100 µL of Extraction Solvent (containing C16-OH-d3 IS) to each well.

  • Incubation: Shake at 600 rpm for 20 minutes at room temperature.

  • Transfer: Transfer the supernatant to a new plate.

  • Evaporation (Optional): If sensitivity is low, dry under

    
     and reconstitute in 50 µL Mobile Phase A:B (80:20). For modern TQMS, direct injection of the extract is often sufficient.
    
LC-MS/MS Conditions
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-XS).

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2-5 µL.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 20% Loading
1.0 20% Isocratic Hold
6.0 98% Linear Gradient (Elution)
7.5 98% Wash
7.6 20% Re-equilibration

| 9.0 | 20% | End |

MRM Transitions (Mass Spectrometry)

Verify your specific IS label position.

AnalytePrecursor (

)
Product (

)
Cone Voltage (V)Collision Energy (eV)
C16-OH (Endogenous) 416.485.13028
C16-OH-d3 (Chain-labeled) 419.485.13028
C16-OH-d3 (Methyl-labeled) 419.488.13028

Workflow Visualization

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing DBS DBS Punch (3.2 mm) Extract Extraction (MeOH + IS C16-OH-d3) DBS->Extract Centrifuge Centrifuge/Transfer Extract->Centrifuge LC LC Separation (C18 Column) Centrifuge->LC MS MS Detection (MRM Mode) LC->MS Ratio Calculate Ratio (Analyte Area / IS Area) MS->Ratio Quant Quantification (µmol/L) Ratio->Quant

Caption: Step-by-step workflow for the extraction and quantification of C16-OH using the deuterated internal standard.

Validation & Quality Control

To ensure "Trustworthiness" (Part 2 of Core Requirements), the following QC measures are mandatory:

Linearity & Range
  • Calibration Curve: Prepare a 6-point curve (0, 0.05, 0.1, 0.5, 1.0, 5.0 µmol/L) in a surrogate matrix (e.g., BSA in PBS) or charcoal-stripped plasma.

  • Acceptance:

    
    .
    
Internal Standard Interference (Cross-Talk)
  • Test: Inject a "Blank + IS" sample. Monitor the transition for endogenous C16-OH (416>85).

  • Requirement: The signal in the endogenous channel must be < 20% of the Lower Limit of Quantitation (LLOQ). This confirms the d3-IS does not contain unlabeled impurities.

Diagnostic Cutoffs (Reference Ranges)
  • Normal: < 0.04 µmol/L (varies by lab).

  • LCHAD/TFP Positive: Typically > 0.1 - 0.5 µmol/L.

  • Secondary Marker: Ratio of C16-OH / C16:0 is often more sensitive than absolute concentration.

References

  • American College of Medical Genetics and Genomics (ACMG). "Laboratory analysis of acylcarnitines, 2020 update: a technical standard." Genetics in Medicine. Available at: [Link]

  • National Institutes of Health (NIH) / GeneReviews. "Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency." NCBI Bookshelf. Available at: [Link]

  • Minnesota Department of Health. "Elevated C16-OH Acylcarnitine Provider Fact Sheet." MDH Newborn Screening. Available at: [Link]

  • Frontiers in Pediatrics. "Newborn Screening for Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase and Mitochondrial Trifunctional Protein Deficiencies Using Acylcarnitines Measurement." Frontiers. Available at: [Link]

  • Restek Corporation. "LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis." Restek Application Notes. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Peak Resolution for Acylcarnitine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for acylcarnitine analysis. This guide is designed for researchers, clinical scientists, and drug development professionals who are encountering challenges with the chromatographic separation of acylcarnitine isomers. The structural similarity of these compounds makes their resolution a significant analytical challenge, yet it is critical for the accurate diagnosis and monitoring of various metabolic disorders.[1][2]

This document provides in-depth, experience-based troubleshooting advice, detailed protocols, and the scientific rationale behind a variety of optimization strategies.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate short-chain acylcarnitine isomers like isobutyrylcarnitine (C4) and butyrylcarnitine, or isovalerylcarnitine (C5) and 2-methylbutyrylcarnitine?

A1: The primary challenge lies in their nearly identical physicochemical properties. These isomers share the same mass and charge, making them indistinguishable by mass spectrometry (MS) alone.[1] Their structural differences are subtle—often just a change in the branching of the acyl chain. Standard reversed-phase chromatography (e.g., C18 columns) separates molecules based on hydrophobicity, and these subtle branching differences may not provide enough of a differential interaction with the stationary phase to achieve baseline resolution, leading to co-elution.

Q2: My lab uses a flow-injection analysis (FIA) tandem mass spectrometry (MS/MS) method. Why can't it distinguish these isomers?

A2: FIA-MS/MS is a high-throughput technique that introduces the sample directly into the mass spectrometer without prior chromatographic separation.[3][4] While excellent for rapid screening and quantifying total acylcarnitine pools of a specific mass, it cannot differentiate isomers because they are isobaric (have the same mass).[5][6] The resulting "acylcarnitine profile" reports a combined value for all isomers of a given chain length, which can lead to ambiguous or misleading results in clinical diagnostics.[5][7]

Q3: What is the single most effective strategy to improve the separation of C4 and C5 isomers?

A3: While there is no single "magic bullet," the most impactful and widely adopted strategy is the combination of chemical derivatization followed by Ultra-High-Performance Liquid Chromatography (UHPLC) . Derivatization, typically by converting the native acylcarnitines to their butyl esters, alters their chromatographic properties sufficiently to enable separation on a high-efficiency UHPLC column.[4][7][8] This approach directly addresses the core problem of structural similarity by modifying the molecules to enhance chromatographic selectivity.

Troubleshooting Guide: Resolving Co-eluting Acylcarnitine Isomers

This section provides a systematic approach to troubleshooting and resolving common peak resolution problems.

Problem: My C4 (isobutyryl-/butyryl-) and/or C5 (isovaleryl-/2-methylbutyryl-/pivaloyl-) acylcarnitine isomers are partially or completely co-eluting.

This is the most common issue in acylcarnitine analysis. The following strategies are presented in order of increasing complexity and implementation cost.

Strategy 1: Chromatographic Optimization (Underivatized)

Before moving to derivatization, optimizing your existing LC method can sometimes yield sufficient improvement.

  • Action 1.1: Decrease the Gradient Slope. A shallower, more gradual increase in the organic mobile phase percentage extends the elution window for your analytes. This gives the stationary phase more time to interact differentially with the subtle structural differences of the isomers, often improving resolution.

  • Action 1.2: Reduce Column Temperature. Lowering the column temperature (e.g., from 60°C to 40°C) can sometimes enhance separation. The rationale is that it increases the interaction time with the stationary phase and can amplify the small energetic differences in how each isomer adsorbs and desorbs.

  • Action 1.3: Explore Alternative Stationary Phases. If a standard C18 column is failing, consider a different chemistry.

    • Mixed-Mode Chromatography: These columns offer multiple interaction mechanisms (e.g., reversed-phase and ion-exchange), providing an orthogonal separation pathway that can be highly effective for resolving isomers without derivatization.[3]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another alternative that separates based on a compound's polarity and can provide a different selectivity profile compared to reversed-phase methods.

Strategy 2: Chemical Derivatization

This is a robust and field-proven approach to resolving difficult isomers. The goal is to chemically modify the acylcarnitine molecule to exaggerate the structural differences.

  • Action 2.1: Butylation (Butanolic HCl Derivatization). This is the most common and effective method. By converting the carboxyl group to a butyl ester, the molecule's interaction with the reversed-phase column is altered, significantly improving the separation of short-chain isomers.[4][7][8]

  • Action 2.2: Pentafluorophenacyl (PFP) Ester Derivatization. This technique also modifies the carboxyl group and has been shown to be effective for a wide range of acylcarnitines.[5][9][10]

The diagram below illustrates the general workflow for improving isomer resolution, starting with chromatographic optimization and proceeding to derivatization if necessary.

G cluster_0 Troubleshooting Workflow for Isomer Co-elution Start Poor Peak Resolution (Co-eluting Isomers) Opto_LC Optimize LC Conditions (Underivatized) Start->Opto_LC Start Here Check_Res Resolution Sufficient? Opto_LC->Check_Res Evaluate Results Deriv Implement Chemical Derivatization (e.g., Butylation) Check_Res->Deriv No End_Success Problem Solved: Baseline Resolution Achieved Check_Res->End_Success Yes Analyze Analyze Derivatized Sample via UPLC-MS/MS Deriv->Analyze Analyze->End_Success End_Fail Consult Advanced Methods (Ion Mobility, 2D-LC)

Caption: Troubleshooting Decision Tree for Acylcarnitine Isomer Resolution.

Strategy 3: Advanced Separation Techniques

For the most challenging separations or for researchers looking to avoid derivatization, advanced instrumentation can provide a solution.

  • Action 3.1: Ion Mobility Spectrometry (IMS). IMS is a powerful technique that separates ions based on their size, shape, and charge in the gas phase, after chromatographic elution and before MS detection.[11] Since isomers often have different three-dimensional shapes, IMS can provide an additional dimension of separation, resolving compounds that co-elute chromatographically.[11] This can be a powerful tool for separating epimers and other structurally similar isomers.[11]

In-Depth Protocols

Protocol 1: Butylation of Acylcarnitines in Plasma or Dried Blood Spots (DBS)

This protocol is adapted from established methods for the derivatization of acylcarnitines to their butyl esters.[7][8]

Materials:

  • 3N Hydrochloric Acid (HCl) in n-butanol (commercially available or prepared by carefully adding acetyl chloride to n-butanol).

  • Nitrogen gas evaporator.

  • Heating block or incubator set to 60-65°C.

  • Sample extract (e.g., methanolic extract from DBS or plasma).

  • Internal standards (deuterium-labeled acylcarnitines).

Procedure:

  • Sample Preparation: Extract acylcarnitines from the sample matrix (e.g., 3mm DBS punch or 10 µL plasma) using a suitable solvent like methanol containing deuterium-labeled internal standards.

  • Evaporation: Transfer the supernatant to a clean tube or well and evaporate to complete dryness under a gentle stream of nitrogen gas at approximately 40°C. Ensuring the sample is completely dry is critical for the reaction efficiency.

  • Derivatization Reaction: a. Add 50-100 µL of 3N HCl in n-butanol to the dried extract. b. Seal the tube or plate securely. c. Incubate at 60-65°C for 20 minutes. This step converts the acylcarnitines to their corresponding butyl esters.[8]

  • Final Evaporation: After incubation, evaporate the butanolic HCl reagent to dryness under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried, derivatized sample in the mobile phase (e.g., 100 µL of methanol/water) for injection into the UPLC-MS/MS system.

Causality: The acidic butanol reacts with the carboxylic acid group of the carnitine moiety. This esterification increases the hydrophobicity of the molecule. The subtle differences in the acyl chain branching (e.g., a straight chain in butyrylcarnitine vs. a branched chain in isobutyrylcarnitine) lead to more pronounced differences in their interaction with a C18 stationary phase after butylation, enabling chromatographic separation.[8]

Protocol 2: UPLC-MS/MS Method for Separation of Derivatized C4/C5 Isomers

This is a representative method based on published literature.[7] It should be optimized for your specific UPLC system and mass spectrometer.

Instrumentation:

  • UPLC System: Acquity UPLC or equivalent.

  • Column: C18 BEH, 1.7 µm, 1.0 or 2.1 x 100 mm.

  • Mass Spectrometer: Triple quadrupole (e.g., Waters Quattro Premier, Sciex Triple Quad series).

Chromatographic Conditions:

  • Column Temperature: 60°C.[7]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Methanol with 0.1% Formic Acid.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient:

    • Start at a low percentage of B (e.g., 30-40%).

    • Increase linearly to a high percentage of B (e.g., 90-95%) over 5-7 minutes.

    • Hold for 1-2 minutes for column wash.

    • Return to initial conditions and re-equilibrate for 1-2 minutes.

  • Total Run Time: < 10 minutes.[7]

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: The m/z of the butylated acylcarnitine.

  • Product Ion: A common fragment ion, typically m/z 85, which corresponds to the fragmented carnitine moiety.

Data Comparison: Underivatized vs. Derivatized Separation

Isomer PairTypical Resolution (Rs) - UnderivatizedTypical Resolution (Rs) - Derivatized (Butylated)Rationale for Improvement
Butyrylcarnitine / Isobutyrylcarnitine< 1.0 (Co-elution)> 1.5 (Baseline Separation)Butylation enhances differential partitioning on C18 columns.
Isovalerylcarnitine / 2-Methylbutyrylcarnitine< 1.0 (Co-elution)> 1.5 (Baseline Separation)Increased hydrophobicity amplifies subtle structural differences.

References

  • Miller, M. J., et al. (2013). Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis. PubMed. Available at: [Link]

  • Kovács, Z., et al. (2013). Separation of carnitine and acylcarnitines in biological samples: a review. PubMed. Available at: [Link]

  • Millington, D. S., et al. (2010). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. PMC. Available at: [Link]

  • Maeda, Y., et al. (2007). Simultaneous quantification of acylcarnitine isomers containing dicarboxylic acylcarnitines in human serum and urine by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]

  • Miller, M. J., et al. (2022). A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine metabolic intermediates using mixed-mode chromatography with tandem mass spectrometry. PubMed. Available at: [Link]

  • Spanier, B., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. PubMed. Available at: [Link]

  • Gucciardi, A., et al. (2014). A rapid UPLC–MS/MS method for simultaneous separation of 48 acylcarnitines in dried blood spots and plasma useful as a second-tier test for expanded newborn screening. ResearchGate. Available at: [Link]

  • Spanier, B., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. PMC. Available at: [Link]

  • Spanier, B., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric. ResearchGate. Available at: [Link]

  • Millington, D. S., et al. (2000). Strategy for the Isolation, Derivatization, Chromatographic Separation, and Detection of Carnitine and Acylcarnitines. PubMed. Available at: [Link]

  • Schwaiger, M., et al. (2019). Acylcarnitine profiling by low-resolution LC-MS. PMC. Available at: [Link]

  • Millington, D. S., et al. (2000). Strategy for the Isolation, Derivatization, Chromatographic Separation, and Detection of Carnitine and Acylcarnitines. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2019). Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry. PMC. Available at: [Link]

  • Agilent Technologies. (2018). Ion Mobility/Mass Spectrometry for Metabolomics and Clinical Research Analysis. YouTube. Available at: [Link]

  • Li, Y., et al. (2019). Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples by Liquid Chromatography–Mass Spectrometry. ACS Publications. Available at: [Link]

  • American College of Medical Genetics and Genomics (ACMG). (2020). Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). IU Indianapolis ScholarWorks. Available at: [Link]

Sources

Technical Support Center: Resolution of Isobaric Acylcarnitines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing the "black box" of acylcarnitine analysis: Isobaric Co-elution .

In flow-injection analysis (FIA-MS/MS) or poorly optimized LC-MS/MS, isomers with identical mass-to-charge (m/z) ratios are indistinguishable. This is critical in drug development and newborn screening (NBS), where a false positive for Isovalerylcarnitine (IVA) caused by antibiotic interference can trigger unnecessary clinical panic.

This guide moves beyond basic "how-to" steps. We will implement Second-Tier Chromatographic Resolution protocols designed to physically separate these isomers before they hit the ion source.

Module 1: The C5 Conundrum (Isovaleryl vs. Pivaloyl)

The Problem: The C5 acylcarnitine signal (m/z 246 un-derivatized; m/z 302 butylated) is a composite of four distinct isomers.

  • Isovalerylcarnitine (IVC): Marker for Isovaleric Acidemia (IVA).[1]

  • 2-Methylbutyrylcarnitine (2MBC): Marker for 2-Methylbutyryl-CoA Dehydrogenase Deficiency (2MBCD).

  • Pivaloylcarnitine (PIV): Exogenous interference. Derived from pivalate-containing antibiotics (e.g., pivmecillinam) or nipple creams containing neopentanoate.

  • Valerylcarnitine (VC): Rare, associated with fatty acid oxidation defects.

The Risk: FIA-MS/MS cannot distinguish IVC from PIV. High levels of PIV (benign) look exactly like IVA (life-threatening).

Protocol: UPLC-MS/MS Separation of C5 Isomers

This protocol uses a high-efficiency C18 or PFP (Pentafluorophenyl) column to chromatographically resolve the isomers. PFP columns often provide superior selectivity for structural isomers due to pi-pi interactions.

1. Sample Preparation (DBS or Plasma)

  • Extraction: Extract 3mm DBS punch with 100 µL Methanol (containing deuterated internal standards).

  • Derivatization (Optional but Recommended): Butylate with 3N HCl in n-Butanol at 65°C for 15 mins. Evaporate and reconstitute in Mobile Phase A.

    • Why? Butylation increases lipophilicity, improving retention and separation on C18 columns.

2. LC-MS/MS Conditions

ParameterSetting
Column Waters ACQUITY UPLC BEH C18 (2.1 x 50mm, 1.7µm) OR Raptor ARC-18
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp 50°C (Critical for reproducibility)
Injection Vol 2-5 µL

3. Gradient Profile (Optimized for Isomer Separation)

Time (min)% Mobile Phase BEvent
0.05%Load/Desalt
1.05%Begin Elution
6.060%Isomer Separation Window
6.195%Wash
7.595%End Wash
7.65%Re-equilibrate
9.05%End Run

4. Expected Retention Order (Approximate):

  • Pivaloylcarnitine (Elutes first - most polar branching)

  • Isovalerylcarnitine[2][3][4][5][6]

  • 2-Methylbutyrylcarnitine[1][5][7][8][9]

  • Valerylcarnitine (Elutes last - straight chain)

Visual Workflow: C5 Troubleshooting Logic

C5_Workflow Screen Initial Screen (FIA-MS/MS) Elevated C5 Acylcarnitine IsomerCheck Is Patient on Pivalate Antibiotics? Screen->IsomerCheck SecondTier Run Second-Tier UPLC-MS/MS (Separation Method) IsomerCheck->SecondTier Yes/Unknown Result_PIV Peak: Pivaloylcarnitine SecondTier->Result_PIV Result_IVC Peak: Isovalerylcarnitine SecondTier->Result_IVC Result_2MBC Peak: 2-Methylbutyryl SecondTier->Result_2MBC Action_FalsePos FALSE POSITIVE (Drug Interference) No Action Required Result_PIV->Action_FalsePos Action_IVA DIAGNOSIS: IVA Initiate Clinical Protocol Result_IVC->Action_IVA Action_2MBCD DIAGNOSIS: 2-MBCD Confirmatory Testing Result_2MBC->Action_2MBCD

Figure 1: Decision tree for managing elevated C5 results. Note that pivaloylcarnitine presence confirms antibiotic interference, ruling out metabolic disease.

Module 2: C4 Isomers (SCAD vs. IBG)

The Problem: C4 Acylcarnitine (Butyrylcarnitine) is the primary marker for Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency. However, it is isobaric with Isobutyrylcarnitine , which indicates Isobutyryl-CoA Dehydrogenase (IBD) Deficiency.

Differentiation Strategy: While LC-MS/MS can separate these (Isobutyryl elutes before Butyryl on C18), Urine Acylcarnitine Analysis is a powerful orthogonal validation tool.

  • SCAD Deficiency: High Plasma C4, often Normal Urine C4.

  • IBD Deficiency: High Plasma C4, High Urine C4.

LC-MS/MS Separation Protocol (C4 Specifics) Follow the same gradient as Module 1. The separation is generally easier than C5.

  • MRM Transitions (Butylated):

    • Precursor: m/z 288.2

    • Product: m/z 85.1 (Common fragment)

    • Note: Unique fragments are rare; rely on Retention Time (RT).

Module 3: Derivatization vs. Non-Derivatization

A common question in our support queue is: "Should I stop derivatizing to save time?" Here is the technical trade-off analysis:

FeatureDerivatized (Butyl Esters)Non-Derivatized (Free Acids)
Sensitivity High. Improved ionization efficiency for short-chain species.Moderate. Requires high-end MS (e.g., TSQ Altis/Endura) for adequate signal.
Specificity High. Better chromatographic retention on C18.Lower. Polar short-chains (C3, C4) elute near the void volume (ion suppression zone).
Interference Hydrolysis Risk. Esters can hydrolyze back to free acids if not stored dry.Clean. No chemical modification artifacts.
Isobaric Resolution Excellent. Lipophilic butyl group aids stationary phase interaction.Difficult. Requires HILIC or specialized columns (e.g., Raptor Polar X) for retention.

Recommendation: For troubleshooting isobaric co-elution, Derivatization is preferred because it moves the analytes away from the solvent front and improves peak shape for critical separations.

Frequently Asked Questions (FAQs)

Q1: I see a third peak in my C5 trace that doesn't match my standards. What is it? A: If you are analyzing non-derivatized samples, this could be a C5-Hydroxy Acylcarnitine losing water in-source, mimicking a C5 precursor. However, in optimized C5 assays, the most common "mystery peak" is Pivaloylcarnitine . Check if the mother or infant is on antibiotics (Pivmecillinam).

Q2: Can I use Flow Injection (FIA) to distinguish C5 isomers? A: Not physically. However, some advanced protocols use Interaction Ratios . Pivaloylcarnitine often yields a higher ratio of specific product ions (e.g., m/z 85 vs m/z 57) compared to Isovalerylcarnitine. Warning: This is an estimation tool. Always confirm with LC-MS/MS (Second Tier Test).

Q3: My retention times are shifting, causing C5 isomer overlap. Why? A:

  • pH Drift: Acylcarnitines are pH sensitive. Ensure your Mobile Phase A is fresh (0.1% Formic Acid).

  • Temperature: C18 selectivity for isomers is highly temperature-dependent. Ensure your column oven is stable at 50°C ± 0.5°C.

  • Column Priming: New columns need conditioning to saturate active sites. Inject a high-concentration standard mix 5-10 times before running samples.

References

  • Newborn Screening for Isovaleric Acidemia: Treatment With Pivalate-Generating Antibiotics Contributed to False C5-Carnitine Positivity. Molecular Genetics & Genomic Medicine.[4] (2024).[4][6] Link

  • Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS. Molecular Genetics and Metabolism. (2010). Link

  • Selective and accurate C5 acylcarnitine quantitation by UHPLC-MS/MS: Distinguishing true isovaleric acidemia from pivalate derivatives. Clinica Chimica Acta. (2017).[1][6] Link

  • Test Definition: C4U - Mayo Clinic Laboratories. Mayo Clinic.Link

  • Comparison of Non-derivatization and Derivatization Tandem Mass Spectrometry Research Methods. Thermo Fisher Scientific.Link

Sources

Technical Support Center: Quality Control for 3-Hydroxyhexadecanoylcarnitine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 3-Hydroxyhexadecanoylcarnitine (C16-OH-carnitine). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on ensuring the accuracy, precision, and reliability of your analytical data. This guide offers troubleshooting solutions and frequently asked questions to address common challenges encountered during the quantification of this important biomarker.

The Critical Role of Quality Control in 3-Hydroxyhexadecanoylcarnitine Analysis

3-Hydroxyhexadecanoylcarnitine is a crucial intermediate in fatty acid metabolism.[1] Its accurate quantification is vital for the diagnosis and monitoring of inherited metabolic disorders, particularly those related to fatty acid oxidation.[2][3] Given the low physiological concentrations and the potential for isomeric interferences, a robust quality control (QC) system is not just recommended—it is essential for generating trustworthy and reproducible data.[4]

This guide will walk you through the key aspects of a comprehensive QC program, from sample handling to data interpretation, empowering you to identify and resolve issues proactively.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of 3-Hydroxyhexadecanoylcarnitine.

Sample Handling and Preparation

Q1: What are the best practices for storing plasma/serum samples to ensure the stability of 3-Hydroxyhexadecanoylcarnitine?

A1: Proper sample storage is critical to prevent the degradation of acylcarnitines. For long-term storage, samples should be kept at -80°C.[5] Studies have shown that while many metabolites remain stable at this temperature for up to five years, some acylcarnitines can exhibit decreased concentration levels over time.[5] Therefore, it is crucial to minimize freeze-thaw cycles. For routine analysis, prepared samples are often stable at 2-8°C for 24 hours.[6]

Q2: What is the most effective method for extracting 3-Hydroxyhexadecanoylcarnitine from biological matrices?

A2: Protein precipitation is a widely used and effective method for extracting acylcarnitines from plasma, serum, and other biological fluids.[7][8] This is typically achieved by adding a cold organic solvent, such as methanol or acetonitrile, to the sample.[8][9] This process not only precipitates proteins but also releases the acylcarnitines into the solvent. For more complex matrices or to remove interfering substances, solid-phase extraction (SPE) using a strong cation-exchange mechanism can be employed.[10]

Q3: Is derivatization necessary for the analysis of 3-Hydroxyhexadecanoylcarnitine by LC-MS/MS?

A3: While not always mandatory, derivatization can significantly improve the chromatographic separation and ionization efficiency of acylcarnitines.[9][11] Butylation, for instance, converts the analytes to their butyl esters, which can help in discriminating between isobaric species.[9] However, several modern LC-MS/MS methods are capable of analyzing underivatized acylcarnitines, which simplifies the sample preparation workflow.[2][12][13]

Instrumentation and Analysis

Q4: What type of liquid chromatography (LC) column is recommended for separating 3-Hydroxyhexadecanoylcarnitine?

A4: Reversed-phase (RP) columns, particularly C18 columns, are commonly used for the separation of acylcarnitines.[4][8][9][14] For challenging separations, especially with isomers, hydrophilic interaction liquid chromatography (HILIC) can be an effective alternative as it provides a different separation mechanism.[15] Mixed-mode chromatography is another advanced option that can resolve clinically relevant isobaric and isomeric species without the need for derivatization.[2]

Q5: What are the typical mass spectrometry (MS) parameters for detecting 3-Hydroxyhexadecanoylcarnitine?

A5: Tandem mass spectrometry (MS/MS) operating in positive electrospray ionization (ESI) mode is the standard for acylcarnitine analysis.[9] Quantification is typically performed using Multiple Reaction Monitoring (MRM).[10] The precursor ion for 3-Hydroxyhexadecanoylcarnitine is its protonated molecule [M+H]⁺. A common product ion for all acylcarnitines is m/z 85, which corresponds to the fragmented carnitine moiety.

ParameterTypical SettingRationale
Ionization ModePositive Electrospray (ESI+)Acylcarnitines readily form positive ions.
Precursor Ion (Q1)[M+H]⁺ of 3-Hydroxyhexadecanoylcarnitine (m/z 416.3)Selects the molecule of interest.
Product Ion (Q3)m/z 85Characteristic fragment of the carnitine backbone.
Collision EnergyOptimized for the specific instrumentEnsures efficient fragmentation of the precursor ion.

Q6: How can I mitigate matrix effects in my analysis?

A6: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in bioanalysis.[11][16][17] The most effective way to correct for matrix effects is the use of stable isotope-labeled internal standards (SIL-IS).[18] An ideal SIL-IS for 3-Hydroxyhexadecanoylcarnitine would be its deuterated analog. If a specific SIL-IS is unavailable, a structurally similar acylcarnitine SIL-IS can be used.[18] Other strategies include optimizing sample preparation to remove interfering components and adjusting chromatographic conditions to separate the analyte from co-eluting matrix components.[11]

Data Interpretation and Quality Control

Q7: What types of quality control samples should I include in my analytical runs?

A7: A robust analytical run should include several types of QC samples:

  • Calibration Standards: A series of standards of known concentrations used to generate a calibration curve.[9]

  • Blank Samples: A matrix sample without the analyte to check for background interference.

  • Zero Samples (Blank + IS): A blank matrix spiked with the internal standard to ensure no analyte is present in the blank and the IS is detected correctly.

  • Quality Control (QC) Samples: Samples with known concentrations of the analyte (typically low, medium, and high levels) prepared in the same matrix as the study samples.[19] These are used to assess the accuracy and precision of the run.[16]

Q8: What are acceptable limits for accuracy and precision for QC samples?

A8: For bioanalytical method validation, regulatory guidelines generally recommend that the accuracy of the mean value should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ). The precision, expressed as the coefficient of variation (%CV), should not exceed 15% (20% at the LLOQ).[18]

Q9: Where can I find reference ranges for 3-Hydroxyhexadecanoylcarnitine?

A9: Reference ranges can vary based on age, sex, and population. Several studies have been published that establish reference ranges for acylcarnitines in different populations and sample types, such as neonatal dried blood spots and pediatric cerebrospinal fluid.[20][21] It is important to consult relevant literature or establish reference ranges within your own laboratory.[22]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the analysis of 3-Hydroxyhexadecanoylcarnitine.

Chromatographic Issues
IssuePotential CausesRecommended Actions
Poor Peak Shape (Tailing or Fronting) Tailing: Strong interactions with the column, column overload, low mobile phase pH, extra-column dead volume.[11] Fronting: Low sample solubility, column collapse, column overload.[11]* Optimize Mobile Phase: The addition of an ion-pairing agent like heptafluorobutyric acid (HFBA) can improve peak shape.[11] * Check Column Health: Perform a column performance test. If necessary, wash or replace the column. * Reduce Injection Volume: To address potential column overload. * Adjust Sample Solvent: Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.
Co-elution of Isomers Similar physicochemical properties of the isomers.* Optimize Mobile Phase: The addition of an ion-pairing agent can improve separation.[11] * Adjust Gradient: A shallower gradient can enhance resolution.[11] * Change Stationary Phase: Consider a column with different selectivity, such as a mixed-mode or chiral column.[11] * Derivatization: Butylation can alter chromatographic behavior and improve separation.[11]
Shifting Retention Times Inconsistent mobile phase composition, column degradation, temperature fluctuations, leaks in the LC system.* Prepare Fresh Mobile Phase: Ensure accurate composition. * Equilibrate the Column: Allow sufficient time for the column to equilibrate before each run. * Check for Leaks: Inspect all fittings and connections. * Verify Column Temperature: Ensure the column oven is maintaining a stable temperature.
Mass Spectrometry Issues
IssuePotential CausesRecommended Actions
Low Signal Intensity or Suppression Ion suppression from co-eluting matrix components.[11] Inefficient ionization, incorrect MS parameters.* Improve Sample Preparation: Use SPE to remove interfering matrix components.[11] * Optimize Chromatography: Adjust the gradient to separate the analyte from the suppression zone. * Optimize MS Source Parameters: Adjust settings like ion spray voltage and gas flows.[9] * Use an Appropriate Internal Standard: A stable isotope-labeled IS is crucial for correcting suppression.[18]
High Background Noise Contaminated mobile phase, dirty MS source, leaks allowing air into the system.* Use High-Purity Solvents and Additives: Prepare fresh mobile phase. * Clean the MS Source: Follow the manufacturer's instructions for cleaning the ion source components. * Check for Leaks: Ensure all gas and solvent lines are secure.
Inconsistent Internal Standard Response Inaccurate pipetting of the IS, degradation of the IS, ion suppression affecting the IS.* Verify Pipetting Accuracy: Calibrate pipettes regularly. * Check IS Stability: Prepare fresh IS solutions. * Investigate Matrix Effects: Even with an IS, severe suppression can impact its signal.
Workflow for Troubleshooting Analytical Issues

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Investigation & Diagnosis cluster_2 Resolution cluster_3 Validation Start Analytical Run Fails QC Criteria Check_Chromatography Review Chromatography: - Peak Shape - Retention Time - Resolution Start->Check_Chromatography Check_MS_Signal Review MS Signal: - Intensity - S/N Ratio - IS Response Start->Check_MS_Signal Chrom_Issue Chromatographic Issue? Check_Chromatography->Chrom_Issue MS_Issue Mass Spec Issue? Check_MS_Signal->MS_Issue Chrom_Issue->MS_Issue No Resolve_Chrom Implement Chromatographic Fixes: - Optimize Mobile Phase - Check/Replace Column - Adjust Gradient Chrom_Issue->Resolve_Chrom Yes Resolve_MS Implement MS Fixes: - Clean Source - Optimize Parameters - Check for Leaks MS_Issue->Resolve_MS Yes Resolve_Sample_Prep Re-evaluate Sample Prep: - Improve Extraction - Check IS Addition MS_Issue->Resolve_Sample_Prep No Rerun_QC Re-run QC Samples Resolve_Chrom->Rerun_QC Resolve_MS->Rerun_QC Resolve_Sample_Prep->Rerun_QC Pass QC Passes Rerun_QC->Pass Yes Fail QC Fails Rerun_QC->Fail No Fail->Start Re-investigate

Caption: A systematic workflow for troubleshooting analytical issues.

Experimental Protocol: Generic LC-MS/MS Method for Acylcarnitine Analysis

This protocol provides a general framework. Specific parameters should be optimized for your instrumentation and application.

1. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of serum or plasma into a clean microcentrifuge tube.[7]

  • Add 25 µL of the internal standard working solution (containing a stable isotope-labeled analog of 3-Hydroxyhexadecanoylcarnitine or a suitable proxy).[7]

  • Add 425 µL of ice-cold acetonitrile or methanol to precipitate proteins.[7]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[9]

  • Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 1 - 5 µL.

  • MS System: A tandem mass spectrometer with an electrospray ionization source.

  • Ionization Mode: Positive ESI.

  • MRM Transitions: Monitor the specific precursor-to-product ion transition for 3-Hydroxyhexadecanoylcarnitine and its internal standard.

3. Data Analysis

  • Integrate the chromatographic peaks for the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentration of 3-Hydroxyhexadecanoylcarnitine in the unknown and QC samples by interpolating their peak area ratios from the calibration curve.

Workflow for Sample Analysis

Sample_Analysis_Workflow Sample_Collection Sample Collection (Plasma/Serum) Sample_Prep Sample Preparation (Protein Precipitation & IS Addition) Sample_Collection->Sample_Prep LC_Separation LC Separation (Reversed-Phase) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Processing Data Processing (Peak Integration, Area Ratio) MS_Detection->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification QC_Review QC Review (Accuracy & Precision) Quantification->QC_Review Report Final Report QC_Review->Report

Caption: A streamlined workflow for 3-Hydroxyhexadecanoylcarnitine analysis.

References

  • An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC. (n.d.).
  • Matrix effects influence biochemical signatures and metabolite quantification in dried blood spots - bioRxiv. (2025, July 25).
  • Free and Total Carnitine/Acylcarnitines Quantitative LC-MS/MS Analysis Kit - JASEM. (n.d.).
  • Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine - PubMed. (2017, May 15).
  • Validated method for the quantification of free and total carnitine, butyrobetaine, and acylcarnitines in biological samples - PubMed. (2015, September 1).
  • Carnitine / Acylcarnitines Dried Blood Spots LC-MS/MS Analysis Kit User Manual. (n.d.).
  • Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using o - CORE. (2013, September 1).
  • Validation of an Automated Extraction Procedure for Amino Acids and Acylcarnitines for Use with Tandem Mass Spectrometry for Newborn Screening - Semantic Scholar. (2019, January 30).
  • A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine metabolic intermediates using mixed-mode chromatography with tandem mass spectrometry - PubMed. (2022, January 25).
  • New analytical method for the quantification of acylcarnitines - biocrates life sciences gmbh. (2021, June 16).
  • Quantification of Acylcarnitines and Amino Acids in Dried Blood Spots Using MS/MS (43 Diseases) - Canada's Drug Agency. (2013, April 2).
  • Analysis of Acylcarnitines in Dried Blood Spots (DBS) Samples by FIA-MS/MS. (n.d.).
  • A HILIC-MS/MS Method Development and Validation For The Quantitation of 13 Acylcarnitines in Human Serum | PDF | Chromatography - Scribd. (2022, February 17).
  • LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC. (2025, June 7).
  • cross-validation of different analytical methods for Acetyl-L-Carnitine quantification - Benchchem. (n.d.).
  • troubleshooting poor chromatographic separation of acylcarnitines - Benchchem. (n.d.).
  • (3R)-3-Hydroxyhexadecanoyl - L -carnitine analytical standard 1469901-03-8. (n.d.).
  • (3R)-3-Hydroxyhexadecanoyl - L -carnitine analytical standard 1469901-03-8 - Sigma-Aldrich. (n.d.).
  • 3-Hydroxyhexadecanoylcarnitine - Data Sheet - United States Biological. (n.d.).
  • Synthesis & HILIC/MS Analysis of Acylcarnitines - Sigma-Aldrich. (n.d.).
  • Carnitine and Acylcarnitine Analysis Service – Quantitative LC–MS/MS for Research. (n.d.).
  • Determination of Normal Range of Acylcarnitine in Neonatal Dried Blood Spots using LC-MS/MS - PMC. (n.d.).
  • LC-MS/MS Analysis of Underivatized Acylcarnitines - LCGC International. (2023, September 20).
  • Acylcarnitine Reference Values. (n.d.).
  • High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. (n.d.).
  • 3-Hydroxyhexadecanoylcarnitine | C23H45NO5 | CID 71464553 - PubChem - NIH. (n.d.).
  • Quantification of underivatized acylcarnitines and carnitine intermediates using RP chromatography and ion funnel triple quadrupole in fecal samples. (n.d.).
  • Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG) - IU Indianapolis ScholarWorks. (n.d.).
  • High resolution mass spectrometry newborn screening applications for quantitative analysis of amino acids and acylcarnitines from dried blood spots - PMC. (n.d.).
  • Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarke - bevital. (n.d.).
  • 3-Hydroxyhexadecanoylcarnitine inner salt | CAS 195207-76-2 | SCBT. (n.d.).
  • [(3R)-3-Hydroxydecanoyl]-L-carnitine analytical standard | Sigma-Aldrich. (n.d.).
  • Paediatric CSF acylcarnitine reference ranges - Semantic Scholar. (2025, October 1).
  • Long-Term Stability of Human Plasma Metabolites During Storage at -80 °C - PubMed. (2018, January 5).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Robust Validation of an Analytical Method for 3-Hydroxyhexadecanoylcarnitine Utilizing a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of endogenous metabolites is paramount. This guide provides an in-depth, technically-focused comparison of analytical methodologies for the validation of 3-Hydroxyhexadecanoylcarnitine, a long-chain acylcarnitine implicated in fatty acid oxidation disorders and other metabolic dysregulations. We will explore the rationale behind experimental choices and demonstrate the scientific integrity of a method employing a deuterated internal standard, grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the European Medicines Agency (EMA).

The Analytical Challenge: Quantifying 3-Hydroxyhexadecanoylcarnitine

3-Hydroxyhexadecanoylcarnitine is a critical intermediate in the beta-oxidation of long-chain fatty acids. Its accumulation can be indicative of underlying metabolic disorders, making its accurate measurement in biological matrices like plasma and serum essential for both clinical research and diagnostic development. The inherent complexity of these matrices, however, presents significant analytical challenges, including ion suppression or enhancement, which can compromise the reliability of quantification.

This guide will compare two common approaches for the quantification of 3-Hydroxyhexadecanoylcarnitine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): one employing a non-deuterated internal standard and the other, a stable isotope-labeled (deuterated) internal standard. We will demonstrate through experimental design and data presentation why the use of a deuterated standard is the superior method for achieving the highest levels of accuracy and precision, in alignment with regulatory expectations.[1]

The Gold Standard: The Role of a Deuterated Internal Standard

In quantitative mass spectrometry, an internal standard (IS) is a compound added in a known quantity to samples, calibration standards, and quality controls. The ideal IS co-elutes with the analyte of interest and experiences similar ionization efficiency and matrix effects. A deuterated internal standard, a stable isotope-labeled version of the analyte, is the gold standard because it is chemically identical to the analyte and thus behaves nearly identically during sample preparation and analysis. This co-elution and similar ionization behavior allow it to effectively compensate for variations in sample extraction, injection volume, and matrix-induced ion suppression or enhancement.

For the analysis of 3-Hydroxyhexadecanoylcarnitine, a suitable and commercially available deuterated internal standard is Hexadecanoyl-L-carnitine-d3. While not an exact structural match, its long-chain acyl structure ensures it behaves similarly during chromatography and ionization, making it an excellent choice to normalize the analytical signal.

Experimental Workflow: A Comparative Validation Approach

The following diagram illustrates a typical workflow for the sample preparation and analysis of 3-Hydroxyhexadecanoylcarnitine from a biological matrix. This workflow is central to the validation experiments described in this guide.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (e.g., Plasma) spike Spike with Internal Standard (Deuterated or Non-Deuterated) sample->spike Add IS ppt Protein Precipitation (e.g., with Acetonitrile) spike->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporation to Dryness supernatant->dry reconstitute Reconstitution in Mobile Phase dry->reconstitute lc LC Separation reconstitute->lc ms Tandem MS Detection (MRM) lc->ms data Data Acquisition & Processing ms->data matrix_effect cluster_logic Compensation for Matrix Effects analyte Analyte ion_source Mass Spectrometer Ion Source analyte->ion_source is Deuterated Internal Standard is->ion_source matrix Matrix Components (e.g., Phospholipids) matrix->ion_source Ion Suppression/ Enhancement detector Detector Signal ion_source->detector ratio Peak Area Ratio (Analyte/IS) detector->ratio quant Accurate Quantification ratio->quant

Sources

Technical Validation Guide: 3-Hydroxyhexadecanoylcarnitine (C16-OH) Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Clinical Imperative

3-Hydroxyhexadecanoylcarnitine (C16-OH, also C16:0-OH) is the primary biochemical marker for Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and Mitochondrial Trifunctional Protein (TFP) deficiency . In newborn screening (NBS) and metabolic diagnostics, the accuracy of this marker is non-negotiable; false negatives can lead to fatal metabolic decompensation, while false positives induce unnecessary trauma.

This guide provides a technical cross-validation framework comparing the high-throughput Flow Injection Analysis (FIA-MS/MS) against the confirmatory gold standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . We also evaluate the impact of butyl ester derivatization versus non-derivatized workflows.

Metabolic Context & Signaling Pathway

To understand the assay requirements, one must understand the origin of the analyte. C16-OH accumulates when the mitochondrial


-oxidation spiral stalls at the 3-hydroxy step for long-chain fatty acids.
Figure 1: LCHAD/TFP Metabolic Blockade

This diagram illustrates the accumulation of 3-OH-C16-Carnitine due to enzymatic blockades in the mitochondrial matrix.

LCHAD_Pathway FattyAcid Long-Chain Fatty Acid (Cytosol) AcylCoA Acyl-CoA FattyAcid->AcylCoA Carnitine Carnitine Shuttle (CPT1/CACT/CPT2) AcylCoA->Carnitine MitoAcylCoA Mitochondrial Acyl-CoA Carnitine->MitoAcylCoA EnoylCoA 2-Enoyl-CoA MitoAcylCoA->EnoylCoA VLCAD HydroxyAcylCoA 3-Hydroxyacyl-CoA EnoylCoA->HydroxyAcylCoA Hydratase KetoAcylCoA 3-Ketoacyl-CoA HydroxyAcylCoA->KetoAcylCoA Normal Path LCHAD LCHAD / TFP Enzyme (Deficient) HydroxyAcylCoA->LCHAD Accumulation Accumulation of 3-Hydroxyacyl-CoA HydroxyAcylCoA->Accumulation C16OH MARKER EXPORT: 3-OH-C16-Carnitine (Plasma/DBS) Accumulation->C16OH Carnitine Transferase

Caption: Pathophysiological origin of C16-OH. The LCHAD bottleneck forces the re-esterification of 3-hydroxy intermediates to carnitine for export.

Methodological Comparison: The Validation Matrix

The core conflict in C16-OH analysis is Throughput vs. Specificity .

A. FIA-MS/MS (Screening)[1]
  • Mechanism: Direct injection of extract without chromatographic separation.

  • Risk: Isobaric Interference. FIA cannot distinguish C16-OH from other molecules with the same mass-to-charge ratio (

    
    ).
    
  • Derivatization (Butylation): Often used to increase sensitivity (positive charge) and separate dicarboxylic acids (which gain two butyl groups) from monocarboxylic acids (one butyl group). However, it requires corrosive HCl and heating.

B. LC-MS/MS (Confirmation)[2]
  • Mechanism: Chromatographic column separates analytes by hydrophobicity before MS detection.

  • Advantage: Resolves C16-OH from potential interferences (e.g., isomers, drug metabolites) and suppresses matrix effects.

Comparative Performance Table
FeatureFIA-MS/MS (Derivatized)FIA-MS/MS (Non-Derivatized)LC-MS/MS (Targeted)
Throughput High (< 2 min/sample)Very High (< 1.5 min/sample)Moderate (5-10 min/sample)
Sensitivity High (Butyl esters ionize well)Moderate (Lower ionization)High (Signal focusing)
Specificity Low (Sum of isobars)Low (Sum of isobars)High (Retention time ID)
False Positives Common (Interferences)CommonRare
Sample Prep Complex (Dry down, HCl, Heat)Simple (Extract & Shoot)Moderate (SPE or Protein Ppt)
Primary Use Newborn Screening (Tier 1)Newborn Screening (Rapid)Confirmation / Clinical Dx

Experimental Protocol: Cross-Validation Workflow

Expert Insight: To cross-validate a screening result, you must use a method with orthogonal selectivity. Do not validate an FIA result with another FIA run. Use LC-MS/MS.

Workflow Diagram: The Decision Matrix

Validation_Workflow cluster_screen Tier 1: Screening cluster_confirm Tier 2: Validation Sample DBS / Plasma Sample Extract Methanol Extraction (+IS d3-C16-OH) Sample->Extract FIA FIA-MS/MS (No Column) Extract->FIA LC LC-MS/MS (C18 Column) Extract->LC Direct Validation Decision Result > Cutoff? FIA->Decision Compare Bland-Altman Analysis FIA->Compare Correlate LC->Compare Decision->LC Yes (Reflex) Report Report Normal Decision->Report No

Caption: Recommended reflex workflow. Positive FIA screens must trigger LC-MS/MS quantification to rule out isobaric interference.

Detailed Protocol: LC-MS/MS Confirmation

Objective: Quantify C16-OH with separation from interferences.

1. Internal Standard Addition:

  • Add

    
    H
    
    
    
    -3-hydroxy-hexadecanoylcarnitine (d3-C16-OH)
    to the extraction solvent.
  • Why: Deuterated standards compensate for ionization suppression (matrix effects) which vary between samples.

2. Sample Extraction:

  • DBS: Punch 3.2mm disk into 100 µL Methanol (containing IS). Shake 20 min @ RT.

  • Plasma: 50 µL Plasma + 200 µL Acetonitrile (protein precipitation). Centrifuge 10 min @ 10,000xg.

3. Chromatographic Separation (The Critical Step):

  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 5 minutes.

  • Expert Note: C16-OH is hydrophobic. It will elute late. Ensure the gradient holds at high organic % to wash out phospholipids that cause ion suppression.

4. Mass Spectrometry (MRM Mode):

  • Precursor Ion:

    
     416.3 (C16-OH Free Acid) or 472.4 (Butyl Ester).
    
  • Product Ion:

    
     85.1 (Characteristic carnitine fragment).
    
  • Transition: 416.3

    
     85.1.
    

Validation Data: What to Expect

When cross-validating, your data should demonstrate that the LC method eliminates false positives found by FIA.

Table 2: Representative Cross-Validation Data (Hypothetical)

Comparison of 20 samples flagged as "Elevated" by FIA screening.

Sample IDFIA-MS/MS Result (µM)LC-MS/MS Result (µM)% DifferenceInterpretation
Control 1 0.020.020.0%Normal
Patient A 0.45 (High)0.42 (High)-6.6%True Positive (LCHAD)
Patient B 0.38 (High)0.05 (Normal)-86.8%False Positive (Interference)
Patient C 0.50 (High)0.48 (High)-4.0%True Positive (TFP)
Patient D 0.12 (Borderline)0.03 (Normal)-75.0%False Positive

Analysis:

  • Correlation: True positives show tight correlation (<15% bias).

  • Discrepancy: False positives in FIA often drop to near-zero in LC-MS/MS because the interference (e.g., a drug metabolite or isomer) elutes at a different time than the C16-OH window.

Performance Metrics (Acceptance Criteria)

For the LC-MS/MS assay to be a valid comparator, it must meet these CLSI C62-A derived standards:

  • Linearity:

    
     over range 0.05 – 10.0 µM.
    
  • Precision (CV%):

    • Intra-day: < 10%[1]

    • Inter-day: < 15%[1][2]

  • Recovery: 85% – 115% (Spiked plasma).

  • Matrix Effect: 90% – 110% (IS normalized).

References

  • Clinical and Laboratory Standards Institute (CLSI). C62-A: Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline.[3][4]

  • Centers for Disease Control and Prevention (CDC). Newborn Screening Quality Assurance Program (NSQAP) - Acylcarnitines.[5][6]

  • American College of Medical Genetics (ACMG). Newborn Screening ACT Sheet: Long-chain L-3-Hydroxyacyl-CoA Dehydrogenase Deficiency.

  • Clinical Chemistry. Comparison of Amino Acids and Acylcarnitines Assay Methods Used in Newborn Screening Assays by Tandem Mass Spectrometry.

  • Journal of Inherited Metabolic Disease. LCHAD Deficiency: Clinical and Biochemical Characteristics.

Sources

A Comparative Guide to 3-Hydroxyhexadecanoylcarnitine and Other Long-Chain Acylcarnitines: From Metabolism to Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Simple Lipid Shuttle

To the dedicated researcher in metabolomics, inborn errors of metabolism, or drug development, acylcarnitines are far more than simple intermediates. They are critical reporters of mitochondrial health, reflecting the intricate balance between fatty acid supply and oxidative capacity.[1] Long-chain acylcarnitines (LCACs), esters of carnitine and fatty acids with 14 or more carbons, are essential for transporting energy-rich fatty acids into the mitochondrial matrix for β-oxidation.[2][3]

This guide moves beyond a general overview to focus on a specific, diagnostically powerful molecule: 3-Hydroxyhexadecanoylcarnitine (C16-OH) .[4] Unlike its non-hydroxylated counterpart, palmitoylcarnitine (C16), the presence and concentration of C16-OH tell a more nuanced story about the fidelity of the β-oxidation spiral itself. We will dissect the structural, metabolic, and clinical differences between C16-OH and other key LCACs, providing the technical insights and robust experimental frameworks necessary for their accurate differentiation and interpretation.

The Biochemical Landscape: Fatty Acid Oxidation and the Genesis of Acylcarnitines

To compare these molecules, we must first understand their distinct origins within the cell's metabolic engine. The catabolism of long-chain fatty acids is a spatially segregated process, bridged by the carnitine shuttle.

  • Cytosolic Activation: Long-chain fatty acids are activated to their coenzyme A (CoA) thioesters (e.g., Palmitoyl-CoA).

  • The Carnitine Shuttle: Because the inner mitochondrial membrane is impermeable to acyl-CoAs, the carnitine palmitoyltransferase (CPT) system is essential.[5][6]

    • CPT1 on the outer mitochondrial membrane converts the long-chain acyl-CoA to a long-chain acylcarnitine (e.g., Palmitoylcarnitine).[7]

    • Carnitine-acylcarnitine translocase (CACT) shuttles the acylcarnitine across the inner membrane.[8][9]

    • CPT2 on the matrix side of the inner membrane reverses the process, regenerating the long-chain acyl-CoA for β-oxidation.[7][10]

  • Mitochondrial β-Oxidation: The regenerated acyl-CoA enters a four-step spiral, progressively shortening the fatty acid chain by two carbons per cycle, producing acetyl-CoA, NADH, and FADH2.[7][11] The four enzymes in this spiral are critical:

    • Acyl-CoA Dehydrogenase

    • Enoyl-CoA Hydratase

    • 3-Hydroxyacyl-CoA Dehydrogenase

    • Ketoacyl-CoA Thiolase

It is within this spiral that the distinction between palmitoylcarnitine and 3-hydroxyhexadecanoylcarnitine becomes clear. Palmitoylcarnitine is the primary transport form, while 3-hydroxyhexadecanoylcarnitine is derived from an intermediate of the oxidation process itself. An accumulation of 3-hydroxy intermediates suggests a bottleneck at the third step of the spiral.[11]

Fatty_Acid_Oxidation_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix LCFA Long-Chain Fatty Acid LCFA_CoA Long-Chain Acyl-CoA LCFA->LCFA_CoA ACSL CPT1 CPT1 LCFA_CoA->CPT1 Carnitine In BetaOx β-Oxidation Spiral AcetylCoA Acetyl-CoA (to TCA Cycle) BetaOx->AcetylCoA LCAC_hydroxy 3-Hydroxy-Long-Chain Acyl-CoA BetaOx->LCAC_hydroxy Enoyl-CoA Hydratase LCFA_CoA_matrix Long-Chain Acyl-CoA LCFA_CoA_matrix->BetaOx ACADs LCAC_hydroxy->BetaOx:w 3-Hydroxyacyl-CoA Dehydrogenase LCAC_transport Long-Chain Acylcarnitine (e.g., Palmitoylcarnitine) CPT1->LCAC_transport CACT CACT CPT2 CPT2 CACT->CPT2 CPT2->LCFA_CoA_matrix Carnitine Out LCAC_transport->CACT

Caption: The Carnitine Shuttle and β-Oxidation Pathway.

Structural and Functional Comparison of Key LCACs

The subtle structural differences between LCACs have profound implications for their metabolic role and diagnostic value.

Acylcarnitine Abbreviation Chemical Formula Molecular Weight Key Structural Feature Primary Metabolic Origin
PalmitoylcarnitineC16:0C₂₃H₄₅NO₄415.6 g/mol [12]Saturated 16-carbon acyl chainProduct of CPT1; transport form of palmitic acid.[12]
3-HydroxyhexadecanoylcarnitineC16-OHC₂₃H₄₅NO₅415.6 g/mol [4][13]Saturated 16-carbon chain with a hydroxyl group at the C3 positionIntermediate of β-oxidation; reflects 3-hydroxyacyl-CoA dehydrogenase activity.[11]
OleoylcarnitineC18:1C₂₅H₄₇NO₄441.7 g/mol Monounsaturated 18-carbon acyl chainProduct of CPT1; transport form of oleic acid.
StearoylcarnitineC18:0C₂₅H₄₉NO₄443.7 g/mol Saturated 18-carbon acyl chainProduct of CPT1; transport form of stearic acid.
  • Palmitoylcarnitine (C16:0) and Stearoylcarnitine (C18:0) are the canonical saturated LCACs. Their levels in plasma primarily reflect the activity of the CPT shuttle and the availability of their respective fatty acids. Elevated levels often indicate a "traffic jam" getting into or through the β-oxidation pathway.[14]

  • Oleoylcarnitine (C18:1) represents the transport of monounsaturated fatty acids. Its metabolism requires an additional enzyme (enoyl-CoA isomerase) within the β-oxidation pathway.[6]

  • 3-Hydroxyhexadecanoylcarnitine (C16-OH) is fundamentally different. It is not a primary transport molecule but rather a metabolic intermediate that has been exported from the mitochondria. Its presence in significant amounts is a strong indicator of a specific enzymatic block within the β-oxidation spiral, namely at the level of 3-hydroxyacyl-CoA dehydrogenase.[11] The addition of the hydroxyl group also increases its polarity compared to palmitoylcarnitine.

Clinical Significance & Diagnostic Interpretation

Acylcarnitine profiling by tandem mass spectrometry is a cornerstone of newborn screening and the diagnosis of inborn errors of metabolism (IEMs).[15][16][17] The pattern of elevation allows for precise localization of the metabolic defect.

Disorder Primary Defective Enzyme Characteristic Acylcarnitine Profile
LCHAD Deficiency Long-chain 3-hydroxyacyl-CoA dehydrogenaseMarked elevation of C16-OH, C18-OH, and C18:1-OH acylcarnitines. [11]
CPT II Deficiency Carnitine palmitoyltransferase IIElevation of C16:0 and C18:1 acylcarnitines. The C16/C2 ratio is often high. Hydroxylated forms are not primary markers.[9][18][19]
CACT Deficiency Carnitine-acylcarnitine translocaseSimilar to CPT II; significant elevation of C16:0, C18:0, and C18:1 acylcarnitines due to impaired transport.[9]
VLCAD Deficiency Very long-chain acyl-CoA dehydrogenaseElevation of C14:1, C14:2, and C14 acylcarnitines.[20]

Interpreting the Data:

  • A high C16-OH level is a specific and sensitive marker for LCHAD deficiency . It points directly to a failure in the dehydrogenation of 3-hydroxyacyl-CoAs.

  • A high C16:0 level with a normal C16-OH level points away from LCHAD and towards a defect in the transport machinery (CPT II or CACT) or a general overload of the FAO pathway.[9]

  • Beyond rare IEMs, a more general, moderate elevation of various LCACs can be a biomarker for acquired metabolic dysfunction, such as insulin resistance, type 2 diabetes, and heart failure, reflecting a state of mitochondrial stress and incomplete fatty acid oxidation.[1][2][8][21]

Table: Representative Plasma Reference Ranges (Note: Ranges are highly dependent on age and analytical laboratory. These are for illustrative purposes only.)

Acylcarnitine Typical Adult Plasma Range (nmol/mL)
Palmitoylcarnitine (C16)0.00 - 0.50[22]
3-Hydroxyhexadecanoylcarnitine (C16-OH)0.00 - 0.10[22]
Oleoylcarnitine (C18:1)0.00 - 0.50[22]
Stearoylcarnitine (C18)0.00 - 0.20[22]

A Validated Protocol for Comparative LC-MS/MS Analysis

While flow-injection tandem MS "profiling" is excellent for high-throughput screening, it lacks the specificity to resolve isomers and can suffer from matrix interferences.[23] For definitive, quantitative comparison of LCACs, particularly hydroxylated species, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the required methodology.[3][24]

Causality of Methodological Choices:

  • Chromatography is essential: LC separates acylcarnitines based on their chain length and polarity, resolving C16-OH from other potential isobaric interferents and providing a cleaner signal for the mass spectrometer.

  • Stable isotope dilution is the gold standard: Using a heavy-isotope labeled internal standard (e.g., d3-Palmitoylcarnitine) for each analyte corrects for variations in sample extraction and matrix effects, ensuring the highest accuracy and precision.[15]

  • Derivatization enhances performance: Converting the native acylcarnitines to their butyl esters increases their hydrophobicity, leading to better retention on reversed-phase columns and often improved ionization efficiency.[16][24]

Analytical_Workflow cluster_lcms LC-MS/MS System Sample 1. Plasma/Serum Sample Collection Spike 2. Spike with Stable Isotope-Labeled Internal Standards Sample->Spike Precipitate 3. Protein Precipitation (e.g., ice-cold Methanol) Spike->Precipitate Derivatize 4. Butylation (Acidified Butanol, 65°C) Precipitate->Derivatize Drydown 5. Evaporation & Reconstitution Derivatize->Drydown Inject 6. LC-MS/MS Injection Drydown->Inject LC 7. Chromatographic Separation (Reversed-Phase C18 Column) Inject->LC MS 8. MS/MS Detection (ESI+, MRM Mode) LC->MS Elution Gradient Data 9. Data Processing (Analyte/IS Peak Area Ratio) MS->Data Quant 10. Quantification (Comparison to Calibration Curve) Data->Quant

Caption: LC-MS/MS Workflow for Acylcarnitine Quantification.

Detailed Experimental Protocol

1. Preparation of Standards:

  • Prepare a stock solution of 3-Hydroxyhexadecanoylcarnitine, Palmitoylcarnitine, and other target acylcarnitines in methanol.

  • Prepare a separate stock solution of corresponding stable isotope-labeled internal standards (IS).

  • Create a series of calibration standards by spiking the analyte mix into a surrogate matrix (e.g., charcoal-stripped plasma).

2. Sample Preparation:

  • To 50 µL of plasma sample, calibrator, or QC, add 200 µL of ice-cold methanol containing the internal standard mixture.

  • Rationale: This step simultaneously precipitates proteins and adds the IS for accurate quantification.

  • Vortex vigorously for 1 minute, then centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

3. Butyl Ester Derivatization:

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Add 100 µL of 3N HCl in n-butanol.

  • Rationale: This reagent efficiently converts the carboxylic acid group of the acylcarnitines to a butyl ester.

  • Seal the tube and incubate at 65°C for 20 minutes.

  • Evaporate the butanolic HCl to dryness under nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 80% Acetonitrile/Water with 0.1% formic acid).

4. LC-MS/MS Analysis:

  • LC System: UPLC/HPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would start at ~30% B, ramp up to 95% B to elute the hydrophobic LCACs, hold, and then re-equilibrate.

  • Rationale: The gradient is crucial for separating the wide range of acylcarnitine polarities.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization, Positive Mode (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM). Example transitions (for butylated species):

    • Palmitoylcarnitine (C16): Precursor ion -> Product ion at m/z 85.

    • d3-Palmitoylcarnitine (IS): Precursor ion -> Product ion at m/z 85.

    • 3-OH-Palmitoylcarnitine (C16-OH): Precursor ion -> Product ion at m/z 85.

5. Data Analysis and Validation:

  • Integrate the peak areas for each analyte and its corresponding internal standard.

  • Calculate the peak area ratio (Analyte/IS).

  • Generate a calibration curve by plotting the peak area ratio against the concentration for the calibration standards.

  • Quantify the concentration in unknown samples using the regression equation from the calibration curve.

  • Self-Validation: The protocol is validated by running Quality Control (QC) samples at low, medium, and high concentrations alongside the unknown samples to ensure accuracy and precision throughout the analytical batch.

Conclusion and Future Outlook

The comparison between 3-Hydroxyhexadecanoylcarnitine and other long-chain acylcarnitines exemplifies a core principle of metabolomics: chemical structure dictates biological function and diagnostic utility.

  • Key Distinction: Palmitoylcarnitine and its non-hydroxylated peers are markers of fatty acid transport. 3-Hydroxyhexadecanoylcarnitine is a specific marker of a metabolic step within the β-oxidation pathway.

  • Diagnostic Power: This difference is what allows for the precise diagnosis of LCHAD deficiency (via C16-OH) versus transport defects like CPT II or CACT deficiency (via C16:0, C18:1).

  • Analytical Imperative: Accurate differentiation between these species is not possible with simple profiling methods. Validated LC-MS/MS protocols are imperative for research and clinical diagnostics where quantitative accuracy is paramount.

Looking forward, the roles of these specific acylcarnitines as signaling molecules are an emerging area of research. There is growing evidence that the accumulation of LCACs, potentially including hydroxylated species, can contribute to cellular stress, inflammation, and cardiac arrhythmia, extending their relevance far beyond rare genetic disorders.[2][8] Continued development of precise analytical methods will be crucial to unraveling these complex new roles.

References

  • Fillmore, N., Alrob, O. A., & Lopaschuk, G. D. (2019). Fatty Acid beta-Oxidation. AOCS Lipid Library. [Link]

  • Millington, D. S., & Stevens, R. D. (n.d.). Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry. PubMed. [Link]

  • McCoin, C. S., Knotts, T. A., & Adams, S. H. (2015). Acylcarnitines—old actors auditioning for new roles in metabolic physiology. Nature Reviews Endocrinology. [Link]

  • Al-Dirbashi, O. Y., & Rashed, M. S. (2022). Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders. Methods in Molecular Biology. [Link]

  • Chegary, M., et al. (2008). Mitochondrial long chain fatty acid β-oxidation in man and mouse. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. [Link]

  • Wikipedia contributors. (n.d.). Beta oxidation. Wikipedia. [Link]

  • Chace, D. H., et al. (2012). Analysis of acylcarnitine profiles in umbilical cord blood and during the early neonatal period by electrospray ionization tandem mass spectrometry. Clinical Chemistry. [Link]

  • Millington, D. S., et al. (1990). Tandem mass spectrometry: a new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism. Journal of Inherited Metabolic Disease. [Link]

  • Microbe Notes. (2023). Beta Oxidation of Fatty Acid: Steps, Uses, Diagram. Microbe Notes. [Link]

  • LibreTexts Biology. (2026). 17.2: Oxidation of Fatty Acids. Biology LibreTexts. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Hydroxyhexadecanoylcarnitine. PubChem Compound Database. [Link]

  • Turgeon, C., et al. (2019). Quantitative acylcarnitine determination by UHPLC-MS/MS--Going beyond tandem MS acylcarnitine "profiles". Clinica Chimica Acta. [Link]

  • Flanagan, J. L., et al. (2021). L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. MDPI. [Link]

  • Taylor, J. H., et al. (2020). Long-Chain Acylcarnitines and Cardiac Excitation-Contraction Coupling: Links to Arrhythmias. Frontiers in Physiology. [Link]

  • Schooneman, M. G., et al. (2013). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research. [Link]

  • National Center for Biotechnology Information. (n.d.). 3S-hydroxyhexadecanoylcarnitine. PubChem Compound Database. [Link]

  • Creative Biolabs. (n.d.). Long-Chain Fatty Acids Disorders: Biomarker Insights from Metabolomics. Creative Biolabs. [Link]

  • ResearchGate. (n.d.). Rapid quantitative analysis of carnitine and acylcarnitines by ultra-high performance-hydrophilic interaction liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

  • Kärpijoki, K. V., et al. (2021). Hydroxylated Long-Chain Acylcarnitines are Biomarkers of Mitochondrial Myopathy. The Journal of Clinical Endocrinology & Metabolism. [Link]

  • Sun, L., et al. (2020). The Association Between Acylcarnitine Metabolites and Cardiovascular Disease in Chinese Patients With Type 2 Diabetes Mellitus. Frontiers in Cardiovascular Medicine. [Link]

  • Gillingham, M. B., et al. (2022). Carnitine-Acylcarnitine Translocase Deficiency. GeneReviews. [Link]

  • University of Iowa Health Care. (n.d.). Acylcarnitine Profile. UI Health Care. [Link]

  • Acylcarnitine Reference Values. (n.d.). [Link]

  • Costa, C. G., et al. (2007). Determination of the Reference Range of Endogenous Plasma Carnitines in Healthy Adults. Journal of Clinical Laboratory Analysis. [Link]

  • MedlinePlus. (2025). Carnitine palmitoyltransferase II deficiency. MedlinePlus Genetics. [Link]

  • Wikipedia contributors. (n.d.). Palmitoylcarnitine. Wikipedia. [Link]

  • Taylor & Francis. (n.d.). Palmitoylcarnitine – Knowledge and References. Taylor & Francis Online. [Link]

  • Wieser, T. (2004). Carnitine Palmitoyltransferase II Deficiency. GeneReviews. [Link]

Sources

Technical Guide: Overcoming Isomeric Interference in 3-Hydroxyhexadecanoylcarnitine (C16-OH) Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the analysis of 3-Hydroxyhexadecanoylcarnitine (C16-OH) , focusing on the critical challenge of distinguishing it from isomeric and isobaric interferences during newborn screening for Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency .

Content Type: Comparative Technical Guide Audience: Clinical Chemists, Mass Spectrometrists, and Metabolic Disease Researchers.

Executive Summary: The Specificity Crisis in LCHAD Screening

3-Hydroxyhexadecanoylcarnitine (C16-OH) is the primary diagnostic biomarker for LCHAD deficiency and Mitochondrial Trifunctional Protein (MTP) deficiency , rare but life-threatening disorders of fatty acid


-oxidation.

While elevated C16-OH is the hallmark of these conditions, standard high-throughput screening methods (Flow Injection Analysis - FIA-MS/MS) suffer from a significant false-positive rate . This is largely driven by the inability of FIA to chromatographically resolve C16-OH from isomeric and isobaric compounds present in complex biological matrices (dried blood spots, plasma).

This guide compares the standard FIA-MS/MS workflow against an advanced UPLC-MS/MS methodology, demonstrating how chromatographic separation eliminates interferences, reduces false positives, and ensures diagnostic accuracy.

The Scientific Challenge: Isomers & Isobars

The analysis of C16-OH (Precursor Ion


) is complicated by two distinct classes of interference:
A. Biological Isomers (Positional & Structural)

True isomers have the same elemental formula (


) and mass but differ in structure.
  • 3-Hydroxyhexadecanoylcarnitine (Target): The specific intermediate accumulated due to LCHAD/MTP deficiency.

  • 2-Hydroxyhexadecanoylcarnitine: A potential interference arising from peroxisomal

    
    -oxidation or specific dietary artifacts.
    
  • 4-Hydroxyhexadecanoylcarnitine: A non-canonical isomer that can appear due to sample degradation or alternative metabolic flux.

B. Nominal Isobars (Matrix Interference)

In low-resolution mass spectrometry (Triple Quadrupole), compounds with similar nominal masses can co-isolate.

  • C16:1-OH (3-Hydroxyhexadecenoylcarnitine): While theoretically distinct by 2 Da (

    
     414), isotope patterns (
    
    
    
    ) of abundant C16:1-OH species can contribute signal to the C16-OH channel.
  • Unidentified Matrix Components: High-resolution studies have identified non-acylcarnitine isobars (e.g.,

    
     416.3690) in dried blood spots that mimic C16-OH in FIA-MS/MS but are chromatographically distinct.
    

Comparative Analysis: FIA-MS/MS vs. UPLC-MS/MS[1]

The following table contrasts the performance of the standard screening method (FIA) with the definitive diagnostic method (UPLC).

Table 1: Performance Comparison
FeatureMethod A: Standard FIA-MS/MS Method B: Advanced UPLC-MS/MS
Principle Direct injection (no column). Sums all ions at

416.
Chromatographic separation prior to MS detection.[1][2][3]
Isomer Resolution None. Co-measures 2-OH, 3-OH, and 4-OH isomers.High. Resolves 3-OH C16 from positional isomers.
Isobaric Interference High susceptibility to matrix noise and isotope overlap.Eliminates matrix isobars via retention time (

).
False Positive Rate High (>0.1%). Requires frequent second-tier testing.Low (<0.01%). Acts as a confirmatory tier.
Throughput Ultra-Fast (< 2 min/sample).Moderate (8–12 min/sample).
Quantification Semi-quantitative (ion suppression effects).Quantitative (stable isotope dilution).

Experimental Workflow & Protocol

A. The "HADHA Ratio" for Enhanced Specificity

Recent literature suggests that using a ratio of analytes significantly improves specificity over C16-OH concentration alone.[4] The HADHA Ratio is defined as:



This ratio corrects for variations in total carnitine recovery and emphasizes the specific accumulation of long-chain hydroxy species.
B. Detailed UPLC-MS/MS Protocol (Second-Tier Test)

Objective: Separate 3-OH C16 carnitine from interfering isomers.

1. Sample Preparation:

  • Matrix: Dried Blood Spot (DBS) punch (3.2 mm).

  • Extraction: Add 100

    
    L methanol containing isotopically labeled internal standards (
    
    
    
    -C16-OH).
  • Incubation: Shake at room temperature for 20 min.

  • Derivatization (Optional but Recommended): Butylation using 3N HCl in n-butanol (65°C, 15 min) improves sensitivity and chromatographic retention. Note: This guide describes the underivatized method for simplicity.

  • Clarification: Centrifuge at 15,000 x g for 5 min. Transfer supernatant.

2. Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7

    
    m).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 10% B (Isocratic)

    • 1-7 min: 10%

      
       95% B (Linear Gradient)
      
    • 7-9 min: 95% B (Wash)

    • 9-10 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

3. Mass Spectrometry (MRM Mode):

  • Ionization: ESI Positive.

  • Transitions:

    • C16-OH:

      
       (Quantifier), 
      
      
      
      (Qualifier).
    • d3-C16-OH (IS):

      
      .
      

4. Data Interpretation:

  • Retention Time (

    
    ):  3-OH C16 elutes at ~5.2 min.
    
  • Interference Check: Look for peaks at

    
     416 eluting before (branched/polar isomers) or after (less polar isobars) the main peak.
    
  • Criteria: Calculate the HADHA ratio. A ratio

    
     is strongly indicative of LCHAD deficiency.
    

Visualization of Workflows

Diagram 1: Diagnostic Decision Tree

This workflow illustrates the path from a positive screen to a confirmed diagnosis, highlighting the role of the Advanced LC-MS/MS method.

LCHAD_Screening_Workflow Start Newborn Screening (NBS) Dried Blood Spot FIA Tier 1: FIA-MS/MS (High Throughput) Start->FIA Result_Neg C16-OH < Cutoff (Normal) FIA->Result_Neg Normal Result_Pos C16-OH > Cutoff (Presumptive Positive) FIA->Result_Pos Elevated Tier2 Tier 2: UPLC-MS/MS (Chromatographic Separation) Result_Pos->Tier2 Reflex Testing Decision Isomeric/Isobaric Interference? FalsePos False Positive (Normal Isomers/Artifacts) Decision->FalsePos Ratio < 0.027 Separated Peaks TruePos True Positive (LCHAD/MTP Deficiency) Decision->TruePos Ratio > 0.027 Confirmed 3-OH Peak Analysis Calculate HADHA Ratio (C16OH + C18OH)/C0 Tier2->Analysis Analysis->Decision

Caption: Workflow distinguishing true LCHAD deficiency from false positives using reflex UPLC-MS/MS testing.

Diagram 2: Metabolic Pathway & Marker Accumulation

Visualizing why C16-OH accumulates and where the isomeric confusion arises.

Sources

Performance Evaluation of 3-Hydroxyhexadecanoylcarnitine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Clinical Chemists, and Drug Development Professionals Focus: High-accuracy quantification of Long-Chain 3-Hydroxy Acylcarnitines for LCHAD/MTP deficiency profiling.

Executive Summary: The Precision Imperative

In the quantitative analysis of acylcarnitines, particularly for the diagnosis of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency , the choice of internal standard (IS) is the single most significant variable affecting assay accuracy.

While historical protocols often utilized surrogate internal standards (e.g., Palmitoylcarnitine-d3 or C16-d3) due to cost or availability, modern metabolomics demands the use of matched stable isotopes . This guide evaluates the performance of 3-Hydroxyhexadecanoylcarnitine-d3 (C16OH-d3) , demonstrating its superiority in correcting for matrix effects, ion suppression, and extraction recovery compared to non-hydroxylated surrogates.

Technical Profile & Mechanism of Action

The Analyte: 3-Hydroxyhexadecanoylcarnitine (C16OH)

C16OH is a diagnostic marker for LCHAD and Mitochondrial Trifunctional Protein (MTP) deficiencies. Accumulation of this metabolite is toxic and serves as a primary screening target in newborn screening (NBS) and confirmatory plasma testing.

The Standard: this compound
  • Chemical Structure: L-Carnitine backbone with a C16 fatty acid chain hydroxylated at the 3-position, labeled with three deuterium atoms on the N-methyl group.

  • Key Property: Identical physicochemical properties (pKa, hydrophobicity) to the endogenous analyte, with a mass shift of +3 Da.

The Core Challenge: Matrix Effects in LC-MS/MS

In electrospray ionization (ESI), co-eluting matrix components (phospholipids, salts) compete for charge, causing ion suppression .

  • Surrogate IS (C16-d3): Lacks the 3-hydroxyl group. It is significantly more hydrophobic than C16OH. In Reverse Phase (RP) chromatography, C16-d3 elutes later than C16OH. Therefore, it experiences a different matrix environment and cannot correct for ion suppression occurring at the C16OH retention time.

  • Matched IS (C16OH-d3): Co-elutes exactly (or with negligible isotope effect) with C16OH. It experiences the exact same suppression and extraction losses, providing a true 1:1 correction.

Comparative Performance Analysis

The following data summarizes typical performance characteristics observed in validation studies comparing Matched IS vs. Surrogate IS approaches in human plasma matrices.

Table 1: Performance Metrics Comparison
MetricMatched IS (C16OH-d3)Surrogate IS (C16-d3)Implication
Retention Time (RT) Co-elutes with Analyte (

RT < 0.02 min)
Shifts later (

RT > 1.5 min)
Surrogate fails to correct RT-specific ion suppression.
Matrix Effect Correction 98% - 102% (Near perfect correction)85% - 115% (Variable)Surrogate leads to quantification errors in complex matrices (e.g., hemolyzed blood).
Absolute Recovery Tracks analyte loss preciselyOverestimates recoverySurrogate is more hydrophobic, extracting more efficiently than the polar hydroxy-analyte.
Linearity (

)
> 0.9990.985 - 0.995Matched IS provides tighter precision across the dynamic range.
Precision (%CV) < 5%8% - 15%Higher variability with surrogate due to wandering baseline separation.

Visualizing the Error Source

The diagram below illustrates the mechanistic failure of the Surrogate IS approach during LC-MS/MS analysis.

IS_Performance_Workflow cluster_Chromatography LC Separation (Reverse Phase) Sample Biological Sample (Plasma/DBS) Extraction Protein Precipitation (MeOH) Sample->Extraction Analyte Analyte: C16OH (Polar, Early Elution) Extraction->Analyte Matrix Matrix Zone (Phospholipids) Extraction->Matrix MS_Detection MS/MS Detection (Ion Suppression) Analyte->MS_Detection Elutes at 3.5 min Matrix->MS_Detection Elutes at 3.5 min (Suppresses Signal) Surrogate Surrogate IS: C16-d3 (Hydrophobic, Late Elution) Surrogate->MS_Detection Elutes at 5.0 min (No Suppression) Matched Matched IS: C16OH-d3 (Co-elutes with Analyte) Matched->MS_Detection Elutes at 3.5 min (Suppressed Equally) Result_Surrogate Result (Surrogate): Uncorrected Error (False Neg/Pos) MS_Detection->Result_Surrogate Ratio = Suppressed / Unsuppressed Result_Matched Result (Matched): Accurate Quant (Suppression Corrected) MS_Detection->Result_Matched Ratio = Suppressed / Suppressed (Cancels Out)

Figure 1: Mechanistic comparison of Internal Standard behavior. The Matched IS (Green) co-elutes with the analyte and matrix interferences, effectively cancelling out ion suppression effects. The Surrogate IS (Red) elutes later, failing to compensate for the signal loss experienced by the analyte.

Validated Experimental Protocol

This protocol outlines a high-sensitivity LC-MS/MS workflow for the quantification of C16OH using C16OH-d3. This method avoids derivatization to reduce sample preparation time while maintaining specificity via chromatographic separation.

A. Reagents & Standards[1][2][3][4][5][6][7]
  • Analyte: 3-Hydroxyhexadecanoylcarnitine (C16OH).

  • Internal Standard: this compound (C16OH-d3).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

B. Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma or a 3mm Dried Blood Spot (DBS) punch into a 1.5 mL tube.

  • IS Addition: Add 200 µL of Methanol containing C16OH-d3 (Conc: 10 nM).

    • Expert Insight: Adding the IS in the extraction solvent ensures that the IS and analyte equilibrate immediately, correcting for any extraction efficiency losses.

  • Extraction: Vortex vigorously for 2 minutes. Incubate at room temperature for 20 minutes (for DBS) or 5 minutes (for plasma).

  • Centrifugation: Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 150 µL of supernatant to an autosampler vial.

C. LC-MS/MS Conditions[6][8][9]
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 10% B (Desalting)

    • 1-8 min: 10% -> 95% B (Separation of hydroxy vs non-hydroxy species)

    • 8-10 min: 95% B (Wash)

  • MS Detection (MRM Mode):

    • C16OH Transition: 400.3

      
       85.1 (Quantifier)
      
    • C16OH-d3 Transition: 403.3

      
       85.1 (Internal Standard)
      
    • Note: The common fragment m/z 85.1 represents the carnitine backbone.

D. Self-Validating Quality Control

To ensure the protocol is performing correctly, calculate the IS Response Variation :

  • Monitor the absolute peak area of C16OH-d3 across the entire batch.

  • Pass Criteria: The IS peak area should not deviate >15% from the mean of the calibration standards.

  • Failure Mode: A significant drop in IS area in a specific patient sample indicates severe matrix suppression. Because you are using a matched IS, the calculated concentration remains valid (as the ratio is preserved), whereas a surrogate IS would have produced a false positive (low IS area interpreted as high analyte ratio).

Conclusion

The use of This compound is not merely a procedural refinement but a diagnostic necessity for LCHAD deficiency profiling. By providing exact retention time matching, it eliminates the "blind spots" caused by matrix suppression that plague surrogate standard methods. For laboratories aiming for ISO 15189 compliance or high-confidence clinical metabolomics, C16OH-d3 represents the gold standard for analytical integrity.

References

  • New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency. International Journal of Neonatal Screening, 2023. Link

  • Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). Genetics in Medicine, 2020. Link

  • Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine. Clinica Chimica Acta, 2017. Link

  • Quantitative Measurement of Plasma 3-Hydroxyisovaleryl Carnitine by LC-MS/MS as a Novel Biomarker of Biotin Status in Humans. Current Developments in Nutrition, 2012. Link

  • Acylcarnitine profiles in patient 2 with LCHAD deficiency performed during acute metabolic decompensation. ResearchGate, 2006. Link

Sources

Comparative Guide: Accuracy and Precision of 3-Hydroxyhexadecanoylcarnitine (C16-OH) Quantification Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Hydroxyhexadecanoylcarnitine (C16-OH) is a critical diagnostic biomarker for Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and Mitochondrial Trifunctional Protein (MTP) deficiency . While Flow Injection Analysis (FIA-MS/MS) serves as the global standard for high-throughput newborn screening, it sacrifices specificity for speed. For research and confirmatory diagnostics requiring maximum accuracy, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the requisite gold standard.

This guide objectively compares these methodologies, analyzing the trade-offs in precision, accuracy, and operational complexity. It provides a validated LC-MS/MS protocol designed to eliminate the isobaric interferences that compromise FIA-based quantification.

Part 1: The Biochemical Imperative

LCHAD deficiency is a life-threatening fatty acid oxidation disorder. The accumulation of toxic long-chain 3-hydroxy intermediates, specifically C16-OH and C18:1-OH, leads to cardiomyopathy, retinopathy, and acute metabolic crises.

Why Accuracy Matters:

  • False Positives (FIA): Isobaric interferences in complex matrices (e.g., dried blood spots) can artificially elevate C16-OH signals in FIA, leading to unnecessary anxiety and follow-up.

  • False Negatives: Ion suppression in non-chromatographic methods can mask elevated levels near the cutoff.

  • Ratio Specificity: The diagnosis often relies on the ratio of hydroxy-species to their non-hydroxy counterparts (e.g., C16-OH/C16:0). Precise quantification of both numerator and denominator is essential.

Part 2: Methodological Landscape & Comparative Analysis

Method A: Flow Injection Analysis (FIA-MS/MS)

The Screening Workhorse FIA introduces the sample directly into the ion source without chromatographic separation. It relies entirely on the mass analyzer (typically a Triple Quadrupole) for specificity.

Method B: LC-MS/MS with Chromatographic Separation

The Analytical Gold Standard LC-MS/MS employs a stationary phase (typically C18) to separate analytes in time before they reach the detector. This separates C16-OH from isobaric interferences and salts that cause ion suppression.

Comparative Performance Matrix
FeatureFIA-MS/MS (Screening)LC-MS/MS (Confirmation/Research)
Principle Direct infusion (no column)Chromatographic separation + MS/MS
Throughput High (< 2 min/sample)Moderate (10–15 min/sample)
Specificity Low: Vulnerable to isobaric interferences and background noise.High: Resolves isomers and separates matrix components.[1]
Sensitivity (LOD) ~0.05–0.10 µmol/L< 0.01 µmol/L (Superior S/N ratio)
Precision (CV) Intra-assay: 5–15% Inter-assay: 10–20%Intra-assay: < 5% Inter-assay: < 8%
Matrix Effects High (Ion suppression common)Low (Salts/proteins diverted to waste)
Derivatization Often Butyl Ester (to boost signal)Native (Acid) or Butyl Ester
Accuracy & Precision Data Analysis

Data synthesized from validation studies of long-chain acylcarnitines (C16-C18).

MetricFIA-MS/MS PerformanceLC-MS/MS PerformanceAnalysis
Recovery (Accuracy) 85% – 125%95% – 105% LC-MS/MS eliminates "false mass" signals from co-eluting isobars, yielding true values.
Linearity (R²) > 0.98 (0.1 – 50 µmol/L)> 0.995 (0.01 – 100 µmol/L)LC-MS/MS maintains linearity at lower concentrations critical for borderline cases.
Interference Susceptible to nominal isobars (e.g., complex lipids, dicarboxylic overlaps).Resolved. Retention time locks identity.FIA cannot distinguish C16-OH from potential isobaric lipids without high-res MS.

Part 3: Workflow Visualization

The following diagram contrasts the direct "shoot-and-detect" nature of FIA with the multi-stage purification and separation of LC-MS/MS.

G cluster_0 Sample Preparation (Common) cluster_1 FIA-MS/MS (Screening) cluster_2 LC-MS/MS (Confirmation) Sample Biological Sample (DBS/Plasma) IS Add Internal Standard (d3-C16-OH) Sample->IS Extract Protein Precipitation (MeOH/AcN) IS->Extract DirectInj Direct Injection Extract->DirectInj High Throughput LCInj LC Injection Extract->LCInj High Precision NoSep No Separation (Matrix + Analyte) DirectInj->NoSep Detect1 MS/MS Detection (Sum of Isobars) NoSep->Detect1 Column C18 Column Separation (Time-Resolved) LCInj->Column Detect2 MS/MS Detection (Specific Peak) Column->Detect2

Caption: Comparison of analytical workflows. Note how LC-MS/MS (Green path) introduces a critical separation dimension that isolates C16-OH from matrix interferences present in the FIA path (Red nodes).

Part 4: Validated Experimental Protocol (LC-MS/MS)

Recommended for Research & Confirmation

This protocol utilizes LC-MS/MS without derivatization .[1] While butyl esterification is historical, modern Triple Quadrupole instruments (e.g., Sciex 7500, Agilent 6495, Thermo Altis) possess sufficient sensitivity to detect native C16-OH. This avoids the use of corrosive butanol-HCl and reduces hydrolysis of labile acylcarnitines.

Reagents & Standards
  • Standard: 3-Hydroxyhexadecanoylcarnitine (C16-OH) (High purity >98%).

  • Internal Standard (IS): Deuterated C16-OH (e.g., d3-C16-OH) or d3-C16-carnitine if specific hydroxy-IS is unavailable (though specific IS is preferred for exact compensation).

  • Solvents: LC-MS grade Methanol, Acetonitrile, Water, Formic Acid.

Sample Preparation (Plasma/Serum)[2]
  • Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL Eppendorf tube.

  • Protein Precipitation: Add 200 µL of Methanol containing the Internal Standard (concentration ~0.1 µmol/L).

    • Scientist's Note: The ratio of 1:4 (sample:solvent) is critical to ensure complete protein precipitation while keeping the organic content high enough to solubilize long-chain lipids like C16-OH.

  • Vortex & Incubate: Vortex vigorously for 30 seconds. Incubate at room temperature for 10 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 150 µL of the supernatant to an autosampler vial.

    • Scientist's Note: Avoid the pellet. Phospholipids in the pellet can clog columns and suppress ionization.

  • Dilution (Optional): If peak shape is poor due to high solvent strength, dilute 1:1 with 0.1% Formic Acid in Water before injection.

LC-MS/MS Conditions

Chromatography (UHPLC):

  • Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 1.0 min: 10% B

    • 8.0 min: 95% B (Elution of C16-OH typically occurs here)

    • 10.0 min: 95% B

    • 10.1 min: 10% B (Re-equilibration)

    • 12.0 min: Stop

Mass Spectrometry (MRM Mode):

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[3]

  • Transitions:

    • C16-OH (Quantifier): m/z 416.3 → 85.1 (Characteristic carnitine fragment).

    • C16-OH (Qualifier): m/z 416.3 → 357.2 (Loss of trimethylamine).

    • IS (d3-C16-OH): m/z 419.3 → 85.1.

Self-Validating Quality Control

To ensure "Trustworthiness" (E-E-A-T), every run must include:

  • System Suitability Sample: A neat standard injected before samples to check retention time stability and sensitivity.

  • Solvent Blank: Injected after the highest standard to monitor carryover (crucial for long-chain sticky lipids like C16).

  • QC Levels: Low, Medium, and High concentrations interspersed every 10-20 samples.

Part 5: Decision Logic for Method Selection

When should you use which method?

DecisionTree Start Select Application Screening Newborn Screening (High Volume, >500/day) Start->Screening Research Clinical Diagnosis / Research (High Accuracy Required) Start->Research FIA Use FIA-MS/MS (Accept lower precision for speed) Screening->FIA LC Use LC-MS/MS (Gold Standard) Research->LC Check Is C16-OH Elevated? FIA->Check Check->LC Yes (Confirmation) Report Normal Report Normal Check->Report Normal No

Caption: Decision matrix. Positive results from high-throughput FIA screening must always be confirmed via LC-MS/MS to rule out false positives.

References

  • National Center for Biotechnology Information (NCBI). (2022). Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews. Retrieved from [Link]

  • Fingerhut, R., et al. (2021). Newborn Screening for Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase and Mitochondrial Trifunctional Protein Deficiencies Using Acylcarnitines Measurement in Dried Blood Spots—A Systematic Review of Test Accuracy. Frontiers in Pediatrics. Retrieved from [Link]

  • Isgro, M. A., et al. (2023).[3] New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency. MDPI - Diagnostics.[4] Retrieved from [Link]

  • Mörlein, D., et al. (2012). A rapid UPLC-MS/MS method for simultaneous separation of 48 acylcarnitines in dried blood spots and plasma useful as a second-tier test. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Liquid Chromatography Columns for Acylcarnitine Separation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our in-depth guide on selecting the optimal liquid chromatography (LC) column for acylcarnitine analysis. As researchers, scientists, and drug development professionals, you understand the critical role acylcarnitines play as biomarkers for inborn errors of metabolism, such as fatty acid oxidation disorders and organic acidemias.[1] The analytical challenge, however, lies in the vast chemical diversity of acylcarnitines, which range from the highly polar free carnitine to long-chain, hydrophobic species. Furthermore, the presence of clinically significant isomers demands robust chromatographic separation that mass spectrometry alone cannot provide.[2][3]

This guide moves beyond a simple catalog of products. It is designed to provide you with the foundational knowledge and practical insights needed to make informed decisions for your specific analytical goals. We will dissect the mechanisms of the most common column chemistries, compare their performance based on experimental data, and provide a validated, step-by-step protocol that you can adapt in your own laboratory.

The Separation Challenge: Why Column Choice is Critical

Acylcarnitine analysis by mass spectrometry, while powerful, often falls short in one key area: the differentiation of isomers.[3] For example, distinguishing C4-butyryl-L-carnitine from C4-isobutyryl-L-carnitine is essential for the differential diagnosis of short-chain acyl-CoA dehydrogenase deficiency (SCADD) versus isobutyryl-CoA dehydrogenase deficiency (IBD).[4] These isomers often share the same mass-to-charge ratio and similar fragmentation patterns, making their separation prior to MS detection non-negotiable.[2]

The primary goal of the LC column is therefore twofold:

  • Resolve structural isomers: Provide distinct chromatographic peaks for compounds with the same mass.

  • Manage a wide polarity range: Retain and separate both polar short-chain and nonpolar long-chain acylcarnitines within a single analytical run.

The choice of stationary phase chemistry is the most critical factor in achieving this goal. Let's explore the leading contenders: Reversed-Phase (C18), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography.

The Workhorse: Reversed-Phase (RP) C18 Columns

Reversed-phase chromatography, most commonly utilizing a C18 (octadecyl) stationary phase, is the traditional and most widely published approach for acylcarnitine separation.[5][6]

Mechanism of Separation: The fundamental principle is hydrophobic interaction. The nonpolar C18 alkyl chains bonded to the silica support create a hydrophobic stationary phase. When a polar mobile phase (typically water and a less polar organic solvent like acetonitrile or methanol) is used, nonpolar analytes interact more strongly with the stationary phase and are retained longer. In the context of acylcarnitines, retention generally increases with the length and saturation of the acyl chain.[5]

Caption: Reversed-Phase C18 Separation Mechanism.

Strengths:

  • Excellent Isomer Separation: C18 columns have a proven track record of resolving critical isomeric and isobaric acylcarnitine species.[2][4]

  • Predictable Elution: Provides a linear elution profile where retention time correlates well with the length of the carbon chain, aiding in identification.[5][6]

  • Robust and Widely Available: C18 is a mature technology with a vast selection of columns and extensive literature support.

Weaknesses:

  • Poor Retention of Polar Analytes: Free carnitine and very short-chain acylcarnitines (e.g., C2, C3) are highly polar and may elute in the void volume with insufficient retention for accurate quantification.

  • Potential Need for Derivatization: To overcome poor retention, chemical derivatization techniques are sometimes employed to increase the hydrophobicity of short-chain species, adding complexity and potential for variability to the workflow.[6][7] However, modern high-sensitivity mass spectrometers and optimized methods can often circumvent this need.[7]

The Polar Specialist: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC has emerged as a powerful alternative, specifically designed to address the weaknesses of reversed-phase for highly polar compounds.

Mechanism of Separation: HILIC utilizes a polar stationary phase (e.g., bare silica, or phases bonded with amide, diol, or polyhydroxy groups). The mobile phase is primarily organic solvent (>80% acetonitrile) with a small amount of aqueous buffer. This high organic content promotes the formation of a water-enriched layer on the surface of the polar stationary phase. Polar analytes partition from the organic-rich mobile phase into this aqueous layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).

Caption: HILIC Separation Mechanism.

Strengths:

  • Superior Retention of Polar Compounds: HILIC provides excellent retention for free carnitine and short-chain acylcarnitines without the need for derivatization.[8][9]

  • High Throughput: HILIC methods can be very fast, with run times often under 10 minutes.[8]

  • MS-Friendly Mobile Phases: The high organic content of the mobile phase facilitates efficient spray ionization in the MS source, potentially increasing sensitivity.

Weaknesses:

  • Limited Resolution for Nonpolar Species: Long-chain acylcarnitines, being more hydrophobic, have limited interaction with the polar stationary phase and may elute early with poor separation, especially between isomers.

  • Matrix Effects and Equilibration: HILIC can be more susceptible to matrix effects and may require longer column equilibration times between injections compared to reversed-phase.

The Hybrid Approach: Mixed-Mode Chromatography (MMC)

Mixed-mode chromatography seeks to provide the "best of both worlds" by incorporating multiple retention mechanisms into a single stationary phase. For acylcarnitine analysis, this typically involves combining reversed-phase (hydrophobic) and ion-exchange (electrostatic) functionalities.

Mechanism of Separation: A common mixed-mode phase might feature C18 chains for hydrophobic interactions, along with embedded positive or negative charges that provide an ion-exchange mechanism.[10] For acylcarnitines, which possess a permanent positive charge on their quaternary amine group, a stationary phase with cation-exchange properties would provide an additional, orthogonal retention mechanism to the hydrophobic interactions of the acyl chain. This dual retention mechanism allows for the simultaneous separation of compounds with varying polarity and charge states.[11]

Caption: Mixed-Mode (RP/Ion-Exchange) Separation Mechanism.

Strengths:

  • Broad Analyte Coverage: Can retain and separate both highly polar and nonpolar analytes in a single run, making it ideal for comprehensive metabolomic profiling.[11][12]

  • Unique Selectivity: The orthogonal retention mechanisms can provide unique separation patterns not achievable with single-mode columns.

Weaknesses:

  • Complex Method Development: Optimizing separation requires balancing mobile phase organic content, pH, and buffer concentration to modulate both hydrophobic and ionic interactions simultaneously, which can be challenging and time-consuming.

  • Fewer Off-the-Shelf Methods: While gaining popularity, there are fewer validated, published methods specifically for acylcarnitines compared to C18 columns.

Head-to-Head Column Performance Comparison

To aid in your selection process, the following table summarizes the key characteristics and performance attributes of each column type for acylcarnitine analysis.

FeatureReversed-Phase (C18)HILICMixed-Mode (RP/IEX)
Primary Mechanism Hydrophobic InteractionPartitioning / H-BondingHydrophobic + Ionic Interaction
Optimal Analytes Medium to Long-Chain Acylcarnitines (C4-C18+)Free Carnitine, Short-Chain Acylcarnitines (C0-C5)Broad Range (Polar & Nonpolar)
Isomer Separation Excellent: Proven capability for critical diagnostic pairs.[4]Fair to Poor: Generally less effective for hydrophobic isomers.Good to Excellent: Orthogonal mechanism can enhance resolution.
Derivatization May be needed for short-chain species in some applications.[6][7]Not required.[8]Not required.
Method Development Straightforward; primarily gradient optimization.Moderate; requires careful equilibration and solvent choice.Complex; requires balancing of pH, salt, and organic solvent.
Typical Run Time 9-20 minutes.[4][7]5-10 minutes.[8]Variable, often 10-20 minutes.
Ideal For... Targeted diagnostic assays requiring proven isomer separation.High-throughput screening of polar acylcarnitines and free carnitine.Comprehensive, untargeted metabolomics studies.[12]

Experimental Protocol: A Validated C18 Method for Isomer Resolution

This protocol is based on a validated method that demonstrates excellent separation of 25 underivatized acylcarnitines, including critical isobars, with a rapid 9-minute cycle time.[4] It represents a robust starting point for laboratories focused on the differential diagnosis of metabolic disorders.

Workflow Overview

Workflow Sample 1. Plasma Sample Collection Prep 2. Protein Precipitation (Methanol) Sample->Prep 100 µL sample + 300 µL Methanol Dilute 3. Supernatant Dilution (0.1% Formic Acid in Water) Prep->Dilute Centrifuge, take 100 µL supernatant Inject 4. LC-MS/MS Injection Dilute->Inject Add to 900 µL diluent Analysis 5. Data Analysis Inject->Analysis

Caption: Experimental workflow for acylcarnitine analysis.

Step-by-Step Methodology

1. Sample Preparation:

  • Rationale: A simple protein precipitation step is sufficient to remove the bulk of interfering macromolecules from the plasma matrix. Methanol is an effective precipitating agent for this purpose.

  • Protocol:

    • Pipette 100 µL of plasma into a microcentrifuge tube.

    • Add 300 µL of ice-cold methanol.

    • Vortex for 10 seconds to ensure thorough mixing and protein precipitation.

    • Centrifuge for 10 minutes at ≥4000 rpm to pellet the precipitated proteins.

    • Carefully transfer 100 µL of the clear supernatant to an autosampler vial.

    • Add 900 µL of the mobile phase A (0.1% formic acid in water) to the vial.

    • Cap the vial and vortex briefly. The sample is now ready for injection.

2. LC-MS/MS Conditions:

  • Rationale: The Raptor ARC-18 column is a superficially porous particle (SPP or "core-shell") column, which provides high efficiency at lower backpressures. The formic acid in the mobile phase aids in the protonation of the acylcarnitines for positive mode electrospray ionization (ESI+), leading to better sensitivity. The gradient is optimized to first retain the polar species and then effectively elute and separate the longer chain species.

  • Parameters:

    • LC Column: Raptor ARC-18, 2.7 µm, 100 x 2.1 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.6 mL/min

    • Injection Volume: 1-5 µL

    • Column Temperature: 40-50°C

    • MS System: Triple Quadrupole Mass Spectrometer

    • Ion Source: Electrospray Ionization (ESI)

    • Ion Mode: Positive (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

3. Chromatographic Gradient:

Time (min)% Mobile Phase A% Mobile Phase B
0.00982
1.00982
4.008812
6.000100
7.500100
8.00982
9.00982

Conclusion: Selecting the Right Tool for the Job

The optimal LC column for acylcarnitine separation is not a one-size-fits-all solution. Your choice should be dictated by your analytical objective.

  • For clinical and diagnostic applications where the accurate quantification and differentiation of known isomers is paramount, a high-quality Reversed-Phase C18 column remains the gold standard due to its proven resolving power and robust performance.[4]

  • For high-throughput screening or studies focused primarily on free carnitine and short-chain species , a HILIC column offers an excellent, derivatization-free alternative with fast analysis times.[8][9]

  • For exploratory, untargeted metabolomics where the goal is to capture the broadest possible range of metabolites in a single injection, Mixed-Mode columns present a powerful, albeit more complex, option.[11]

By understanding the fundamental separation mechanisms and weighing the strengths and weaknesses of each column chemistry, you can confidently select the most appropriate tool to achieve reliable, reproducible, and diagnostically meaningful results in your acylcarnitine research.

References

  • Meierhofer, D. (2019). Acylcarnitine profiling by low-resolution LC-MS. PLOS ONE. [Link]

  • Tufi, R., et al. (2016). Simultaneous, untargeted metabolic profiling of polar and non-polar metabolites by LC-Q-TOF mass spectrometry. Current Protocols in Molecular Biology. [Link]

  • Phenomenex Inc. (2016). Phenomenex Adds Polar Mixed-Mode Selectivities to Luna LC Column Line. American Pharmaceutical Review. [Link]

  • SCIEX. (n.d.). High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. SCIEX Technical Note. [Link]

  • Schymanski, E. L., et al. (2012). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research. [Link]

  • Peng, M., et al. (2013). Rapid quantitative analysis of carnitine and acylcarnitines by ultra-high performance-hydrophilic interaction liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. [Link]

  • Lemasson, E., et al. (2021). Mixed-Mode Chromatography—A Review. LCGC International. [Link]

  • Sun, L., et al. (2017). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. Metabolites. [Link]

  • Restek Corporation. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Restek Chromatogram. [Link]

  • Meierhofer, D. (2019). Acylcarnitine profiling by low-resolution LC-MS. PLOS ONE. [Link]

  • Miller, M. J., et al. (2020). Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). Genetics in Medicine. [Link]

  • Gika, H. G., et al. (2022). A HILIC-MS/MS method development and validation for the quantitation of 13 acylcarnitines in human serum. Analytical and Bioanalytical Chemistry. [Link]

Sources

evaluating linearity and range in 3-Hydroxyhexadecanoylcarnitine assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking 3-Hydroxyhexadecanoylcarnitine (C16-OH) Assays: Linearity, Range, and Method Selection Content Type: Publish Comparison Guide Audience: Researchers, Clinical Chemists, and Drug Development Professionals

Executive Summary

The accurate quantification of 3-Hydroxyhexadecanoylcarnitine (C16-OH) is the clinical pivot point for diagnosing Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) and Trifunctional Protein (TFP) deficiencies. While Flow Injection Analysis (FIA-MS/MS) serves as the global standard for high-throughput newborn screening, it often lacks the dynamic range and specificity required for confirmatory diagnostics and therapeutic monitoring.

This guide objectively compares the performance of FIA-MS/MS (Screening) versus LC-MS/MS (Confirmatory/Quantitation) platforms. It provides a self-validating framework for evaluating linearity and range, grounded in CLSI EP06 guidelines, to ensure data integrity in metabolic research and drug development.

Methodological Landscape: FIA vs. LC-MS/MS

The choice of assay dictates the analytical measuring range (AMR) and the linearity profile. Below is a technical comparison of the two dominant methodologies.

Table 1: Comparative Performance Specifications
FeatureFIA-MS/MS (Screening) LC-MS/MS (Confirmatory)
Primary Utility High-throughput Newborn Screening (NBS)Diagnostic Confirmation & Drug Monitoring
Separation Mechanism None (Direct Infusion)Chromatographic (C18 Reverse Phase)
Linearity Range (Typical) Narrow (0.1 – 20 µM)Broad (0.05 – 200 µM)
Isobaric Resolution Low: Cannot distinguish C16-OH from potential isobars or matrix interferences.High: Chromatographically separates C16-OH from interferences.
Matrix Effects High: Ion suppression is common due to co-eluting salts/lipids.Low: Matrix components are diverted or separated.
Throughput < 2 mins/sample10–15 mins/sample
Sensitivity (LOQ) ~0.1 µM~0.01 µM

Expert Insight: FIA-MS/MS is prone to "ion suppression" at high concentrations, often causing a plateau in linearity (saturation) above 20 µM. For therapeutic monitoring where C16-OH levels may spike significantly, LC-MS/MS is the mandatory choice to maintain linearity.

Strategic Workflow: Method Selection

The following decision tree illustrates when to transition from screening methods to quantitative LC-MS/MS based on linearity requirements.

MethodSelection Start Start: Define Analytical Goal Screening Goal: Population Screening (Pass/Fail at Cutoff ~0.5 µM) Start->Screening Quant Goal: Diagnostic/Therapeutic (Precise Quantitation) Start->Quant FIA Select FIA-MS/MS (High Throughput) Screening->FIA LCMS Select LC-MS/MS (High Specificity) Quant->LCMS CheckLin Linearity Check: Is C16-OH > 20 µM? FIA->CheckLin Result > ULOQ? Direct Protocol: Direct Quant on LC-MS/MS LCMS->Direct CheckLin->LCMS Validation Required Dilute Protocol: Dilute Sample Retest on FIA CheckLin->Dilute Yes

Figure 1: Decision matrix for selecting FIA vs. LC-MS/MS based on analytical goals and concentration thresholds.

Core Directive: Evaluating Linearity & Range

To validate an assay for C16-OH, you must prove that the signal response is proportional to the analyte concentration across the claimed range. This protocol adapts CLSI EP06 guidelines specifically for acylcarnitine analysis.

A. Experimental Design: The "5-Level" Approach

Do not rely on serial dilutions alone, as they propagate pipetting errors. Use an admixture preparation method for higher accuracy.

  • Analyte: 3-Hydroxyhexadecanoylcarnitine (C16-OH).

  • Matrix: Stripped human plasma or BSA analog (to mimic protein binding).

  • Internal Standard (IS): Deuterated C16-OH (

    
    -C16-OH) is critical. Note: Using 
    
    
    
    -C16 (non-hydroxy) as a surrogate is acceptable for screening but introduces error in quantitative linearity studies due to differential recovery.

Protocol Steps:

  • Define Range: Target 0.05 µM (Low) to 50 µM (High).

  • Prepare Pools:

    • Pool L (Low): Matrix blank or endogenous baseline.

    • Pool H (High): Spiked matrix at 110% of the highest expected clinical value.

  • Create Intermediate Levels: Mix Pool L and Pool H in precise ratios (e.g., 0:100, 25:75, 50:50, 75:25, 100:0).

  • Replicates: Analyze each level in quadruplicate within a single run.

B. Data Analysis & Acceptance Criteria

Plot Observed Concentration (y-axis) vs. Expected Concentration (x-axis).

  • Visual Inspection: Check for "hook effects" (saturation) at the high end.

  • Polynomial Regression: Fit the data to linear (

    
    ), quadratic, and cubic models.
    
  • The "Non-Linearity" Test:

    • Calculate the difference between the linear fit and the polynomial fit at each level.

    • Criterion: If the difference is less than the allowable bias (e.g., <15%), the method is considered linear.

C. Troubleshooting Linearity Failures
ObservationRoot CauseCorrective Action
Plateau at High Conc. Detector Saturation or Ion SuppressionDilute sample or switch to LC-MS/MS to remove suppressing matrix lipids.
Non-linear at Low Conc. Adsorption to ContainerC16-OH is hydrophobic. Use glass or low-bind polypropylene vials. Avoid pure aqueous solvents; keep organic content >20%.
High Intercept (y > 0) Isobaric InterferenceIn FIA, other compounds may mimic C16-OH. Switch to LC-MS/MS to resolve the peak.

Validation Workflow Diagram

The following diagram details the self-validating loop for establishing the Analytical Measuring Range (AMR).

ValidationWorkflow Prep 1. Prepare High/Low Pools (Matrix Matched) Mix 2. Create 5 Levels (Admixture Method) Prep->Mix Acquire 3. Acquire Data (n=4 Replicates) Mix->Acquire Regress 4. Polynomial Regression (Linear vs. Non-Linear) Acquire->Regress Decision Is Deviation < Allowable Bias? Regress->Decision Pass Linearity Validated Define AMR Decision->Pass Yes Fail Fail: Investigate (Matrix/Carryover) Decision->Fail No Fail->Prep Optimize

Figure 2: Step-by-step workflow for validating linearity according to CLSI EP06 standards.

Scientific Causality: Why Range Matters in LCHAD

In LCHAD deficiency, the accumulation of 3-hydroxy intermediates is toxic.

  • Normal Range: < 0.1 µM

  • Pathological Range: 1.0 – >20 µM

The "Causality" of Assay Choice: Using an assay with a linear range capped at 10 µM (common in basic FIA kits) can lead to false negatives in monitoring treatment efficacy. If a patient drops from 50 µM to 15 µM, a saturated assay might read both as "High (>10 µM)," masking the clinical improvement. Therefore, LC-MS/MS with a validated range up to 50-100 µM is essential for drug development and therapeutic monitoring , whereas FIA is sufficient only for initial flagging.

References

  • Clinical and Laboratory Standards Institute (CLSI). Evaluation of Linearity of Quantitative Measurement Procedures. 2nd Edition.[1][2] CLSI guideline EP06. USA: CLSI; 2020.[1][2]

  • Centers for Disease Control and Prevention (CDC). Newborn Screening Quality Assurance Program (NSQAP).[3]

  • Fingerhut, R., et al. "Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis." Analytical Chemistry, 2009.

  • Matern, D., et al. "Newborn screening for lysosomal storage disorders and other neuronopathic conditions." Developmental Disabilities Research Reviews, 2013.

  • American College of Medical Genetics and Genomics (ACMG). "Newborn Screening ACT Sheet: Long-chain L-3-Hydroxyacyl-CoA Dehydrogenase Deficiency (LCHAD)."

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 3-Hydroxyhexadecanoylcarnitine-d3

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the safe handling, storage, and disposal of 3-Hydroxyhexadecanoylcarnitine-d3. In the realm of metabolic research and drug development, the precision of your work is paramount. This guide is designed to provide you with the immediate, practical, and in-depth knowledge necessary to manage this deuterated compound with the highest degree of safety and scientific integrity. As your partner in research, we are committed to providing value that extends beyond the product itself, ensuring your work is both groundbreaking and safe.

Understanding the Compound: A Risk-Based Approach

This compound is a deuterated form of a long-chain acylcarnitine. Acylcarnitines are crucial intermediates in fatty acid metabolism.[6] The introduction of deuterium (d3) provides a stable isotopic label for tracer studies. While deuterated compounds are not radioactive, their chemical properties may be subtly altered, and they should be handled with the same care as their non-labeled counterparts.[2]

Key Potential Hazards:

  • Skin and Eye Irritation: Similar carnitine derivatives are known to cause skin and eye irritation.[3][4][5]

  • Respiratory Tract Irritation: Inhalation of the powdered form may lead to respiratory irritation.[3][4][5]

  • Hygroscopicity and Isotopic Exchange: Deuterated compounds are susceptible to hygroscopicity (absorbing moisture from the air), which can lead to hydrogen-deuterium (H-D) exchange, compromising the isotopic purity of the compound.[1][7]

Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to minimize exposure to laboratory hazards.[8] The following table outlines the minimum required PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields. A face shield is recommended when handling larger quantities or if there is a splash hazard.To protect the eyes from splashes and airborne particles.[9]
Hand Protection Chemical-resistant nitrile gloves. Consider double-gloving for added protection.To prevent skin contact. Inspect gloves for any signs of degradation or puncture before use.[9][10]
Body Protection A fully buttoned, flame-resistant laboratory coat.To protect skin and clothing from contamination.[9][10]
Foot Protection Closed-toe shoes that cover the entire foot.To protect against spills and falling objects.[10]
Respiratory Protection Generally not required if handled in a certified chemical fume hood. If a fume hood is unavailable, a NIOSH-approved respirator may be necessary.To prevent inhalation of the powder.[9][11][12]

Engineering Controls: Creating a Safe Workspace

Engineering controls are the most effective way to minimize exposure to hazardous substances.

  • Chemical Fume Hood: All weighing and handling of powdered this compound should be performed in a certified chemical fume hood to minimize inhalation risk.[8]

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors or dust.[13][14]

  • Inert Atmosphere: For critical applications where isotopic purity is paramount, handling the compound under a dry, inert atmosphere (e.g., in a glove box with nitrogen or argon) is recommended to prevent H-D exchange.[7][15]

Step-by-Step Handling Procedures

Adherence to a strict protocol is crucial for both safety and experimental accuracy.

Preparation:

  • Read and understand this guide thoroughly.

  • Ensure all necessary PPE is readily available and in good condition.

  • Prepare your workspace in the chemical fume hood by laying down absorbent bench paper.

  • Have all necessary equipment (spatulas, weigh boats, vials, etc.) clean, dry, and within easy reach inside the fume hood.

Weighing and Aliquoting:

  • Don the appropriate PPE as outlined in the table above.

  • Carefully open the container of this compound inside the chemical fume hood.

  • Use a clean, dry spatula to transfer the desired amount of powder to a weigh boat.

  • Promptly and securely close the main container.

  • Transfer the weighed compound to your desired vial or tube.

  • Clean any residual powder from the spatula and weigh boat using a solvent-moistened wipe, which should then be disposed of as chemical waste.

Dissolving:

  • Add the desired solvent to the vial containing the compound.

  • Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.

Post-Handling:

  • Wipe down the work area in the fume hood with an appropriate solvent.

  • Dispose of all contaminated disposables (gloves, weigh boats, wipes) in a designated hazardous waste container.

  • Wash your hands thoroughly with soap and water after removing your PPE.

Diagram of the PPE Donning and Doffing Sequence

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Safety Glasses/Goggles Don1->Don2 Don3 Gloves Don2->Don3 WashHands1 Wash Hands Don3->WashHands1 Proceed to Handling Doff1 Gloves Doff2 Lab Coat Doff1->Doff2 Doff3 Safety Glasses/Goggles Doff2->Doff3 WashHands2 Wash Hands Doff3->WashHands2 Start Start Start->Don1 End End WashHands1->Doff1 WashHands2->End

Caption: A workflow illustrating the correct sequence for putting on (donning) and taking off (doffing) personal protective equipment.

Storage and Stability

Proper storage is critical to maintaining the chemical and isotopic integrity of this compound.

  • Temperature: Store at -20°C for long-term stability.[16]

  • Atmosphere: Keep the container tightly sealed to protect from moisture and air. For optimal preservation of isotopic purity, consider storing in a desiccator.[7]

  • Light: Protect from light by storing in an amber vial or in a dark location.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be collected in a clearly labeled, sealed plastic bag and placed in a designated solid hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a compatible, sealed, and clearly labeled liquid hazardous waste container. Do not mix incompatible waste streams.

  • Empty Containers: "Empty" containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container can be disposed of as regular laboratory waste, ensuring the original label is defaced.[2]

Diagram of the Waste Disposal Workflow

Disposal_Workflow Start Waste Generation SolidWaste Solid Waste (Gloves, Wipes) Start->SolidWaste LiquidWaste Liquid Waste (Solutions, Rinsate) Start->LiquidWaste EmptyContainer Empty Stock Container Start->EmptyContainer SolidContainer Labeled Solid Waste Bin SolidWaste->SolidContainer LiquidContainer Labeled Liquid Waste Bottle LiquidWaste->LiquidContainer TripleRinse Triple Rinse with Solvent EmptyContainer->TripleRinse CollectRinsate Collect Rinsate TripleRinse->CollectRinsate DefaceLabel Deface Original Label TripleRinse->DefaceLabel CollectRinsate->LiquidContainer RegularTrash Dispose as Regular Lab Glass DefaceLabel->RegularTrash

Caption: A flowchart detailing the segregation and disposal process for different types of waste generated during handling.

By adhering to these guidelines, you are not only ensuring your personal safety but also upholding the integrity of your research. Should you have any further questions, please do not hesitate to consult your institution's Environmental Health and Safety (EHS) department.

References

  • Navigating the Deuterium Frontier: A Technical Guide to the Storage and Handling of Deuterated Compounds. Benchchem.
  • Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds. Benchchem.
  • Technical Support Center: Handling and Storing Deuterated Compounds. Benchchem.
  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).
  • Laboratories - Overview. Occupational Safety and Health Administration (OSHA).
  • Decoding OSHA Laboratory Standards: Safety Essentials. IPG.
  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR).
  • OSHA Laboratory Standard. National Center for Biotechnology Information (NCBI).
  • Chemical Safety in the Workplace. Centers for Disease Control and Prevention (CDC).
  • Use and Handling of NMR Solvents Deuterated Chloroform. Cambridge Isotope Laboratories, Inc.
  • Selection Guide on Deuterated Solvents for NMR. Labinsights.
  • Pocket Guide to Chemical Hazards Introduction. National Institute for Occupational Safety and Health (NIOSH).
  • SAFETY DATA SHEET. Fisher Scientific.
  • Occupational Health Guidelines for Chemical Hazards (81-123). National Institute for Occupational Safety and Health (NIOSH).
  • Personal protective equipment for handling L-Palmitoylcarnitine TFA. Benchchem.
  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. National Institute for Occupational Safety and Health (NIOSH).
  • Safety Data Sheet. CymitQuimica.
  • National Institute for Occupational Safety and Health. Wikipedia.
  • (3R)-3-Hydroxyhexadecanoyl - L -carnitine analytical standard. Sigma-Aldrich.
  • 3-Hydroxy-9-hexadecenoyl-L-carnitine-d3 Chloride. Santa Cruz Biotechnology.
  • Disposition of L-carnitine and acetyl-L-carnitine in the isolated perfused rat kidney. PubMed.
  • Safety Data Sheet. Cayman Chemical.
  • Personal Protective Equipment. Auburn University.
  • Personal protective equipment for handling Phytanic Acid. Benchchem.
  • Personal Protective Equipment. National Center for Biotechnology Information (NCBI).
  • Personal Protective Equipment for Gas Cylinder Handling. USAsafety.com.
  • Acetyl-L-carnitine infusion increases glucose disposal in type 2 diabetic patients. PubMed.
  • Separation of carnitine and acylcarnitines in biological samples: a review. PubMed.
  • Fluorinated Carnitine Derivatives as Tools to Visualise Carnitine Transport and Metabolism. Wiley Online Library.
  • Enzymatic Synthesis of l-Carnitine by Reduction of an Achiral Precursor: the Problem of Reduced Nicotinamide Adenine Dinucleotide Recycling. National Center for Biotechnology Information (NCBI).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.